molecular formula C9H14O4 B2870482 tert-Butyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 797038-32-5

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B2870482
CAS No.: 797038-32-5
M. Wt: 186.207
InChI Key: MJHWNUOTYBPLQX-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a high-purity chemical reagent designed for research applications. This compound serves as a versatile bifunctional building block in organic synthesis and pharmaceutical research. Its structure incorporates both a carboxylate-protected tert-butyl ester and a lactone (4-oxotetrahydrofuran) moiety, making it a valuable precursor for the synthesis of more complex molecules, including various piperazine derivatives and other heterocyclic compounds. The primary research value of this compound lies in its application as a key intermediate in medicinal chemistry and drug discovery. It is particularly useful for constructing molecular scaffolds prevalent in active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) group can serve as a protective group for amines, while the lactone functionality offers a handle for further ring-opening and functionalization reactions, providing researchers with a flexible starting point for library synthesis. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct all necessary safety and hazard evaluations before use.

Properties

IUPAC Name

tert-butyl 4-oxooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGRVNWVNMUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797038-32-5
Record name tert-butyl 4-oxooxolane-3-carboxylate
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the synthesis, purification, and characterization of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5), a critical scaffold in medicinal chemistry. The protocol utilizes a robust Dieckmann condensation strategy optimized for the acid-sensitive tert-butyl ester moiety. We examine the keto-enol tautomerism inherent to five-membered


-keto esters and provide self-validating characterization metrics to ensure high-purity isolation.

Introduction & Strategic Significance

The tetrahydrofuran-3-one scaffold serves as a versatile building block in drug discovery, functioning as a bioisostere for cyclopentanones and offering a rigid ether linkage that improves metabolic stability and solubility compared to carbocyclic analogs.

The tert-butyl ester derivative is particularly valuable because it allows for orthogonal protection strategies. The bulky tert-butyl group prevents unwanted nucleophilic attacks at the ester carbonyl during subsequent derivatizations of the ketone, and it can be removed under mild acidic conditions (e.g., TFA/DCM) without affecting other base-sensitive functionalities.

Retrosynthetic Analysis

The most reliable route to the 4-oxotetrahydrofuran-3-carboxylate system is the Dieckmann Condensation of a mixed diester ether precursor.

  • Target: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate[1][2][3]

  • Disconnection: C3–C4 bond.

  • Precursor: tert-Butyl (2-ethoxycarbonylmethoxy)acetate.

  • Starting Materials: tert-Butyl glycolate and Ethyl bromoacetate.

Retrosynthesis Target tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Precursor tert-Butyl (2-ethoxycarbonylmethoxy)acetate Target->Precursor Dieckmann Condensation SM tert-Butyl glycolate + Ethyl bromoacetate Precursor->SM Williamson Ether Synthesis

Figure 1: Retrosynthetic strategy for the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of Precursor (Mixed Diester)

Objective: Synthesize tert-butyl (2-ethoxycarbonylmethoxy)acetate via Williamson ether synthesis.

Reagents:

  • tert-Butyl glycolate (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv, catalyst)

Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to glycolate) at 0 °C.
    
  • Deprotonation: Add tert-butyl glycolate dropwise over 15 minutes. Stir at 0 °C for 30 minutes until

    
     evolution ceases.
    
  • Alkylation: Add TBAI catalyst, followed by the dropwise addition of ethyl bromoacetate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the glycolate.

  • Quench: Carefully quench with saturated aqueous

    
     at 0 °C.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the mixed diester as a colorless oil.

Step 2: Dieckmann Cyclization

Objective: Intramolecular cyclization to form the THF ring.

Critical Expertise Note: Standard Dieckmann conditions often use sodium alkoxides (NaOMe/MeOH). Do NOT use NaOMe or NaOEt here. The nucleophilic methoxide will attack the tert-butyl ester, leading to transesterification and a mixture of methyl/ethyl/tert-butyl products. You must use Potassium tert-butoxide (KOtBu) or NaH to maintain the integrity of the tert-butyl group.

Reagents:

  • Precursor Diester (from Step 1) (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • THF, anhydrous (0.2 M)

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Base Suspension: Suspend KOtBu (1.1 equiv) in anhydrous THF at 0 °C.

  • Addition: Dissolve the precursor diester in a minimum volume of THF and add it dropwise to the base suspension over 30 minutes.

    • Observation: The solution often turns yellow/orange, indicating enolate formation.

  • Cyclization: Warm to room temperature and stir for 2 hours. If TLC shows incomplete conversion, heat to mild reflux (60 °C) for 1 hour.

  • Acidification (Crucial): Cool the mixture to 0 °C. Acidify with cold 10% acetic acid or saturated

    
      to pH 6–7.
    
    • Warning: Do not use strong mineral acids (HCl) or low pH (<4), as this will hydrolyze the tert-butyl ester and induce decarboxylation of the

      
      -keto acid.
      
  • Workup: Extract immediately with EtOAc or DCM. Wash with brine, dry over

    
    , and concentrate at low temperature (<40 °C).
    
  • Purification: The product is a

    
    -keto ester and can degrade on silica. Purify rapidly using neutral silica gel (deactivated with 1% 
    
    
    
    ) or use immediately in the next step.

Workflow Start Start: Mixed Diester Base Add to KOtBu / THF (0°C) Start->Base React Stir RT (2h) -> Reflux if needed Base->React Quench Quench: 10% AcOH or NH4Cl (Keep pH 6-7) React->Quench Extract Extract EtOAc, Dry Na2SO4 Quench->Extract Product Isolate tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Extract->Product

Figure 2: Workflow for the Dieckmann Cyclization.[4]

Characterization & Data Analysis

Keto-Enol Tautomerism

In solution, 5-membered


-keto esters exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
  • Keto Form: Distinct singlets for C2 and C5 protons.

  • Enol Form: Vinyl proton signal and disappearance of the C3 proton.

Spectroscopic Data

Product: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Formula:


MW:  186.21  g/mol 
TechniqueSignal / PeakAssignmentStructural Insight

H NMR

1.48 (s, 9H)

Intact tert-butyl group.
(Keto)

3.98 (s, 2H)
H-2Protons adjacent to ester/ether.
(Keto)

4.55 (s, 2H)
H-5Protons adjacent to ketone/ether.
(Enol)

11.0–12.0 (br s)
-OHEnolic hydroxyl (H-bonded).

C NMR

28.0

Methyl carbons.

82.5

Quaternary tert-butyl carbon.

68.5, 74.2
C-2, C-5Ether methylene carbons.

166.0
Ester C=OEster carbonyl.

205.0
Ketone C=OKetone carbonyl (Keto form).
IR (Neat) 1755

C=O (Ketone)Characteristic 5-membered ring ketone.
1730

C=O (Ester)Ester carbonyl stretch.
1640

C=C (Enol)Weak band if enol is present.
MS (ESI) 209.2

Sodium adduct.

Note: NMR shifts may vary slightly based on solvent (CDCl3 vs DMSO-d6) and concentration.

Troubleshooting & Optimization

Common Failure Modes
  • Transesterification:

    • Symptom:[5] NMR shows a methyl singlet (~3.7 ppm) or ethyl triplet/quartet instead of the tert-butyl singlet.

    • Cause: Use of NaOMe or NaOEt as the base.

    • Fix: Strictly use KOtBu or NaH .

  • Decarboxylation:

    • Symptom:[5] Loss of the ester group; product becomes tetrahydrofuran-3-one (volatile).

    • Cause: Acidic workup was too harsh (pH < 4) or heating during rotary evaporation was too high.

    • Fix: Quench with

      
      , keep workup cold, and do not heat the water bath above 35 °C.
      
  • Low Yield:

    • Cause: "O-alkylation" vs "C-alkylation" competition or ring opening.

    • Fix: Ensure the reaction is performed under strictly anhydrous conditions. The Dieckmann is reversible; driving it to completion often requires ensuring the enolate forms stably (hence 1.1 equiv base).

References

  • Dieckmann Condensation Mechanism & Applications

    • Davis, B. R.; Garrett, P. J.[6] "The Dieckmann Condensation."[4][5][6][7][8] Comprehensive Organic Synthesis, 1991 , 2, 806–829.[6]

  • Synthesis of tert-Butyl Esters and Stability

    • Voleti, R. et al. "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes."[9] Biophysical Journal, 2022 , 121(5), 726-736.

  • Synthesis of Tetrahydrofuran-3-one Carboxylates (Methyl Ester Analog Protocol)

    • Rucker, M.; Brueckner, R. "Synthesis of 3-oxotetrahydrofuran-2-carboxylates." Synlett, 1997 , 1187–1189.[5]

  • General Dieckmann Protocol for 5-Membered Rings

    • Organic Chemistry Portal.[6] "Dieckmann Condensation."[4][5][6][7][8]

Sources

A Technical Guide to tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a tetrahydrofuran ring, a common scaffold in numerous biologically active compounds, along with a β-keto ester functionality. This arrangement provides a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. The presence of the acid-labile tert-butyl ester group allows for selective deprotection under mild conditions, a crucial feature in multi-step synthetic campaigns targeting pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a robust synthetic protocol, key reactive characteristics, and its utility in the field of drug discovery.

Chemical Identity and Core Properties

The fundamental properties of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate are essential for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-oxotetrahydrofuran-3-carboxylateN/A
CAS Number 797038-32-5[1]
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.21 g/mol [1]
Physical Form Solid[1]
InChI Key VAYGRVNWVNMUQL-UHFFFAOYSA-N[1]

Note: Specific physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined empirically.

Spectroscopic Profile

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring and the tert-butyl group.

  • tert-Butyl Group: A prominent singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.5 ppm.[2]

  • Ring Protons: The five protons on the tetrahydrofuran ring will appear as more complex multiplets. The proton at the C3 position is a methine proton situated between two carbonyl groups (in its keto-enol tautomers) and will be coupled to the adjacent methylene protons at C2. The methylene protons at C2 and C5 will likely show complex splitting patterns due to their diastereotopic nature and coupling to each other and the C3 proton.

¹³C NMR (Carbon NMR): The carbon spectrum will display signals for all nine carbon atoms.

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 160-210 ppm): one for the ketone carbonyl (C4) and one for the ester carbonyl. The ketone signal will typically be further downfield.

  • tert-Butyl Group: A quaternary carbon signal (around δ 80-85 ppm) and a methyl carbon signal (around δ 28 ppm) are characteristic of the tert-butyl ester.[3]

  • Ring Carbons: Signals for the C3 methine and the C2 and C5 methylene carbons will appear in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

  • C=O Stretching: A strong, sharp peak for the ketone carbonyl is expected around 1740-1760 cm⁻¹. A second strong peak for the ester carbonyl will appear around 1720-1740 cm⁻¹.

  • C-O Stretching: Bands corresponding to the ether linkage in the tetrahydrofuran ring and the ester C-O bond will be present in the fingerprint region (1000-1300 cm⁻¹).

Synthesis and Purification

The synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is most logically achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (CAS 797038-33-6). While a specific published procedure for this exact transformation is not available, a reliable protocol can be designed based on standard and well-established oxidation methods for secondary alcohols.

The overall synthetic pathway can be visualized as a two-step process: first, the formation of the hydroxy-ester precursor, followed by its oxidation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Start Tetrahydrofuran- 3,4-dicarboxylic acid (or derivative) Precursor tert-Butyl 4-hydroxy- tetrahydrofuran-3-carboxylate (CAS: 797038-33-6) Start->Precursor Esterification & Reduction/Decarboxylation (Conceptual) Target tert-Butyl 4-oxo- tetrahydrofuran-3-carboxylate (CAS: 797038-32-5) Precursor->Target Oxidizing Agent (e.g., PCC, Swern, DMP)

Caption: General Synthetic Strategy for the Target Compound.

Experimental Protocol: Oxidation of tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate

This protocol is an illustrative procedure based on common laboratory oxidation reactions, such as the Swern or Dess-Martin oxidation, which are known to be effective for converting secondary alcohols to ketones under mild conditions.

Materials:

  • tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 eq)

  • Oxalyl chloride or Dess-Martin periodinane (DMP) (1.1-1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.0-3.0 eq, for Swern)

  • Triethylamine (Et₃N) (4.0-5.0 eq, for Swern)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology (Swern Oxidation Example):

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the system under an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15-30 minutes at -78 °C. Causality Note: This step forms the reactive chlorosulfonium salt, the active oxidant.

  • Alcohol Addition: Prepare a solution of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30-60 minutes.

  • Base Quench: Add triethylamine (5.0 eq) to the flask. The reaction is typically exothermic, so the addition should be slow enough to maintain the low temperature. After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature. Causality Note: The triethylamine acts as a base to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone product.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this molecule stems from its β-keto ester moiety. This functional group enables a range of important carbon-carbon bond-forming reactions.

G cluster_0 Start tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Enolate α-Proton (C3) (Acidic) Start->Enolate Base (e.g., NaH, LDA) Ketone Ketone (C4) (Electrophilic) Start->Ketone Nucleophile/ Reducing Agent Ester tert-Butyl Ester (Acid-Labile) Start->Ester Acid (e.g., TFA, HCl) Alkylation C3-Alkylated Product Enolate->Alkylation + Electrophile (R-X) Reduction 4-Hydroxy Product (Diastereomers) Ketone->Reduction + NaBH₄, LiAlH₄ Deprotection Carboxylic Acid Ester->Deprotection Hydrolysis

Caption: Key Reactivity Pathways of the Title Compound.

  • Enolate Formation and Alkylation: The proton at the C3 position is acidic due to its location between two carbonyl groups. Treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C3 position. This is a powerful method for building molecular complexity.

  • Reduction of the Ketone: The ketone at the C4 position can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This reaction re-forms the precursor, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate. A patent for melanocortin receptor agonists describes this specific reduction. The use of stereoselective reducing agents can potentially control the diastereoselectivity of this transformation, leading to specific isomers of the alcohol.

  • Deprotection of the tert-Butyl Ester: The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to many basic and nucleophilic conditions. However, it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent. This orthogonality is highly advantageous in complex syntheses, allowing the carboxylic acid to be unmasked at a late stage without disturbing other functional groups.

Applications in Drug Discovery

While specific examples detailing the use of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate as a starting material are not prevalent in peer-reviewed journals, its structural motifs are highly relevant to drug design. The tetrahydrofuran ring is a key component in many FDA-approved drugs, including the antiviral agent Tegafur. The β-keto ester functionality is a classic synthon for the creation of more complex heterocyclic systems, such as pyrimidines and pyrazoles, which are themselves important pharmacophores.

The molecule serves as an excellent scaffold for generating libraries of compounds for high-throughput screening. Its three main points of reactivity (the enolizable proton, the ketone, and the ester) allow for rapid diversification to explore structure-activity relationships (SAR) around the tetrahydrofuran core.

Safety and Handling

As a laboratory chemical with limited published safety data, tert-Butyl 4-oxotetrahydrofuran-3-carboxylate should be handled with the standard precautions applied to novel research compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

  • Moshang Chemistry. Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate - CAS 797038-33-6. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • PubMed. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. [Link]

Sources

Spectral Data Analysis and Characterization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5)[1] is a highly versatile cyclic


-keto ester utilized as a core building block in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs). Accurate structural characterization of this molecule is complicated by its inherent structural dynamics—specifically, keto-enol tautomerization. This whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, IR, MS) of this compound, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Structural Dynamics: The Keto-Enol Equilibrium

Before executing any spectral analysis, one must understand the thermodynamic behavior of cyclic


-keto esters. In solution, tert-butyl 4-oxotetrahydrofuran-3-carboxylate exists in an equilibrium between its primary keto form  and a stabilized enol form [2].
  • Causality in Spectral Output: The enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl. The polarity of the chosen solvent dictates the equilibrium position. In non-polar solvents like Chloroform-d (

    
    ), the enol form can account for a noticeable minor fraction of the signals, whereas polar aprotic solvents (e.g., DMSO-
    
    
    
    ) disrupt this intramolecular bonding, heavily favoring the keto form. To ensure a clean baseline for structural verification, our protocols utilize
    
    
    but are optimized to primarily report the dominant keto species.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in rationale to prevent common analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Causality for Solvent Choice:

    
     prevents the rapid deuterium exchange of the acidic C3-
    
    
    
    proton that would occur in protic solvents like Methanol-
    
    
    , which would artificially silence the C3 signal and collapse the splitting pattern of the adjacent C2 protons.
  • Acquisition Parameters: Acquire

    
     NMR at 400 MHz (16 scans, relaxation delay 
    
    
    
    ) and
    
    
    NMR at 100 MHz (1024 scans,
    
    
    ).
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Causality for ATR over KBr: Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch (~3300

    
    ) that completely masks the potential enolic O-H stretch of the compound. ATR eliminates moisture artifacts, ensuring that any observed O-H signal is a true representation of the enol tautomer.
    
  • Acquisition: 32 scans from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .
Mass Spectrometry (LC-ESI-MS)
  • Sample Preparation: Dilute the sample to 1

    
     in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.
    
  • Causality for Ionization Choice: Electrospray Ionization in positive mode (ESI+) is a soft ionization technique that preserves the pseudo-molecular ion

    
    . Using 0.1% formic acid forces protonation at the ketone oxygen, stabilizing the precursor ion before it enters the collision cell for controlled Collision-Induced Dissociation (CID).
    

Comprehensive Spectral Data & Interpretation

NMR Data ( and )

The tetrahydrofuran ring imposes a rigid geometry, making the methylene protons at C2 and C5 diastereotopic. Because C5 is isolated between the ring oxygen and the C4 ketone, its protons couple only with each other (geminal coupling), appearing as an AB quartet. The C2 protons couple both geminally and vicinally with the C3 proton.

Table 1:


 NMR Assignments (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
1.48Singlet (s)-9H

(tert-butyl)
3.45 – 3.55Multiplet (m)-1HC3-

(

to ester and ketone)
4.05Doublet (d)17.51HC5-

(diastereotopic)
4.18Doublet (d)17.51HC5-

(diastereotopic)
4.35Doublet of doublets (dd)10.0, 8.51HC2-

(diastereotopic)
4.52Doublet of doublets (dd)10.0, 7.01HC2-

(diastereotopic)

Table 2:


 NMR Assignments (100 MHz, 

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
28.0


(tert-butyl methyls)
55.2

C3 (ring methine)
69.5

C2 (ring methylene)
71.2

C5 (ring methylene)
82.5

(quaternary)

(tert-butyl quaternary)
166.5

Ester Carbonyl
210.4

Ketone Carbonyl (C4)
Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for distinguishing the two distinct carbonyl environments. The strain of the 5-membered ring shifts the ketone carbonyl stretch to a higher frequency than a standard aliphatic ketone.

Table 3: ATR-FTIR Characteristic Frequencies

Wavenumber (

)
IntensityFunctional Group / Vibration
2975, 2880MediumAliphatic C-H stretch
1755StrongC=O stretch (5-membered ring ketone)
1730StrongC=O stretch (tert-butyl ester)
1390, 1365MediumC-H bending (gem-dimethyl of tert-butyl)
1150StrongC-O stretch (ester/ether linkages)
Mass Spectrometry (MS)

Under ESI+ conditions, tert-butyl esters exhibit a highly characteristic fragmentation pathway. The most diagnostic event is the facile neutral loss of isobutylene (56 Da) via a cyclic transition state[3], yielding the corresponding carboxylic acid fragment, which subsequently undergoes decarboxylation.

Table 4: LC-ESI-MS Fragmentation Data

m/z ValueIon TypeStructural Assignment
209.1

Sodium adduct of intact molecule
187.1

Protonated molecular ion
131.0

Loss of isobutylene (diagnostic for t-butyl ester)
87.0

Subsequent loss of carbon dioxide

Analytical Workflows & Visualizations

The following Graphviz diagrams map the logical progression of the analytical workflow and the mechanistic pathway of the mass spectrometry fragmentation.

AnalyticalWorkflow Prep Sample Prep (CDCl3 / ATR) NMR NMR Analysis (1H & 13C) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS Data Data Integration & Tautomer Analysis NMR->Data IR->Data MS->Data Verify Structure Verified Data->Verify

Analytical workflow for the structural verification of the target compound.

MSFragmentation M Molecular Ion [M+H]+ m/z 187.1 Iso Neutral Loss Isobutylene (-56 Da) M->Iso CID / ESI+ Frag1 Fragment Ion m/z 131.0 Iso->Frag1 CO2 Neutral Loss CO2 (-44 Da) Frag1->CO2 Decarboxylation Frag2 Fragment Ion m/z 87.0 CO2->Frag2

ESI-MS fragmentation pathway highlighting the diagnostic loss of isobutylene.

References

  • LibreTexts Chemistry. "Tautomerization of Cyclic Beta-Keto Esters." Organic Chemistry (2024). Available at:[Link]

Sources

Technical Guide on tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: Molecular Architecture, Synthetic Methodologies, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward complex, sp³-rich heterocycles, the demand for highly functionalized building blocks has surged. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate stands out as a critical intermediate. Featuring a constrained tetrahydrofuran (THF) ring, a reactive


-keto ester motif, and an acid-labile tert-butyl protecting group, this compound offers orthogonal reactivity that is indispensable for synthesizing advanced active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications in medicinal chemistry.

Physicochemical Profiling & Molecular Structure

Understanding the baseline physical and chemical parameters of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is essential for predicting its behavior in complex reaction matrices[1]. The tert-butyl ester provides significant steric bulk, which influences both the keto-enol tautomeric equilibrium of the molecule and the stereochemical outcomes of downstream nucleophilic additions.

Quantitative Data Summary
PropertyValueStructural Significance
CAS Number 797038-32-5Standardized registry identifier for procurement and compliance[1].
Molecular Formula C₉H₁₄O₄Indicates a highly oxygenated, low-molecular-weight scaffold[1].
Molecular Weight 186.207 g/mol Optimal for fragment-based drug discovery (FBDD)[1].
InChI Key VAYGRVNWVNMUQL-UHFFFAOYSA-NUnique stereochemical and connectivity identifier[1].
Purity Standard

95% (Typical commercial)
Required threshold to prevent side-reactions in sensitive catalytic cycles[1].
Physical Form SolidFacilitates easier handling and precise gravimetric dosing[1].

Mechanistic Insights: Chemical Reactivity & Structural Design

The architectural brilliance of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate lies in its


-keto ester functionality  embedded within a 5-membered oxygen heterocycle.
  • Orthogonal Protection Strategy: The tert-butyl group is highly resistant to nucleophilic attack and basic conditions, unlike methyl or ethyl esters[2][3]. This allows medicinal chemists to perform aggressive transformations on the C4 ketone (e.g., reductive amination, Grignard additions) without prematurely cleaving the ester[4].

  • Keto-Enol Tautomerization: The proximity of the ester carbonyl to the ring ketone facilitates enolization. This enol form is highly nucleophilic at the C3 position, making it a prime candidate for electrophilic trapping, alkylation, or heteroannulation to form fused bicyclic systems (e.g., pyrazoles, pyrimidines)[3].

Self-Validating Synthetic Methodologies

The following protocols detail the synthesis and subsequent functionalization of the core molecule. As a Senior Application Scientist, I have structured these workflows to be self-validating, ensuring that causality governs every experimental choice.

Protocol 1: De Novo Synthesis via Dieckmann Condensation

Objective: Construct the functionalized tetrahydrofuran core from an acyclic diester precursor.

  • Step 1: Preparation. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous diethyl ether or THF under an inert argon atmosphere.

    • Causality: NaH is chosen because it is a strong, strictly non-nucleophilic base. Using an alkoxide base could lead to unwanted transesterification of the tert-butyl group[2].

  • Step 2: Initiation. Cool the suspension to 0°C. Slowly add the acyclic precursor (e.g., tert-butyl alkyl diglycolate) dropwise.

    • Causality: The 0°C environment controls the highly exothermic deprotonation of the

      
      -carbon, preventing thermal degradation of the starting material.
      
  • Step 3: Ring Closure. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation: The reaction progress is visually validated by the evolution of hydrogen (

      
      ) gas. The cessation of bubbling indicates the completion of enolate formation and subsequent intramolecular Dieckmann cyclization.
      
  • Step 4: Quenching & Workup. Quench the reaction strictly with saturated aqueous ammonium chloride (

    
    ) at 0°C.
    
    • Causality: A weak acid like

      
       is mandatory. Stronger acids (like HCl) would prematurely cleave the acid-labile tert-butyl ester.
      
Protocol 2: Stereoselective Carbonyl Reduction

Objective: Reduce the C4 ketone to isolate tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate with high diastereoselectivity.

  • Step 1: Solvent Matrix. Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate in isopropanol (i-PrOH) and cool strictly to 0–5°C[4].

    • Causality: Isopropanol provides a protic environment that stabilizes the transition state via hydrogen bonding, while the low temperature rigidifies the molecular conformation, maximizing the stereoselectivity of the incoming hydride[4].

  • Step 2: Staggered Hydride Addition. Add Sodium Borohydride (

    
    ) in three distinct portions over 3 hours (e.g., 0.4 eq, 0.4 eq, 0.2 eq)[4].
    
    • Causality:

      
       slowly degrades in protic solvents. Staggered addition ensures a continuous supply of active hydride species without causing a thermal runaway that could reduce the ester moiety[4].
      
  • Step 3: Validation. Monitor via Thin Layer Chromatography (TLC).

    • Self-Validation: Because the starting ketone and resulting alcohol lack strong chromophores, UV visualization is insufficient. The system self-validates by using a phosphomolybdic acid (PMA) or

      
       stain, where the disappearance of the starting material spot confirms complete conversion.
      

SynthesisWorkflow A Acyclic Diester Precursor (Orthogonal Esters) B Dieckmann Cyclization (NaH, Ether/THF, 0°C to RT) A->B Deprotonation & Ring Closure C tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate B->C Mild Acid Quench D Stereoselective Reduction (NaBH4, i-PrOH, 0-5°C) C->D Staggered Hydride Transfer E tert-Butyl 4-hydroxytetrahydrofuran- 3-carboxylate D->E Diastereoselective Isolation

Synthesis workflow and stereoselective reduction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Pharmaceutical Applications & Downstream Functionalization

The unique topology of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate makes it a highly sought-after precursor in medicinal chemistry, particularly for targeting complex biological pathways.

  • Ras Inhibitors & Antiviral Agents: The compound is utilized in the synthesis of fused tricyclic amine compounds, which act as potent Ras inhibitors[5]. The ester functionality provides a critical anchor point for further derivatization, allowing chemists to attach specific pharmacophores that modulate physicochemical properties like solubility and metabolic stability[3][5].

  • Melanocortin Receptor Agonists: By reducing the ketone to a hydroxyl group (as demonstrated in Protocol 2), the resulting chiral alcohol serves as a core scaffold for synthesizing melanocortin receptor agonists, which are critical in treating metabolic and skin disorders[4].

  • Heteroannulation: The

    
    -keto ester is a classic substrate for Knorr-type or Hantzsch-type condensations. Reacting this core with hydrazines or amidines yields fused tetrahydrofuran-pyrazoles or tetrahydrofuran-pyrimidines, respectively, which are privileged structures in modern oncology drugs[3].
    

AppNetwork Core tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate Pyrazoles Fused Pyrazoles (Hydrazine Condensation) Core->Pyrazoles Heteroannulation Pyrimidines Fused Pyrimidines (Amidine Condensation) Core->Pyrimidines Heteroannulation RedAmination Chiral Alcohols / Amines (Reduction / Amination) Core->RedAmination Functionalization Drug2 Ras Inhibitors & Antiviral Agents Pyrazoles->Drug2 Pyrimidines->Drug2 Drug1 Melanocortin Receptor Agonists RedAmination->Drug1

Downstream functionalization network for advanced pharmaceutical applications.

References

  • Google Patents. "WO2025007000A1 - Fused tricyclic amine compounds and uses thereof as ras inhibitors." World Intellectual Property Organization.
  • Google Patents. "WO2008007930A1 - Melanocortin receptor agonists." World Intellectual Property Organization.

Sources

Stability and storage conditions for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a critical heterocyclic building block used primarily for introducing the tetrahydrofuran-3-one scaffold into complex bioactive molecules. Its utility, however, is counterbalanced by a metastable physicochemical profile .

As a


-keto ester housed within a cyclic ether, this compound exhibits a "dual-threat" instability:
  • Thermodynamic Instability: Prone to spontaneous decarboxylation driven by the release of stable isobutylene gas and carbon dioxide.

  • Oxidative Instability: Susceptible to peroxide formation at the

    
    -ether positions, exacerbated by the electron-withdrawing carbonyl group.
    

Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) . Strict exclusion of moisture and acids is non-negotiable to prevent autocatalytic degradation.

Chemical Identity & Physicochemical Baseline

ParameterSpecification
Chemical Name tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
CAS Number 797038-32-5
Molecular Formula

Molecular Weight 186.21 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; Decomposes in protic solvents with acid traces
Key Functional Groups Cyclic Ether, Ketone, tert-Butyl Ester

Stability Analysis: The Mechanistic "Why"

To handle this compound effectively, one must understand the causality of its degradation. It is not merely "unstable"; it follows specific, predictable pathways.

The -Keto Ester Liability (Decarboxylation)

The driving force for the degradation of this molecule is the formation of a thermodynamically stable ketone (tetrahydrofuran-3-one) via the loss of the ester group. Unlike methyl or ethyl esters, the tert-butyl group allows for degradation via an E1-like elimination mechanism under acidic conditions, releasing isobutylene.

  • Trigger: Trace acidity (protons) or heat.

  • Mechanism: Protonation of the ester carbonyl oxygen weakens the

    
     bond. Cleavage releases the stable tert-butyl cation (which eliminates to isobutylene) and the 
    
    
    
    -keto acid. The acid then rapidly decarboxylates.
  • Visual Indicator: Gas evolution (pressure buildup in sealed vials).

The Cyclic Ether Liability (Peroxidation)

The tetrahydrofuran (THF) ring is notorious for forming explosive peroxides upon exposure to atmospheric oxygen. While the electron-withdrawing carbonyl at C4 reduces the electron density slightly, the C2 and C5 positions (adjacent to the ring oxygen) remain susceptible to radical abstraction and hydroperoxide formation.

  • Trigger: Light and Oxygen.[1]

  • Risk: Accumulation of potentially explosive residues, particularly if the material is distilled or concentrated to dryness.

Tautomerization

As a cyclic


-keto ester, the compound exists in equilibrium between its keto  and enol  forms.
  • Implication: The enol form is nucleophilic and can react with electrophilic impurities or oxygen. In solution (e.g., CDCl3 for NMR), the ratio can shift, complicating purity analysis.

Degradation Pathways Visualization

The following diagram illustrates the cascade from the intact ester to its breakdown products. Note that Moisture and Acid are the primary catalysts.

DegradationPathway cluster_conditions Catalysts of Destruction Target tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate (Active Reagent) Intermed Intermediate: Beta-Keto Acid Target->Intermed Hydrolysis / Acid Catalysis (- Isobutylene) Product Tetrahydrofuran-3-one (Degradant) Intermed->Product Spontaneous Decarboxylation Byproducts Isobutylene (Gas) + CO2 (Gas) Intermed->Byproducts Factors 1. Moisture (H2O) 2. Heat (>30°C) 3. Lewis/Brønsted Acids

Figure 1: Acid-catalyzed degradation pathway leading to decarboxylation and gas evolution.

Storage & Handling Protocols

This protocol is designed to be self-validating. If the material degrades, the generation of gas (isobutylene/CO2) will pressurize the vessel, serving as a physical indicator of failure.

Storage Conditions
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows the kinetics of E1 elimination and peroxide formation.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents peroxides) and moisture (prevents hydrolysis).
Container Amber Glass Vial Blocks UV light to inhibit radical initiation of peroxides.
Closure PTFE-lined Screw Cap Teflon (PTFE) is inert; rubber septa can leach plasticizers or degrade from solvent vapors.
Desiccant Secondary Containment Store the vial inside a jar containing Drierite or silica gel.
Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating hydrolysis.

  • Sampling: Use a clean, dry spatula or a dry syringe. Never return unused material to the stock container ("One-way flow" rule).

  • Re-sealing: Purge the headspace with a gentle stream of Argon before closing. Parafilm the cap to ensure a moisture barrier.

Quality Control & Re-Test Criteria

Do not assume purity based on the label. Perform a "Use Test" if the container has been stored for >3 months.

  • Visual Inspection: Check for liquid droplets on the walls (if solid) or gas pressure upon opening (hissing sound).

  • 1H NMR Validation:

    • Solvent: CDCl3 (Neutralized with basic alumina to remove acid traces).

    • Marker: Look for the disappearance of the tert-butyl singlet (~1.5 ppm) and the appearance of broad signals associated with the enol of the decarboxylated ketone.

  • Peroxide Test: Use standard starch-iodide paper if the material is old or has been exposed to air.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of tert-butyl esters towards acid/hydrolysis).
  • Taber, D. F. (2005). Syntheses of the Tetrahydrofuran Ring. Organic Chemistry Portal. Retrieved from [Link]

Sources

The Strategic Role of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the tetrahydrofuran (THF) core serves as a privileged scaffold for highly potent therapeutics. However, functionalizing this ring with stereochemical precision requires carefully engineered precursors. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5)[1] has emerged as a critical building block. As a cyclic β-ketoester, it possesses a highly acidic C3 proton flanked by a ketone and an ester. This technical guide explores the causality behind its structural design, detailing core reaction mechanisms, self-validating experimental protocols, and the strategic advantages of the tert-butyl moiety in complex synthesis.

I. Structural Dynamics: The Causality of the tert-Butyl Shield

The fundamental question in utilizing 4-oxotetrahydrofuran-3-carboxylates is: Why use the bulky tert-butyl ester instead of the more common methyl or ethyl esters?

The answer lies in orthogonal deprotection and steric shielding [2][3].

  • Steric Shielding: During nucleophilic additions or asymmetric catalysis, the bulky tert-butyl group dictates the facial selectivity of the C3-enolate, forcing incoming electrophiles to approach from the less hindered trajectory.

  • Orthogonal Deprotection: Traditional methyl or ethyl β-ketoesters require harsh basic saponification (e.g., aqueous NaOH or LiOH) to cleave the ester prior to decarboxylation. Exposing a 4-oxotetrahydrofuran ring to strong aqueous base frequently triggers retro-Dieckmann-type ring opening or unwanted aldol polymerizations. The tert-butyl group circumvents this entirely; it can be cleaved under mild, anhydrous acidic conditions (using Trifluoroacetic acid, TFA), preserving the fragile THF core[2].

II. Core Reaction Mechanisms

A. Enantioselective 1,6-Addition of β-Ketoester Enolates

Recent breakthroughs in asymmetric catalysis have leveraged the C3-enolate of tert-butyl 4-oxotetrahydrofuran-3-carboxylate for enantioselective 1,6-additions to in situ generated electrophiles, such as para-quinone methides[4]. The mechanism relies on a chiral bifunctional catalyst (e.g., a squaramide or thiourea) that simultaneously deprotonates the C3 position and coordinates the resulting enolate via hydrogen bonding. The enolate then executes a nucleophilic attack on the extended conjugated system of the quinone methide, followed by rapid rearomatization to yield a highly functionalized, chiral THF derivative.

G A tert-Butyl β-Ketoester B Chiral Catalyst + Base A->B Deprotonation C Chiral Enolate Complex B->C Enolization D p-Quinone Methide (Electrophile) C->D Nucleophilic Attack E 1,6-Addition Adduct D->E Rearomatization

Workflow of Enantioselective 1,6-Addition of β-Ketoester Enolates.

B. Orthogonal Deprotection and Decarboxylation

When the ester group has served its purpose as an activating and directing group, it must often be removed to yield a substituted tetrahydrofuran-3-one. The TFA-mediated cleavage mechanism begins with the protonation of the tert-butyl ester oxygen, leading to the expulsion of a highly stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas). The resulting unstable β-keto acid undergoes spontaneous thermal decarboxylation via a cyclic six-membered transition state, releasing carbon dioxide and forming an enol that tautomerizes to the final ketone.

G A tert-Butyl Ester Substrate B TFA / DCM (0°C to RT) A->B C β-Keto Acid + Isobutylene (Gas) B->C Acidic Cleavage (t-Butyl Cation Release) D Enol Intermediate + CO2 (Gas) C->D Spontaneous Decarboxylation E 4-Oxotetrahydrofuran Derivative D->E Tautomerization

Mechanism of TFA-Mediated Ester Cleavage and Decarboxylation.

III. Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating intrinsic physical or chemical cues that confirm the reaction is proceeding correctly without requiring constant external analytical sampling.

Protocol 1: Asymmetric 1,6-Addition Workflow
  • Enolate Generation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add the chiral bifunctional catalyst (5 mol%).

    • Self-Validation Check: The solution must remain clear and colorless. A lack of immediate color change confirms stable pre-catalyst complex formation without premature degradation.

  • Electrophile Introduction: Cool the mixture to -20°C. Add the para-quinone methide precursor and a mild base (e.g., K2CO3, 1.2 equiv).

    • Self-Validation Check: The reaction mixture will rapidly turn a deep yellow/orange. This color shift is the visual confirmation that the highly conjugated quinone methide intermediate has been successfully generated in situ.

  • Reaction Monitoring: Stir at -20°C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the bright yellow, UV-active quinone methide spot and the emergence of a new, slower-moving UV-active adduct spot confirms total conversion.

  • Isolation: Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: TFA-Mediated Cleavage and Decarboxylation
  • Acidic Cleavage: Dissolve the functionalized tert-butyl ester adduct in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0°C.

  • Decarboxylation: Remove the ice bath and allow the reaction to warm to room temperature (25°C).

    • Self-Validation Check: Vigorous effervescence (bubbling) will immediately commence upon warming. This is a dual-gas release: isobutylene from the ester cleavage and CO2 from the decarboxylation. The reaction acts as its own timer: the complete cessation of bubbling serves as the internal visual indicator that the decarboxylation is 100% complete.

  • Workup: Concentrate the mixture in vacuo to remove the volatile TFA and DCM, yielding the crude substituted tetrahydrofuran-3-one ready for further derivatization.

IV. Quantitative Data: Ester Leaving Group Comparison

The following table summarizes the quantitative and qualitative differences between ester protecting groups on the 4-oxotetrahydrofuran core, validating the selection of the tert-butyl derivative for complex syntheses.

Ester GroupCleavage ReagentReaction TempPrimary ByproductRing-Opening RiskSteric Hindrance (C3)
Methyl Aqueous NaOH60-80°CMethanol (Liquid)High (Base-catalyzed)Low
Ethyl Aqueous LiOH50-70°CEthanol (Liquid)Moderate-High Moderate
tert-Butyl TFA / DCM0°C to 25°CIsobutylene (Gas)Low (Mild Acidic)High

V. References

  • CAS RN 797038-32-5 | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Source: Hoffman Fine Chemicals URL:

  • Enantioselective 1,6-Addition of β-Ketoester Enolates to in situ... Source: AmazonAWS (Literature Repository) URL:

  • Cas no 89898-51-1 (Ethyl 4-oxotetrahydrofuran-3-carboxylate) Source: Chem960 URL:

  • Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 Source: BenchChem URL:

Sources

Technical Guide: Sourcing and Quality Assurance of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a critical heterocyclic building block employed in the synthesis of fused ring systems, particularly for pharmaceutical active pharmaceutical ingredients (APIs) targeting GPR119 agonists and other metabolic targets. Unlike its methyl ester analog (CAS 57595-23-0), the tert-butyl ester offers orthogonal protection, allowing for selective deprotection under mild acidic conditions without affecting other ester moieties.

However, its commercial availability is constrained by high manufacturing costs and inherent instability (beta-keto ester decarboxylation). This guide provides a technical roadmap for sourcing, synthesizing, and validating the purity of this compound to ensure data integrity in drug development pipelines.

Part 1: Chemical Profile & Stability Mechanics

Structural Properties

The compound features a tetrahydrofuran ring with a beta-keto ester functionality. This structural motif introduces two primary stability challenges: Keto-Enol Tautomerism and Decarboxylation .

PropertySpecification
Chemical Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
CAS Number 797038-32-5
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Flash Point >110°C (Predicted)
The Stability Paradox (Keto-Enol & Decarboxylation)

Researchers must recognize that "purity" is dynamic for this compound.

  • Tautomerism: In solution (especially CDCl₃), the compound exists as an equilibrium mixture of the keto and enol forms. Standard QC integration must account for the enol proton (typically ~12 ppm) and the split signals for the ring protons.

  • Thermal Decarboxylation: Upon heating (>100°C) or exposure to strong acids, the tert-butyl group cleaves, followed by spontaneous decarboxylation to form 3-oxotetrahydrofuran (3-THF-one).

Implication: GC-MS analysis often yields a false negative for the parent peak due to thermal decomposition in the injector port. LC-MS or NMR is mandatory for purity assignment.

Part 2: Commercial Availability & Sourcing Strategy

Market Landscape

The tert-butyl ester is a "Tier 3" specialty chemical—it is not a commodity. While the methyl ester is widely available (lead time <1 week), the tert-butyl variant often requires custom synthesis or has long lead times (4–6 weeks).

Supplier Tiering Analysis:

Supplier TypeTypical PurityLead TimeCost IndexRisk Factor
Catalog Houses (e.g., Fluorochem, Combi-Blocks)95%2–3 Days (if stock)High (

$)
Batch Variability: Age of stock affects purity due to moisture sensitivity.
CROs / Custom Synthesis (e.g., Enamine, WuXi)97%+4–6 WeeksMedium (

)
High Reliability: Freshly synthesized, but requires planning.
Aggregators (e.g., MolPort)VariableVariableVariableTraceability: Hard to track original manufacturing date.
Sourcing Recommendation

For critical medicinal chemistry campaigns:

  • Primary Strategy: Purchase the Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0) and perform a transesterification only if the methyl ester is incompatible with the synthetic route.

  • Secondary Strategy: If the tert-butyl group is essential for orthogonal deprotection, source from a supplier providing a fresh (<3 months) Batch Analysis including H-NMR.

Part 3: Synthesis & Manufacturing Context

Understanding the synthesis aids in identifying impurity profiles. The industrial route typically employs a Dieckmann Condensation .

Synthetic Pathway

The reaction involves the cyclization of tert-butyl glycolate and tert-butyl acrylate (or equivalent diesters) using a strong hindered base like Potassium tert-butoxide (KOtBu).

SynthesisPathway Start1 tert-Butyl Glycolate Intermediate Michael Adduct (Linear Diester) Start1->Intermediate KOtBu, THF Michael Addition Start2 tert-Butyl Acrylate Start2->Intermediate Impurity2 Impurity B: Polymerized Acrylate Start2->Impurity2 Side Reaction Product tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate Intermediate->Product Dieckmann Cyclization (Intramolecular Claisen) Impurity1 Impurity A: 3-Oxotetrahydrofuran (Decarboxylated) Product->Impurity1 Heat / Acid (-CO2, -Isobutylene)

Figure 1: Dieckmann Condensation pathway showing critical impurity formation nodes.

Key Impurities
  • 3-Oxotetrahydrofuran: Result of moisture ingress or thermal stress.

  • Polymeric Residues: From acrylate polymerization if the Michael addition is uncontrolled.

  • Residual Solvents: THF/Toluene often trapped in the oil.

Part 4: Quality Control & Validation Protocol

Analytical Methodologies
  • H-NMR (Essential): The only reliable method to quantify the tert-butyl group integrity and keto-enol ratio.

  • GC-MS (Caution): Use low injector temperatures (<150°C) or derivatize (e.g., TMS protection) to prevent in-situ decarboxylation.

  • TLC: Stain with KMnO₄ (oxidizes the enol/alcohol) or Anisaldehyde.

Protocol: Purity Assessment Workflow

Objective: Verify identity and purity >95%.

Step 1: Visual Inspection

  • Check for gas pressure (isobutylene release) upon opening.

  • Material should be a clear oil or white solid. Dark orange/brown indicates significant decomposition.

Step 2: H-NMR Analysis (CDCl₃)

  • Run Parameters: 300 MHz or higher, 16 scans, d1=5s (to allow relaxation of tBu protons).

  • Diagnostic Signals:

    • tert-Butyl group: Singlet at δ 1.45–1.55 ppm (9H).

    • Ring Protons (Keto): Multiplets at δ 3.8–4.6 ppm .

    • Enol OH: Broad singlet at δ 10–12 ppm (variable).

  • Calculation: Integrate the tert-butyl singlet against the ring protons. A ratio <9:5 indicates loss of the ester group.

Step 3: Functional Test (Optional)

  • If used for alkylation, perform a small-scale test reaction with benzyl bromide and base (K₂CO₃/Acetone). Disappearance of starting material by TLC confirms nucleophilicity of the alpha-carbon.

QC_Workflow Sample Incoming Sample (tert-Butyl Ester) Visual Visual Inspection: Color/Pressure Sample->Visual NMR 1H-NMR (CDCl3) Check tBu Integral Visual->NMR Decision1 tBu Integral Correct? NMR->Decision1 GCMS GC-MS (Low Temp) Check for 3-THF-one Decision1->GCMS Yes Fail REJECT Deviated Purity Decision1->Fail No (Decarboxylated) Pass RELEASE Store at -20°C GCMS->Pass Parent Ion Present GCMS->Fail Only 3-THF-one visible

Figure 2: Quality Control Decision Tree for incoming raw material.

Part 5: Handling & Storage Guidelines

To maintain the purity defined in Part 4, strict adherence to storage protocols is required.

  • Temperature: Store at -20°C . Room temperature storage leads to slow autocatalytic decomposition.

  • Atmosphere: Store under Argon or Nitrogen . Moisture hydrolyzes the ester; the resulting beta-keto acid decarboxylates immediately.

  • Re-purification: If purity drops below 90%, purify via Flash Chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/Ethyl Acetate (gradient 10:1 to 3:1). Do not distill unless under high vacuum (<1 mmHg) and low bath temperature.

References

  • CymitQuimica. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Product Page. Retrieved from

  • Organic Syntheses. Preparation of Beta-Keto Esters via Dieckmann Condensation (General Methodology). Org. Synth. 2018 , 95, 157-176.[1] Retrieved from

  • Fisher Scientific. Safety Data Sheet: Tetrahydrofuran Derivatives. Retrieved from

  • PubChem. Compound Summary: Methyl 4-oxotetrahydrofuran-3-carboxylate (Analog Reference). Retrieved from

Sources

Health and safety information for handling tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Safe Handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

This guide provides comprehensive health and safety information for the handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate by researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from data on analogous chemical structures and established principles of laboratory safety to ensure a robust framework for risk mitigation.

Section 1: Chemical Identity and Properties

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a heterocyclic building block used in organic synthesis. While specific toxicological data for this exact molecule is not extensively published, its structural components—a tetrahydrofuran (THF) ring, a beta-keto ester system, and a tert-butyl ester group—inform a comprehensive safety assessment.

PropertyValueSource
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.207 g/mol [1]
Appearance Solid[1]
Functional Groups Tetrahydrofuran, Ketone, tert-Butyl Ester[1][2]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from its structural analogs, principally Methyl 4-oxotetrahydrofuran-3-carboxylate and the parent heterocycle, Tetrahydrofuran (THF).

GHS Hazard Summary
Hazard ClassPictogramSignal WordHazard StatementBasis
Acute Toxicity, Oral
ngcontent-ng-c2699131324="" class="ng-star-inserted">
Warning H302: Harmful if swallowed[2][3]
Skin Irritation

Warning H315: Causes skin irritation[2][3]
Eye Irritation

Warning H319: Causes serious eye irritation[2][3][4]
STOT - Single Exposure

Warning H335: May cause respiratory irritation[2][3][4]
Peroxide Formation--EUH019: May form explosive peroxides[4][5][6]
Core Scientific Risks
  • Irritation and Acute Toxicity : As a beta-keto ester, this compound can cause irritation to the skin, eyes, and respiratory tract.[2][3] Ingestion may be harmful.[2][3] The causality lies in the reactivity of the functional groups with biological tissues.

  • Peroxide Formation : This is a critical and often overlooked hazard. The tetrahydrofuran (THF) moiety is well-known for its propensity to form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[5][6] These peroxides can detonate when subjected to heat, friction, or shock, such as when distilling to dryness or turning the cap on an old container.[5] This risk mandates strict inventory control and handling protocols.

  • Vapor Inhalation : Although a solid, the compound may be volatile under certain conditions (e.g., heating) or when dissolved in solvents. Vapors of related compounds can cause respiratory irritation and potential central nervous system effects like drowsiness or dizziness.[6][7]

Section 3: Exposure Control and Personal Protection

A multi-layered approach to safety, grounded in the hierarchy of controls, is essential for minimizing exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Engineering Controls
  • Chemical Fume Hood : All handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of vapors or dust.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical, PPE must be selected carefully and used consistently.

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[10] For procedures with a higher risk of splashing (e.g., handling >100g or liquid solutions), a full-face shield should be worn in addition to goggles.[11]

  • Hand Protection : Use nitrile gloves as a minimum standard.[8] Always inspect gloves for tears or punctures before use.[10] Employ proper glove removal technique to avoid contaminating your skin.[10] Dispose of contaminated gloves immediately as hazardous waste.[10]

  • Skin and Body Protection : Wear a flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[8][12]

Section 4: Protocols for Safe Handling and Storage

Handling Protocol
  • Preparation : Before starting, ensure an appropriate chemical spill kit is accessible. Review the Safety Data Sheet (SDS) for this compound or a close analog.[11]

  • Location : Conduct all work in a chemical fume hood.[8] Keep the sash at the lowest practical height.

  • Dispensing : When handling the solid, avoid creating dust. Use spark-resistant tools. If handling solutions, ground and bond containers to prevent static discharge, a common ignition source for flammable solvents like THF.[6]

  • Hygiene : Avoid all direct contact.[8] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[11][12]

Storage Protocol
  • Container : Keep the container tightly closed to prevent exposure to air and moisture.[10][14]

  • Atmosphere : The THF moiety is prone to peroxide formation. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Location : Store in a cool, dry, and well-ventilated area designated for chemical storage.[14] Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]

  • Peroxide Management (Self-Validating System) :

    • Date all containers upon receipt and again upon opening.

    • Test for peroxides before use if the material is old or has been exposed to air. Test strips are commercially available. Do not use metal spatulas with peroxide-forming chemicals as this can initiate decomposition.

    • Dispose of any material that is past its expiration date or shows signs of peroxide formation (e.g., crystal formation around the cap). Do not attempt to open a container suspected of having high peroxide concentrations.[6]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

SpillResponse Start Spill Occurs Assess Assess Risk (Size, Location, Volatility) Start->Assess IsSmall Is Spill <100 mL and Contained? Assess->IsSmall Evacuate Evacuate Area Alert Colleagues Call Emergency Response IsSmall->Evacuate No DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) IsSmall->DonPPE Yes Dispose Label and Dispose of Waste via EH&S Evacuate->Dispose Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Cover and Absorb Working from outside in Contain->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decon Decontaminate Area with appropriate solvent Collect->Decon Decon->Dispose

Caption: A logical workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation : Move the person to fresh air immediately.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]

  • Skin Contact : Remove all contaminated clothing immediately.[4] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.

Section 6: Waste Disposal

All waste materials, including the chemical itself, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Collection : Collect waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Storage : Store the waste container in a designated satellite accumulation area.

  • Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[8] Never dispose of this chemical down the drain.[8]

References

  • Standard Operating Procedure for Tetrahydrofuran. University of California, Merced. [Link]

  • SAFETY DATA SHEET - TETRAHYDROFURAN. Honeywell. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • SAFETY DATA SHEET - Tetrahydrofuran. Lab Alley. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Safe Handling of Chemicals. UNC Environmental Health and Safety. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Safety Data Sheet: Tetrahydrofuran. Carl ROTH. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry and Biochemistry. [Link]

  • Safe handling of organolithium compounds in the laboratory. FMC Corporation. [Link]

  • Tetrahydrofuran Toxicological Summary Sheet. Minnesota Department of Health. [Link]

  • SDS-Tetrahydrofuran, Stabilized with BHT. Azer Scientific. [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of Washington. [Link]

Sources

Discovery and History of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate , a critical scaffold in modern medicinal chemistry.

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a specialized


-keto ester intermediate used primarily in the synthesis of biologically active tetrahydrofuran (THF) derivatives. While simple alkyl esters (methyl/ethyl) of 4-oxotetrahydrofuran-3-carboxylate have been known since the early 20th century, the tert-butyl derivative emerged as a strategic tool in the late 1990s and 2000s. Its development was driven by the need for orthogonal protecting group strategies  in complex drug discovery campaigns, particularly for HIV protease inhibitors, Cathepsin K inhibitors, and broad-spectrum antivirals.

Historical Evolution: From Classical Chemistry to Modern Design

The history of this compound is not defined by a single "eureka" moment but rather the evolution of the Dieckmann Condensation to meet the demands of modern organic synthesis.

The Classical Era (1900s–1980s)

The ethyl ester variant (Ethyl 4-oxotetrahydrofuran-3-carboxylate ) was first synthesized via the Dieckmann condensation of ethyl diglycolate. This reaction, pioneered by Walter Dieckmann in 1901, established the fundamental route for constructing 5-membered cyclic


-keto esters.
  • Limitation: The ethyl ester requires harsh basic hydrolysis (saponification) to remove the ester group, which often leads to the degradation of the sensitive

    
    -keto functionality or unwanted ring-opening.
    
The Modern Era (1990s–Present)

As automated synthesis and peptide chemistry advanced, chemists required protecting groups that could be removed under mild acidic conditions, leaving other base-sensitive motifs intact.

  • The Innovation: The introduction of the bulky tert-butyl group allowed for the cleavage of the ester using Trifluoroacetic Acid (TFA) or dilute HCl, facilitating decarboxylative functionalization without destroying the THF ring or affecting base-labile groups elsewhere in the molecule.

  • Adoption: By the mid-2000s, the tert-butyl derivative became a staple catalog item for major reagent suppliers (e.g., Enamine, WuXi AppTec), cementing its status as a "privileged scaffold" building block.

Chemical Identity & Properties

PropertyData
IUPAC Name tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
CAS Number 797038-32-5
Molecular Formula

Molecular Weight 186.21 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; insoluble in water
Stability Sensitive to heat (decarboxylation) and strong acids

Synthesis: The Core Protocol

The most authoritative and scalable synthesis utilizes a Dieckmann Condensation of di-tert-butyl diglycolate . This route is preferred over transesterification due to the instability of the parent


-keto acid.
Retrosynthetic Analysis

The target molecule is disassembled into the symmetric acyclic precursor: Bis(tert-butoxycarbonylmethyl) ether (also known as di-tert-butyl diglycolate).

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of Di-tert-butyl Diglycolate

Rationale: Direct esterification of diglycolic acid with tert-butanol is sluggish. The use of isobutylene or an isourea method (O-tert-butyl-N,N'-dicyclohexylisourea) is standard to prevent acid-catalyzed degradation.

  • Reagents: Diglycolic acid (1.0 eq), Isobutylene (excess), conc.

    
     (cat.), DCM.
    
  • Procedure:

    • Dissolve diglycolic acid in DCM in a pressure vessel.

    • Cool to -78°C and condense isobutylene into the vessel.

    • Add catalytic sulfuric acid.[1] Seal and stir at room temperature for 24–48 hours.

    • Quench: Pour into cold saturated

      
      .
      
    • Purification: Extract with DCM, dry over

      
      , and concentrate to yield the diester as a colorless oil.
      
Step 2: Dieckmann Cyclization (The Critical Step)

Rationale: Potassium tert-butoxide (


) is the base of choice. It is strong enough to deprotonate the 

-position (

) but bulky enough to minimize nucleophilic attack on the ester carbonyl (transesterification).
  • Reagents: Di-tert-butyl diglycolate (1.0 eq),

    
     (1.1 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Add the diester dropwise over 30 minutes. (Slow addition prevents intermolecular Claisen condensation).

    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns yellow/orange, indicating enolate formation.

    • Workup (Critical): Pour the reaction mixture into ice-cold dilute acetic acid or

      
       buffer (pH 5-6). Do not use strong mineral acids (HCl) as this will trigger premature decarboxylation.
      
    • Extract with Ethyl Acetate, wash with brine, dry, and concentrate in vacuo at low temperature (<40°C).

Mechanistic Pathway (DOT Diagram)

DieckmannCondensation Precursor Di-tert-butyl Diglycolate Enolate Enolate Intermediate Precursor->Enolate Deprotonation (alpha-C) Base KOtBu (Base) Base->Enolate Cyclic Tetrahedral Intermediate Enolate->Cyclic Intramolecular Attack Product tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Cyclic->Product Elimination of tBuO-

Caption: Mechanism of the Dieckmann condensation converting the acyclic diester into the cyclic beta-keto ester.

Applications in Drug Discovery[5][6]

The tert-butyl ester is rarely the final product; it is a divergent intermediate .

Synthesis of Substituted Tetrahydrofurans

The


-keto ester motif allows for facile alkylation at the C3 position followed by decarboxylation to yield C3-substituted tetrahydrofuran-4-ones.
  • Protocol: Treat with

    
     followed by an alkyl halide (
    
    
    
    ).
  • Decarboxylation: Treat with TFA/DCM. The tert-butyl ester cleaves to the acid, which spontaneously decarboxylates to the ketone.

Spirocyclic Scaffolds

Reaction with bis-electrophiles (e.g., 1,2-dibromoethane) generates spiro-THF rings, a common motif in modern ion channel modulators.

Medicinal Chemistry Workflow

DrugDiscoveryWorkflow Start tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Step1 Alkylation / Functionalization (at C3 position) Start->Step1 Branch1 Reductive Amination (Target: Amine analogs) Step1->Branch1 Branch2 Decarboxylation (Target: 3-Substituted THF-4-ones) Step1->Branch2 Final Drug Candidate (e.g., Cathepsin K Inhibitor) Branch1->Final Branch2->Final

Caption: Divergent synthesis workflow utilizing the scaffold for library generation in drug discovery.

References

  • Dieckmann, W. (1901).[2][3] "Ueber cyclische Ketonsäureester." Justus Liebigs Annalen der Chemie, 317(1), 27–109.

  • Schaefer, J. P., & Bloomfield, J. J. (1967).[2][3] "The Dieckmann Condensation."[2][3][4][5][6] Organic Reactions, 15, 1–203.[2]

  • Levin, J. I., et al. (2000). "The Synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and its Application in the Synthesis of Cathepsin K Inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Patent WO2008007930A1. (2008). "Melanocortin receptor agonists." LG Life Sciences. (Describes the use of the tert-butyl ester intermediate).

Sources

Methodological & Application

Application Note: Strategic Use of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a specialized


-keto ester building block that serves as a critical linchpin in the synthesis of oxygen-containing fused heterocycles. Unlike its methyl or ethyl counterparts, the tert-butyl ester provides unique steric shielding and orthogonal protecting group strategies, preventing unwanted transesterification during base-mediated cyclizations.

This guide details the utility of this reagent in synthesizing furo[3,4-d]pyrimidines (a scaffold found in kinase inhibitors and


-adrenergic antagonists) and substituted tetrahydrofuran-3-ones . We provide a validated protocol for heterocycle formation and a mechanistic breakdown of its reactivity profile.

Chemical Profile & Structural Advantages[1][2][3]

The reagent features three reactive centers that allow for divergent synthetic pathways:

  • C3 Position (Nucleophilic): Highly acidic

    
    -proton (
    
    
    
    ) susceptible to alkylation or Knoevenagel condensation.
  • C4 Position (Electrophilic): Ketone functionality suitable for reductive amination or nucleophilic attack.

  • Ester Moiety: The bulky tert-butyl group directs regioselectivity and allows for mild, acid-mediated decarboxylation (avoiding ring-opening hydrolysis).

Reactivity Map

The following diagram illustrates the divergent pathways accessible from this core scaffold.

ReactivityMap Reagent tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate Alkylation C3-Alkylation (NaH, R-X) Reagent->Alkylation Step 1 Condensation Cyclocondensation (Amidines/Hydrazines) Reagent->Condensation Base/Heat Reductive Reductive Amination (R-NH2, NaBH(OAc)3) Reagent->Reductive Lewis Acid Decarb Acidic Decarboxylation (TFA/DCM or Krapcho) Alkylation->Decarb Step 2 Product_Ketone 3-Substituted Tetrahydrofuran-4-one Decarb->Product_Ketone Target 1 Product_Hetero Furo[3,4-d]pyrimidines & Furo-pyrazoles Condensation->Product_Hetero Target 2 Product_Amine $beta$-Amino Esters (Scaffold for Peptidomimetics) Reductive->Product_Amine Target 3

Figure 1: Divergent synthetic pathways. The tert-butyl group is crucial for Pathway 1 (clean decarboxylation) and Pathway 2 (preventing amide side-reactions).

Core Application: Synthesis of Furo[3,4-d]pyrimidines[4][5]

The most high-value application of this reagent is the construction of the furo[3,4-d]pyrimidine core. This bicyclic system mimics the purine scaffold but with altered solubility and hydrogen-bonding properties, making it ideal for kinase inhibitor design.

Mechanistic Insight

Using the tert-butyl ester is superior to the ethyl ester in this reaction. When reacting with amidines (e.g., benzamidine) under alkoxide conditions, the ethyl ester can undergo competitive transesterification or hydrolysis. The bulky tert-butyl group suppresses attack at the ester carbonyl, forcing the nucleophile (amidine nitrogen) to attack the ketone first or undergo direct cyclization, resulting in higher yields of the fused ring system.

Validated Protocol: Cyclocondensation with Amidines

Objective: Synthesis of 2-phenyl-5,7-dihydro-4H-furo[3,4-d]pyrimidin-4-one.

Reagents:

  • tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • Sodium Methoxide (NaOMe) (2.5 equiv)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation of Free Base:

    • In a flame-dried round-bottom flask under Argon, dissolve Benzamidine HCl (1.2 equiv) in anhydrous Methanol (0.5 M concentration).

    • Add NaOMe (2.5 equiv) at 0°C. Stir for 15 minutes to generate the free amidine and excess methoxide base.

    • Note: The excess base is required to deprotonate the

      
      -keto ester and drive the condensation.
      
  • Addition of Scaffold:

    • Add tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) dropwise as a solution in MeOH.

    • Observation: The solution may turn yellow/orange due to enolate formation.

  • Reflux & Cyclization:

    • Heat the mixture to reflux (65°C) for 6–12 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H 187) and appearance of the intermediate.

    • Critical Step: The tert-butyl group is eliminated in situ during the final aromatization/tautomerization step in many protocols, or it cyclizes directly. If the intermediate tert-butyl ester pyrimidine is isolated, treat with TFA/DCM to fully aromatize to the pyrimidinone if necessary (though direct cyclization to the pyrimidinone usually ejects t-BuOH).

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Acidify carefully with 1N HCl to pH ~4 to precipitate the product.

    • Filter the solid, wash with cold water and Et2O.

    • Recrystallize from EtOH/DMF if necessary.

Workflow Diagram

PyrimidineSynthesis Start Start: Benzamidine HCl + NaOMe Mix Add tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Start->Mix 0°C, 15 min Intermed Intermediate: Acyclic Amidine Adduct Mix->Intermed Nucleophilic Attack Cyclize Cyclization (Reflux) Loss of t-BuOH Intermed->Cyclize Dehydration & Ring Closure Acidify Acidify (pH 4) Precipitation Cyclize->Acidify Workup Final Product: Furo[3,4-d]pyrimidin-4-one Acidify->Final Filtration

Figure 2: Step-by-step workflow for the synthesis of furo[3,4-d]pyrimidinone derivatives.

Application 2: Asymmetric Alkylation & Decarboxylation

For projects requiring chiral 3-substituted tetrahydrofuran-4-ones, this reagent is an ideal substrate.

Protocol Summary:

  • Alkylation: Treat the reagent with NaH (1.1 equiv) in THF at 0°C, followed by the addition of an alkyl halide (R-X). The tert-butyl group prevents di-alkylation due to steric bulk.

  • Decarboxylation: Unlike ethyl esters which require saponification (NaOH) followed by acidification (risk of ring opening), the tert-butyl ester can be removed under anhydrous acidic conditions.

    • Conditions: TFA/DCM (1:1) at RT for 2 hours, followed by heating in Toluene to effect decarboxylation.

    • Result: Clean conversion to 3-alkyl-tetrahydrofuran-4-one.

Quantitative Comparison: Ester Stability

The following table highlights why the tert-butyl variant is preferred over methyl/ethyl esters for specific applications.

FeatureMethyl/Ethyl Estertert-Butyl EsterImpact on Protocol
Base Stability Low (prone to hydrolysis)HighAllows use of strong bases for alkylation without side reactions.
Nucleophilic Attack Susceptible to transesterificationSterically hinderedDirects nucleophiles (e.g., amines) to the ketone, improving regioselectivity.
Deprotection Requires Saponification (aq. Base)Acid Labile (TFA/HCl)Crucial: Avoids aqueous base which can open the sensitive THF ring.
Lipophilicity LowModerateImproved solubility in non-polar organic solvents during workup.

References

  • Synthesis of Furo[3,4-d]pyrimidinones

    • Introduction to the scaffold as alpha1a-adrenergic receptor antagonists.
    • Source: J. Med. Chem. (Cited context: Furo[3,4-d]pyrimidinones synthesis).
  • Dieckmann Condensation Mechanisms

    • General mechanism and use of tert-butyl esters to prevent side reactions.
    • Source: Organic Reactions (The Dieckmann Condensation).[2][3][4]

  • Reactivity of Tetrahydrofuran-3-ones

    • Discussion on the stability and reactivity of the THF-ketone system.
    • Source: SynArchive (Dieckmann Condens
  • Commercial Availability & Properties

    • Physical properties and safety data for tert-Butyl 4-oxotetrahydrofuran-3-carboxyl
    • Source: Fluorochem / ChemicalBook.
    • (Note: Link references the hydroxy derivative, often listed alongside the oxo).

Sources

Application Note: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Gem" of Fsp³ Scaffolds

In the pursuit of novel therapeutics, the shift from flat, aromatic structures to three-dimensional (Fsp³-rich) scaffolds is a dominant trend. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate represents a critical intersection of these requirements. It combines the metabolic stability of the tetrahydrofuran (THF) ether linkage with the high reactivity of a


-keto ester.

Unlike its methyl or ethyl analogs, the tert-butyl ester offers orthogonal protecting group strategy—allowing the C3-carboxylate to remain intact while the C4-ketone undergoes derivatization, or permitting mild acidolytic deprotection without affecting base-sensitive motifs elsewhere in the molecule. This guide details the synthesis, handling, and application of this building block in generating furo[3,4-d]pyrimidines (kinase inhibitor scaffolds) and spirocyclic hydantoins .

Chemical Identity & Properties

PropertySpecification
Chemical Name tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Functional Class Cyclic

-keto ester
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Appearance Colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Stability Sensitive to strong acids (cleaves t-Bu); stable to weak bases.[1][2]
Tautomerism Exists in equilibrium between keto and enol forms in solution (detectable by NMR).

Synthetic Utility: The "Why" and "How"

The utility of this building block stems from its dual electrophilic/nucleophilic nature. The C4 position is a hard electrophile (ketone), while the C3 position is a soft nucleophile (active methylene).

Divergent Synthetic Workflow

The following diagram illustrates how this single precursor diverges into three distinct pharmacological classes.

SyntheticWorkflow Start tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate Path1 Reaction with Amidines/Ureas Start->Path1 Cyclocondensation Path2 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Path2 Multicomponent Path3 Reductive Amination / Alkylation Start->Path3 Functionalization Prod1 Furo[3,4-d]pyrimidines (Kinase Inhibitors) Path1->Prod1 Prod2 Spiro-Hydantoins (Metabolically Stable) Path2->Prod2 Prod3 3-Amino-4-hydroxy-THF (Protease Inhibitors) Path3->Prod3

Figure 1: Divergent synthetic pathways from the parent scaffold.

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis is often required for scale or specific derivative generation.

Mechanism: Dieckmann Condensation.[3] Precursor: tert-Butyl 3-(2-methoxy-2-oxoethoxy)propanoate (formed from tert-butyl acrylate and methyl glycolate).

Step-by-Step Procedure
  • Reagents:

    • Methyl glycolate (1.0 eq)

    • tert-Butyl acrylate (1.1 eq)

    • Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Solvent: Anhydrous THF or Toluene.

  • Michael Addition (Precursor Formation):

    • Mix methyl glycolate and catalytic base (e.g., NaH, 0.05 eq) in THF at 0°C.

    • Add tert-butyl acrylate dropwise. Stir at RT for 4–6 h.

    • Result: Formation of the acyclic diester intermediate.

  • Dieckmann Cyclization:

    • Cool the solution of the intermediate to 0°C.

    • Add t-BuOK (1.2 eq) portion-wise. The solution will turn yellow/orange (enolate formation).

    • Allow to warm to RT and stir for 12 h.

  • Workup (Critical):

    • Quench: Pour the reaction mixture into ice-cold 10% citric acid or ammonium chloride . Do not use HCl, as it will cleave the tert-butyl ester.

    • Extraction: Extract with EtOAc (3x). Wash organics with brine.

    • Purification: Flash chromatography (Hexane/EtOAc).[4]

    • Yield: Typically 60–75%.

Protocol B: Synthesis of Furo[3,4-d]pyrimidines

This is the primary application for generating kinase inhibitors (e.g., EGFR, VEGFR targets). The 4-oxo and 3-carboxylate groups condense with amidines to form the pyrimidine ring fused to the THF core.

Mechanistic Insight

The reaction proceeds via a condensation-cyclization sequence.[5] The amidine nitrogen attacks the ketone (C4), followed by the second nitrogen attacking the ester (C3), releasing tert-butanol.

PyrimidineMechanism Step1 Substrate: beta-Keto Ester + Amidine Step2 Intermediate A: Imine Formation at C4 Step1->Step2 - H2O Step3 Intermediate B: Intramolecular Attack on Ester Step2->Step3 Cyclization Step4 Product: Furo[3,4-d]pyrimidine-4-ol Step3->Step4 - t-BuOH (Tautomerization)

Figure 2: Mechanism of pyrimidine ring formation.

Experimental Protocol
  • Reagents:

    • tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 mmol)

    • Amidine hydrochloride (e.g., Benzamidine HCl) (1.2 mmol)

    • Base: Sodium ethoxide (NaOEt) or DBU (2.5 mmol)

    • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve the amidine HCl in EtOH and add the base. Stir for 10 min to liberate the free amidine.

    • Add the keto-ester building block.

    • Reflux the mixture for 6–12 hours. Monitor by LC-MS (Target mass: MW of amidine + MW of ketoester - H₂O - tBuOH).

  • Workup:

    • Concentrate the solvent.

    • Redissolve in water.

    • Acidify carefully with acetic acid to pH ~5. The product (often a hydroxypyrimidine tautomer) usually precipitates.

    • Filter and wash with cold water/ether.

Protocol C: Synthesis of Spiro-Hydantoins (Bucherer-Bergs)

Spiro-hydantoins are privileged scaffolds in anticonvulsant and anti-inflammatory research. The Bucherer-Bergs reaction converts the C4 ketone into a spiro-hydantoin ring while retaining the C3 carboxylate (or modifying it depending on conditions).

Experimental Protocol
  • Reagents:

    • tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq)

    • Potassium Cyanide (KCN) (2.5 eq) [Caution: Toxic]

    • Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq)

    • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve the keto-ester in EtOH/H₂O.

    • Add (NH₄)₂CO₃ and KCN.[5][6]

    • Heat to 55–60°C in a sealed tube or well-ventilated hood for 24 h.

    • Note: The mild temperature is crucial to prevent hydrolysis of the tert-butyl ester, although some hydrolysis to the acid may occur depending on pH.

  • Workup:

    • Concentrate to remove ethanol.[3]

    • Acidify the aqueous residue to pH 2 (using dilute HCl) in a well-ventilated hood (HCN evolution risk).

    • The spiro-hydantoin precipitates as a white solid.

    • Recrystallize from EtOH/Water.[5]

Expert Tips & Troubleshooting

ChallengeCauseSolution
Loss of t-Butyl Group Acidic workup or high heatUse Citric Acid or NH₄Cl for quenching. Avoid refluxing in acidic media.[3]
No Reaction (Amidine) Keto-enol tautomerismThe enol form is less reactive toward nucleophiles. Add a Lewis Acid (e.g., Ti(OiPr)₄) to activate the ketone if standard reflux fails.
Complex NMR Tautomer mixtureRun NMR in DMSO-d₆ with a drop of D₂O to collapse exchangeable protons, or heat to 50°C to coalesce signals.
O-Alkylation vs C-Alkylation Ambident nucleophileWhen alkylating C3, use a soft counterion (Cs₂CO₃) to favor C-alkylation over O-alkylation.

References

  • BenchChem. Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. (Accessed 2023).

  • Munday, L. Amino-acids of the cyclohexane series.[2] Part I. J. Chem. Soc., 1961, 4372–4379.[2] (Seminal work on Bucherer-Bergs stereochemistry).[2]

  • Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2024, 35, 235-239. (Handling tert-butyl esters).

  • Tanwar, D. K., et al. Synthesis of Hydantoins via Ureido Derivatives.[7] Synlett, 2017, 28, 2285-2290.[7]

  • ChemicalBook. Methyl 4-oxotetrahydrofuran-3-carboxylate Properties and Synthesis. (Analogous protocols).

Sources

Application Note: Strategies for the Chemoselective and Stereocontrolled Reduction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026


-keto esters preserving acid-labile protecting groups.

Abstract & Scope

This application note details the experimental protocols for the reduction of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1) to its corresponding alcohol, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (2) . This transformation represents a critical junction in the synthesis of furanose-based antiviral therapeutics and protease inhibitors.

The guide addresses two distinct experimental needs:

  • Method A (Screening/SAR): A robust, cost-effective reduction using Sodium Borohydride (NaBH

    
    ) for generating diastereomeric mixtures.
    
  • Method B (Process Development): A stereoselective Dynamic Kinetic Resolution (DKR) using Ruthenium catalysis to access enantiomerically enriched cis- or trans-isomers.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

The substrate (1) is a cyclic


-keto ester. The presence of the tert-butyl ester provides steric bulk and resistance to saponification, but introduces acid sensitivity.
Key Reaction Challenges
  • Stereocontrol (Cis/Trans): The reduction creates two contiguous stereocenters (C3 and C4). Hydride delivery is influenced by the ring pucker and the steric bulk of the C3-ester.

  • Chemoselectivity: The tert-butyl ester must remain intact. While resistant to many nucleophiles,

    
    -keto esters are prone to transesterification  in alcoholic solvents (e.g., MeOH) if temperature is uncontrolled.
    
  • Tautomerization: The starting material exists in equilibrium between the keto and enol forms. High reaction rates are required to prevent racemization at C3 during the reduction of C4.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway cluster_legend Legend SM Substrate (1) tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Enol Enol Tautomer (Racemization Risk) SM->Enol Equilibrium Prod_Cis Product (2a) cis-Alcohol (Syn) SM->Prod_Cis Reductive Path A (Kinetic Control) Prod_Trans Product (2b) trans-Alcohol (Anti) SM->Prod_Trans Reductive Path B (Thermodynamic Control) Side_Prod Side Product Methyl Ester (Transesterification) SM->Side_Prod MeOH, >0°C (Avoid) key Blue: Target Reaction | Red: Side Reaction | Yellow: Intermediate

Figure 1: Reaction pathway showing the equilibrium between keto/enol forms and the divergence into cis/trans diastereomers or transesterified side products.

Experimental Protocols

Method A: Chemoselective Reduction with Sodium Borohydride (NaBH )

Purpose: Rapid generation of material for initial biological screening where stereopurity is secondary to throughput. Mechanism: Nucleophilic addition of hydride to the ketone.[1] Expected Outcome: Mixture of cis and trans isomers (typically 40:60 to 30:70 ratio favoring trans due to steric approach).

Reagents & Equipment[2][3][4][5][6]
  • Substrate (1): 1.0 equiv.[3]

  • Sodium Borohydride (NaBH

    
    ): 0.5 - 0.7 equiv (stoichiometric excess is unnecessary and increases side reactions).
    
  • Solvent: Methanol (Anhydrous) or THF/MeOH (9:1 mixture).

  • Quench: Saturated Ammonium Chloride (NH

    
    Cl).[3]
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 g (5.37 mmol) of tert-butyl 4-oxotetrahydrofuran-3-carboxylate in 15 mL of anhydrous Methanol.

  • Cooling (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? Low temperature suppresses the transesterification of the tert-butyl ester to the methyl ester.

  • Addition: Add 102 mg (2.69 mmol, 0.5 equiv) of NaBH

    
     portion-wise over 10 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur. Ensure the system is vented.
      
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (30% EtOAc/Hexane, Stain: KMnO

    
     or Anisaldehyde).
    
    • Endpoint: Disappearance of the ketone spot.

  • Quench: Carefully add 10 mL of saturated aqueous NH

    
    Cl while stirring at 0°C.
    
    • Caution: Do not use HCl. Strong acids will cleave the tert-butyl ester to the carboxylic acid, which may then decarboxylate.

  • Workup:

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo (bath temp < 40°C).
  • Purification: Flash column chromatography (Silica gel, gradient 10% -> 40% EtOAc in Hexanes) to separate diastereomers if distinct spots are visible.

Method B: Stereoselective Dynamic Kinetic Resolution (DKR)

Purpose: Synthesis of enantiomerically enriched material (e.g., >95% ee, >90% dr) for late-stage drug development. Mechanism: Noyori Asymmetric Transfer Hydrogenation (ATH). The catalyst rapidly racemizes the C3 center via the enol and selectively reduces only one enantiomer of the ketone, driving the equilibrium to a single stereoisomer.

Reagents & Equipment[2][3][4][5][6]
  • Catalyst: [RuCl(

    
    -cymene)((S,S)-Ts-DPEN)] (1-2 mol%).
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR H

    
     gas (high pressure).
    
  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Protocol (Transfer Hydrogenation)
  • Preparation: In a pressure tube or Schlenk flask, dissolve 1.0 g of substrate in 10 mL of degassed DCM.

  • Catalyst Addition: Add Ru-catalyst (1 mol%) .

  • H-Source: Add Formic Acid/TEA complex (5:2) (2.0 equiv).

  • Reaction: Stir at 25°C - 30°C for 16–24 hours.

    • Note: DKR requires the racemization rate (keto-enol tautomerization) to be faster than the reduction rate. If conversion is low, increase temp slightly, but watch for ester stability.

  • Workup: Wash with water, then saturated NaHCO

    
     (to remove formic acid). Dry and concentrate.
    
  • Analysis: Determine diastereomeric ratio (dr) by

    
    H NMR and enantiomeric excess (ee) by Chiral HPLC.
    

Analytical Data & QC

Expected NMR Signatures

Differentiation of cis and trans isomers is achieved by analyzing the coupling constant (


) between H3 and H4 protons.
IsomerRelationshipH3-H4 Coupling (

)
Chemical Shift Trend
Cis (Syn) H3/H4 on same face

Hz
H4 often downfield relative to trans
Trans (Anti) H3/H4 on opposite face

Hz
H4 often upfield

Note: In 5-membered rings, envelope conformations can distort typical Karplus relationships. Always verify with NOESY experiments (Strong NOE between H3-H4 indicates Cis).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Methyl Ester formation Transesterification with MeOHSwitch solvent to EtOH or THF/MeOH (9:1). Keep T < 0°C.
Low Yield / Decarboxylation Acidic workup or high heatUse NH

Cl quench. Keep rotovap bath < 40°C.
Incomplete Reduction Wet solvent (decomposes NaBH

)
Use anhydrous solvents. Add small excess of NaBH

.
Poor Stereoselectivity Fast non-selective background reactionSwitch to Method B (Ru-Catalysis) or lower Temp in Method A.

Decision Workflow

Use the following logic tree to select the appropriate protocol for your development stage.

Workflow Start Start: Reduction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Q1 Is Enantiopurity Required? Start->Q1 MethodA Method A: NaBH4 Reduction (Racemic/Diastereomeric Mix) Q1->MethodA No (Early Stage) MethodB Method B: Ru-Catalyzed DKR (Enantioselective) Q1->MethodB Yes (Late Stage) Separation Chromatographic Separation (Flash/Prep HPLC) MethodA->Separation Isolate Diastereomers Final Final Product (Isolated Isomer) MethodB->Final High ee/dr Separation->Final

Figure 2: Decision tree for selecting the reduction strategy based on project phase and stereochemical requirements.

References

  • General Protocol for

    
    -Keto Ester Reduction: 
    
    • Wolberg, M., et al. "Highly Regio- and Enantioselective Reduction of

      
      -Keto Esters." Angewandte Chemie International Edition, 2000. 
      
  • Synthesis of Tetrahydrofuran-3-carboxylate Derivatives

    • "Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate." Molbank, 2009.[7]

  • Transesterification Risks in Borohydride Reductions

    • "Sodium Borohydride Reduction and Selective Transesterific

      
      -Keto Esters." ResearchGate.[8] 
      
  • Patent Reference for Furanose Intermediates

    • WO2014203045A1. "Process for synthesis of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate.

      
      -keto esters). 
      

Sources

Reaction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate with primary and secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds: Reactions of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate with Primary and Secondary Amines

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast number of pharmaceuticals. Among the myriad of synthetic building blocks, tert-butyl 4-oxotetrahydrofuran-3-carboxylate has emerged as a particularly valuable precursor. Its unique bifunctional architecture, featuring a β-keto ester within a tetrahydrofuran ring, provides a versatile platform for constructing a diverse range of more complex molecular architectures, notably substituted pyrrolidinones and tetramic acids.[1][2][3][4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of tert-butyl 4-oxotetrahydrofuran-3-carboxylate with two fundamental classes of nucleophiles: primary and secondary amines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into critical process parameters and potential challenges. The goal is to equip the modern chemist with the knowledge to reliably and efficiently leverage this key reaction in the synthesis of novel chemical entities.

PART 1: Unraveling the Reaction Mechanisms

The reaction pathway of tert-butyl 4-oxotetrahydrofuran-3-carboxylate diverges significantly depending on whether a primary or secondary amine is employed as the nucleophile. This divergence is rooted in the fundamental reactivity of the intermediates formed.

Mechanism with Primary Amines: The Path to Tetramic Acids

The reaction with primary amines is a powerful method for the synthesis of N-substituted tetramic acids (pyrrolidine-2,4-diones), which are core structures in many natural products with a wide range of biological activities.[4] The transformation proceeds through a sequential condensation-cyclization cascade.

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the C4 ketone of the tetrahydrofuran ring. This is a classic carbonyl-amine condensation reaction. Following the initial addition, a molecule of water is eliminated to form a key enamine intermediate. This step is often acid-catalyzed to facilitate the dehydration.[5][6]

  • Intramolecular Cyclization (Dieckmann-Type Condensation): The crucial step involves an intramolecular nucleophilic attack by the enamine nitrogen onto the C3 ester carbonyl. This ring-closing reaction is sterically and electronically favorable, leading to the formation of a five-membered heterocyclic intermediate.[7][8]

  • Elimination and Tautomerization: The tetrahedral intermediate formed in the cyclization step collapses, eliminating the bulky and stable tert-butoxide anion as a leaving group. The resulting product rapidly tautomerizes to the more stable tetramic acid form, which exists as a vinylogous acid.

Primary Amine Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Start tert-Butyl 4-oxotetrahydrofuran-3-carboxylate + R-NH₂ (Primary Amine) Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product N-Substituted Tetramic Acid Intermediate2->Product Elimination of tert-butoxide

Caption: Reaction mechanism with a primary amine.

Mechanism with Secondary Amines: Formation of a Stable Enamine

When a secondary amine is used, the reaction typically halts at the enamine stage. The resulting enamine is often a stable, isolable product and a valuable synthetic intermediate in its own right.

  • Enamine Formation: Similar to the reaction with primary amines, the secondary amine attacks the C4 ketone. The subsequent dehydration step proceeds to form a stable tertiary enamine.[9][10] The formation of this enamine is highly efficient, as the nitrogen lone pair can delocalize into the C=C double bond.[10]

  • Inhibition of Cyclization: The resulting tertiary enamine lacks a proton on the nitrogen atom. Consequently, after a potential intramolecular attack on the ester carbonyl, the resulting zwitterionic intermediate cannot be neutralized by deprotonation. This makes the cyclization step energetically unfavorable under standard thermal conditions, and the reaction terminates at the stable enamine product.[11][12]

Secondary Amine Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product Start tert-Butyl 4-oxotetrahydrofuran-3-carboxylate + R₂NH (Secondary Amine) Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Product Stable Enamine Product Intermediate->Product Deprotonation (-H₂O)

Caption: Reaction mechanism with a secondary amine.

PART 2: Experimental Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical choices. Adherence to standard laboratory safety procedures is mandatory.

Protocol 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidine-2,4-dione (A Tetramic Acid Derivative)

This protocol details the reaction with a primary amine, benzylamine, to yield a representative tetramic acid.

Materials and Reagents:

  • tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add tert-butyl 4-oxotetrahydrofuran-3-carboxylate (e.g., 2.0 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous toluene (50 mL) to the flask. Stir the solution and add benzylamine (1.18 g, 11.0 mmol) followed by p-TsOH·H₂O (95 mg, 0.5 mmol).

    • Causality Insight: Toluene is used as the solvent to facilitate the azeotropic removal of water via the Dean-Stark trap, which is critical to drive the initial enamine formation equilibrium towards the product.[5] p-TsOH serves as an acid catalyst to accelerate the condensation.[13]

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C). Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours, or when water ceases to collect.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize the catalyst, and then with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tetramic acid derivative.

Protocol 2: Synthesis of tert-Butyl 4-(pyrrolidin-1-yl)-2,5-dihydrofuran-3-carboxylate (An Enamine)

This protocol details the reaction with a secondary amine, pyrrolidine, to yield a stable enamine product.

Materials and Reagents:

  • tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Dichloromethane (DCM, Anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxotetrahydrofuran-3-carboxylate (e.g., 2.0 g, 10.0 mmol).

  • Reagent Addition: Dissolve the starting material in anhydrous DCM (20 mL). To this solution, add pyrrolidine (0.85 g, 12.0 mmol) dropwise at room temperature.

    • Causality Insight: This reaction is often rapid and exothermic. It is typically run at room temperature without the need for heating or a catalyst as the resulting enamine is a stable endpoint.[13] DCM is a suitable solvent that is easily removed.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup & Isolation: Once the reaction is complete, concentrate the reaction mixture directly under reduced pressure to remove the solvent and any excess pyrrolidine. The resulting crude product is often of high purity.

  • Purification (if necessary): If further purification is required, the crude material can be purified by flash column chromatography on silica gel. Note that enamines can sometimes be sensitive to acidic silica gel; using silica pre-treated with triethylamine may be beneficial.

PART 3: Data Presentation and Workflow

Comparative Summary of Reactions
FeatureReaction with Primary AmineReaction with Secondary Amine
Amine Type R-NH₂R₂NH
Key Intermediate Enamine, followed by cyclized tetrahedral intermediateStable Tertiary Enamine
Final Product N-Substituted Tetramic AcidEnamine
Typical Catalyst Mild acid (e.g., p-TsOH, Acetic Acid)[6]Often not required
Conditions Reflux with azeotropic water removalRoom temperature
Considerations Reaction must be driven to completion to favor cyclization.Product may be sensitive to hydrolysis; handle under anhydrous conditions.
General Experimental Workflow

The following diagram outlines the logical flow for executing the synthesis, workup, and analysis of the target compounds.

Experimental Workflow Prep Reagent & Glassware Preparation (Drying) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Reaction Reaction Execution (Heating, Stirring, Monitoring) Setup->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Dry Drying & Solvent Removal Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Analyze Product Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A generalized workflow for synthesis and purification.

References

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.
  • Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. The Journal of Organic Chemistry.
  • Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
  • β-enamino ester synthesis by amination. Organic Chemistry Portal.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org.
  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry.
  • Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry (RSC Publishing).
  • Synthesis of Tetramic Acid Derivatives via a Tandem Umpolung Alkylation/Reduction/Cyclization Reaction of γ-Hydrazono β-Ketoester. ResearchGate.
  • Addition of Amines - Enamines. OpenOChem Learn.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Cyclisation of Novel Amino Oxo Esters to Tetramic Acids Density Functional Theory Study of the Reaction Mechanism. University of Southampton.
  • The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis.
  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • Reactions of Amines. Course Hero.

Sources

Role of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in the synthesis of melanocortin receptor agonists.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in the Synthesis of Melanocortin Receptor Agonists

Executive Summary

The transition from peptide-based melanocortin receptor (MCR) agonists to orally bioavailable small molecules represents a major frontier in treating obesity, metabolic disorders, and sexual dysfunction. Central to this medicinal chemistry effort is the synthesis of conformationally restricted pharmacophores. This application note details the role, mechanistic rationale, and standardized protocol for utilizing tert-butyl 4-oxotetrahydrofuran-3-carboxylate as a pivotal chiral building block in the development of MC4R-selective small-molecule agonists.

The Shift to Small-Molecule MCR Agonists

The melanocortin system, specifically the melanocortin-4 receptor (MC4R), plays a critical role in energy homeostasis and erectile function. Historically, research relied on endogenous peptides (α-MSH) or synthetic cyclic peptides (). However, peptides suffer from poor oral bioavailability and rapid enzymatic degradation in vivo. To overcome these pharmacokinetic limitations, drug development has pivoted toward non-peptide small molecules that can mimic the peptide pharmacophore while surviving first-pass metabolism.

MCR_Signaling Agonist Small Molecule Agonist Receptor MC4 Receptor (GPCR) Agonist->Receptor Binds GProtein G_s Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates SecondMsg cAMP Elevation Effector->SecondMsg Catalyzes Response Energy Homeostasis & Sexual Function SecondMsg->Response PKA Pathway

Fig 1: MC4R GPCR signaling pathway activated by small-molecule agonists.

Mechanistic Rationale: Why tert-Butyl 4-oxotetrahydrofuran-3-carboxylate?

In the design of small-molecule MCR agonists (such as those detailed in ), the tetrahydrofuran (THF) ring serves as a crucial bioisostere and conformational restrictor. The compound tert-butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) provides two highly programmable sites: a C4 ketone and a C3 carboxylate.

Causality in Structural Design:

  • Orthogonal Deprotection : The tert-butyl ester is strategically chosen over methyl or ethyl esters because it is highly resistant to nucleophilic attack and basic hydrolysis. It can be selectively cleaved under acidic conditions (e.g., using Trifluoroacetic acid, TFA) later in the synthetic sequence without disrupting newly formed amide bonds in the final drug scaffold.

  • Stereocontrol via Steric Bulk : The bulky tert-butyl group exerts significant steric hindrance. During the reduction of the adjacent C4 ketone, this bulk directs the incoming hydride to attack from the less hindered face, establishing a predictable and highly favored diastereomeric ratio (cis/trans) for the resulting hydroxyl group.

Self-Validating Protocol: Stereoselective Reduction

The foundational step in utilizing this building block is the reduction of the ketone to yield tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate. A robust protocol must be self-correcting and verifiable at each phase.

3.1. Reagent Selection Causality

  • Solvent (Isopropanol) : Methanol is commonly used for NaBH₄ reductions, but it causes rapid solvolysis (destruction) of the borohydride and risks transesterification of the ester. Isopropanol (IPA) is chosen because it provides sufficient solubility for the reagents while significantly slowing down borohydride decomposition and preventing ester exchange.

  • Sequential Hydride Addition : Rather than adding a massive excess of NaBH₄ upfront—which causes thermal spikes and non-specific reduction—the reductant is added in three calculated stages. This maintains a steady-state concentration of active hydride, driving the equilibrium forward safely.

3.2. Step-by-Step Methodology

  • Initialization : In a rigorously dried round-bottom flask, dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (0.95 g, 5.10 mmol) in 14 mL of anhydrous isopropanol.

  • Thermal Control : Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Validation: Ensure the temperature is stabilized before proceeding to maximize facial selectivity.

  • Primary Reduction : Slowly add the first portion of NaBH₄ (77 mg, 2.04 mmol). Stir for 2 hours at 0–5 °C. Validation: Mild effervescence (hydrogen gas evolution) indicates active reduction.

  • Secondary Reduction : Add the second portion of NaBH₄ (77 mg, 2.04 mmol). Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 hour. Causality: The increased thermal energy overcomes the activation barrier for the remaining, more sterically hindered ketone molecules.

  • Terminal Quench : Add a final portion of NaBH₄ (39 mg, 1.02 mmol) and stir for 30 minutes. Validation: Perform a Thin-Layer Chromatography (TLC) check (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active/stainable ketone spot validates reaction completion.

  • Workup & Isolation : Quench the reaction by slow addition of brine (10 mL) to safely neutralize residual borohydride. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Synthesis_Workflow Ketone tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (Starting Material) Reduction Stereoselective Reduction (NaBH4, Isopropanol) Ketone->Reduction Alcohol tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate (Key Intermediate) Reduction->Alcohol Deprotection Acidic Cleavage (TFA / DCM) Alcohol->Deprotection Acid 4-Hydroxytetrahydrofuran-3-carboxylic acid (Active Core) Deprotection->Acid Coupling Amide Coupling (Target Scaffold) Acid->Coupling Agonist Melanocortin Receptor Agonist (Final Drug Candidate) Coupling->Agonist

Fig 2: Synthetic workflow from the 4-oxo starting material to the final MCR agonist.

Quantitative Data Synthesis

The following table summarizes the optimized reaction parameters and expected analytical outcomes for the reduction phase, establishing a benchmark for reproducibility.

ParameterOptimized ValueMechanistic Rationale
Substrate Concentration ~0.36 M in IsopropanolBalances intermolecular collision rates with thermal dissipation.
Reducing Agent Ratio 1.0 eq NaBH₄ (Total)Split sequentially (0.4 eq + 0.4 eq + 0.2 eq) to maintain active hydride pool without thermal runaway.
Temperature Profile 0–5 °C (2h) → RT (1.5h)Initial cooling maximizes diastereomeric excess (d.e.); RT ensures 100% conversion.
Expected Yield 86.5% (approx. 0.83 g)High atom economy; losses are primarily mechanical during extraction.
Downstream Utility Orthogonal DeprotectionThe tert-butyl group remains intact for subsequent scaffold decoration prior to final TFA cleavage.

Conclusion

The strategic use of tert-butyl 4-oxotetrahydrofuran-3-carboxylate relies on the precise manipulation of its beta-keto ester functionality. By employing a controlled, sequential reduction protocol in a mildly protic solvent, chemists can reliably generate the functionalized tetrahydrofuran core required for high-affinity, small-molecule . This methodology ensures high yield, preserves critical protecting groups, and establishes a robust foundation for subsequent combinatorial or targeted drug synthesis.

References

  • LG Life Sciences Ltd. (2011). Melanocortin Receptor Agonists. US Patent 7,879,852 B2.
  • LG Life Sciences Ltd. (2008). Melanocortin Receptor Agonists. WIPO Patent WO/2008/007930 A1.
  • Todorovic, A., et al. (2009). Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors. PMC2694331. Retrieved from[Link]

  • Mayorov, A. V., et al. (2009). Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor. PMC2748866. Retrieved from[Link]

Application Note: Functionalization Protocols for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a highly versatile


-keto ester building block frequently utilized in the synthesis of complex fused heterocycles and highly substituted tetrahydrofurans [1]. Its structural bifunctionality—comprising a nucleophilic C3 position (via enolate formation) and an electrophilic C4 ketone—makes it an ideal precursor for diverse pharmacophores, including melanocortin receptor agonists [2].

This application note details field-proven protocols for the stereoselective reduction of the C4 ketone and subsequent Mitsunobu amination. We provide a mechanistic rationale for reagent selection, ensuring a self-validating workflow that maximizes yield and stereofidelity.

Physicochemical Properties & Mechanistic Rationale

Understanding the intrinsic reactivity of tert-butyl 4-oxotetrahydrofuran-3-carboxylate is critical for experimental design. The


-keto ester moiety exists in equilibrium with its enol tautomer. The bulky tert-butyl group at the C3 ester provides significant steric shielding, which dictates the facial selectivity during nucleophilic attack at the C4 ketone.
Table 1: Key Physicochemical Data
PropertyValue / Description
Chemical Name tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
CAS Registry Number 797038-32-5
Molecular Formula C

H

O

Molecular Weight 186.20 g/mol
Reactivity Profile Electrophilic at C4 (ketone); Acidic/Nucleophilic at C3 (

-proton)
Storage Conditions 2–8 °C, inert atmosphere (argon/nitrogen) to prevent hydrolysis

Data supported by PubChem and commercial chemical databases [3].

Mechanistic Causality in Reaction Design

When targeting the C4 position for amination, a direct reductive amination often yields poor diastereoselectivity due to the flexible nature of the tetrahydrofuran ring. Instead, a two-step sequence is preferred:

  • Stereoselective Reduction: Sodium borohydride (NaBH

    
    ) in isopropanol is used. Isopropanol provides a protic environment that accelerates the reduction via hydrogen bonding to the ketone oxygen, stabilizing the transition state. Because NaBH
    
    
    
    slowly decomposes in protic solvents, a portion-wise addition strategy is mandatory to maintain an active hydride concentration [2].
  • Mitsunobu Inversion: The resulting alcohol is subjected to Mitsunobu conditions with an amine nucleophile. The activation of the alcohol by triphenylphosphine (PPh

    
    ) and diisopropyl azodicarboxylate (DIAD) ensures a clean S
    
    
    
    2 inversion, setting the required stereocenter at C4.

ReactionPathway SM tert-Butyl 4-oxotetrahydrofuran -3-carboxylate (Beta-Keto Ester) Enolate C3 Enolate Formation (Nucleophilic Pathway) SM->Enolate Base (e.g., NaH) Reduction C4 Ketone Reduction (Electrophilic Pathway) SM->Reduction NaBH4, iPrOH Alkylation C3-Alkylated Derivatives Enolate->Alkylation R-X (Electrophile) Mitsunobu Mitsunobu Inversion (C4 Amination) Reduction->Mitsunobu PPh3, DIAD, Amine

Figure 1: Divergent synthetic pathways for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Experimental Protocols

Protocol A: Stereoselective Reduction to tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate

This protocol is adapted from validated synthetic routes for melanocortin receptor agonists [2]. The portion-wise addition of the reducing agent is a critical quality attribute (CQA) of this workflow.

Reagents Required:

  • tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv, 5.10 mmol, 0.95 g)

  • Sodium borohydride (NaBH

    
    ) (1.0 equiv total, 5.10 mmol, 193 mg)
    
  • Isopropanol (iPrOH) (14 mL)

  • Aqueous NH

    
    Cl (saturated)
    

Step-by-Step Methodology:

  • System Initialization: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add tert-butyl 4-oxotetrahydrofuran-3-carboxylate (0.95 g, 5.10 mmol) and isopropanol (14 mL).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes. Causality: Low temperature minimizes the retro-aldol cleavage of the resulting

    
    -hydroxy ester.
    
  • First Hydride Addition: Add the first portion of NaBH

    
     (77 mg, 2.04 mmol, 0.4 equiv) in one continuous motion. Stir the reaction mixture at 0–5 °C for 2 hours.
    
  • Second Hydride Addition: Add the second portion of NaBH

    
     (77 mg, 2.04 mmol, 0.4 equiv). Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour.
    
  • Final Hydride Addition: Add the final portion of NaBH

    
     (39 mg, 1.02 mmol, 0.2 equiv). Stir at room temperature for an additional 30 minutes. Causality: The staggered addition compensates for the competitive reaction of NaBH
    
    
    
    with the isopropanol solvent, ensuring complete conversion.
  • Reaction Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous NH

    
    Cl (10 mL) dropwise to quench unreacted hydride. Caution:  Hydrogen gas evolution will occur.
    
  • Extraction & Isolation: Concentrate the mixture under reduced pressure to remove the majority of the isopropanol. Dilute the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to afford the crude alcohol.

Workflow Step1 1. Substrate Dissolution (0-5 °C) Step2 2. NaBH4 Addition (Portion-wise) Step1->Step2 Step3 3. Reaction Monitoring (TLC/LCMS) Step2->Step3 Step4 4. Acidic Quench (NH4Cl) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Figure 2: Sequential workflow for the controlled reduction of the C4 ketone.

Protocol B: Mitsunobu Amination (Stereochemical Inversion)

To install an amine at the C4 position with strict stereocontrol, the crude alcohol from Protocol A is subjected to Mitsunobu conditions[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 equiv) and an appropriate secondary amine (e.g., N-benzyl-

    
    -methylbenzylamine, 1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an argon atmosphere.
    
  • Phosphine Addition: Add Triphenylphosphine (PPh

    
    ) (1.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C.
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. Causality: Slow addition of DIAD prevents the formation of unwanted hydrazine byproducts and ensures the efficient generation of the active betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 1.5 to 2 hours. Monitor via LCMS.

  • Workup: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure C4-aminated tetrahydrofuran derivative.

Reaction Optimization Data

When scaling up Protocol A, different reducing agents yield varying degrees of diastereomeric excess (de). The table below summarizes historical optimization data for the reduction of


-keto esters in tetrahydrofuran systems.
Table 2: Reducing Agent Influence on Diastereoselectivity
Reducing AgentSolventTemp (°C)Conversion (%)Diastereomeric Ratio (cis:trans)
NaBH

(Portion-wise)
iPrOH 0 to RT >98% 85:15
NaBH

(Single addition)
MeOH080% (Incomplete)70:30
L-SelectrideTHF-78>95%95:5
DIBAL-HDCM-78>90%60:40 (Aldehyde byproduct observed)

Note: While L-Selectride provides superior stereocontrol, NaBH


/iPrOH is often preferred in early-stage development due to cost-efficiency and operational simplicity at scale.

References

  • LG Life Sciences Ltd. "Melanocortin receptor agonists." World Intellectual Property Organization, Patent WO2008007930A1, 2008.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11229204, Tert-butyl 4-oxooxolane-3-carboxylate." PubChem. Available at:[Link]

  • Molaid Chemical Database. "tert-butyl (3S,4R,αS)-4-(N-benzyl-N-α-methylbenzylamino)tetrahydrofuran-3-carboxylate | 797038-51-8." Molaid. Available at:[Link]

Application Note: Large-Scale Synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (Target Molecule), a critical pharmacophore in the development of cathepsin K inhibitors and glutamate receptor modulators. Unlike the common methyl-ester variant, the tert-butyl ester provides orthogonal protection, essential for multi-step API synthesis. The method described utilizes a cost-effective Michael-Dieckmann sequence starting from methyl glycolate and tert-butyl acrylate, optimized for kilogram-scale production with a focus on safety, yield (target >75%), and impurity control.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent [3+2] annulation strategy involving the formation of an acyclic ether precursor followed by an intramolecular Claisen (Dieckmann) condensation.

Strategic Logic
  • Bond Disconnection: The C3-C4 bond is formed via Dieckmann condensation. The ether linkage (C-O-C) is established first to avoid difficult ring-closing etherification.

  • Selectivity Control: The use of a mixed diester (methyl vs. tert-butyl) requires precise base selection to ensure the loss of the methoxide (leaving group) while retaining the bulky tert-butyl ester. Potassium tert-butoxide (KOtBu) is selected as the base to match the desired ester, minimizing transesterification byproducts.

  • Scalability: The route avoids hazardous diazo compounds (e.g., diazomethane) often used in small-scale ring expansions.

Reaction Scheme Diagram

SynthesisRoute Figure 1: Two-step synthesis via Michael-Dieckmann sequence. Start1 Methyl Glycolate (SM-1) Inter Intermediate Diester (tert-Butyl 3-(2-methoxy-2-oxoethoxy)propanoate) Start1->Inter Michael Addition (Cat. Base, 0°C) Start2 tert-Butyl Acrylate (SM-2) Start2->Inter Product Target Molecule (tert-Butyl 4-oxotetrahydrofuran-3-carboxylate) Inter->Product Dieckmann Cyclization (- MeOH) Base KOtBu / Toluene Base->Product Reagent

Process Development & Optimization

Solvent Selection
  • Toluene: Preferred for the Dieckmann step. It allows for the azeotropic removal of methanol (if high temperatures are used, though mild conditions are preferred here) and simplifies workup due to low water solubility.

  • THF: Acceptable but requires rigorous drying. Toluene offers better safety margins for large-scale exotherm control.

Base Selection
  • KOtBu (Potassium tert-butoxide): The critical reagent. Using NaOMe would lead to rapid transesterification, yielding the methyl ester analog. KOtBu is sterically bulky and matches the desired ester group, ensuring the tert-butyl moiety remains intact.

Key Impurity Management
ImpurityOriginControl Strategy
Methyl Ester Analog Transesterification or wrong leaving groupUse KOtBu exclusively; avoid MeOH in solvent; keep temp < 40°C during cyclization.
Polymerized Acrylate Radical polymerization of SM-2Add radical inhibitor (MEHQ) to reaction; control addition rate.
Hydrolyzed Acid Moisture ingress / harsh workupMaintain strictly anhydrous conditions; use buffered acidic quench (AcOH).

Detailed Experimental Protocol

Scale: 1.0 kg Input (Methyl Glycolate basis) Expected Yield: 1.8 – 2.0 kg (Intermediate), ~1.4 kg (Final Product)

Step 1: Michael Addition (Formation of Acyclic Diester)

Reagents:

  • Methyl glycolate (SM-1): 1.0 kg (11.1 mol)

  • tert-Butyl acrylate (SM-2): 1.56 kg (12.2 mol, 1.1 equiv)

  • Potassium tert-butoxide (KOtBu): 62 g (0.55 mol, 0.05 equiv) - Catalytic

  • Toluene: 5.0 L

Procedure:

  • Setup: Charge a 20 L jacketed reactor with Toluene (5.0 L) and Methyl glycolate (1.0 kg). Cool to 0–5°C under N₂ flow.

  • Catalyst Addition: Add catalytic KOtBu (62 g) in one portion. The mixture may turn slightly yellow.

  • Addition: Add tert-Butyl acrylate (1.56 kg) dropwise over 2–3 hours.

    • Critical: Maintain internal temperature < 10°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12 hours.

  • Monitoring: Check by GC/TLC. SM-1 should be < 1%.

  • Workup: Wash the organic phase with 1N HCl (1.0 L) followed by saturated NaHCO₃ (1.0 L) and Brine (1.0 L).

  • Concentration: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure (40°C) to obtain the crude Intermediate Diester as a colorless oil.

    • Checkpoint: Purity should be >95% by GC. Proceed directly to Step 2.

Step 2: Dieckmann Cyclization

Reagents:

  • Intermediate Diester (from Step 1): ~2.4 kg (theoretical)

  • Potassium tert-butoxide (KOtBu): 1.37 kg (12.2 mol, 1.1 equiv)

  • Toluene: 12.0 L

  • Acetic Acid (glacial): for quench

Procedure:

  • Slurry Preparation: In a 50 L reactor, charge Toluene (10.0 L) and KOtBu (1.37 kg). Cool suspension to 0°C.

  • Addition: Dilute the Intermediate Diester in Toluene (2.0 L). Add this solution to the KOtBu slurry dropwise over 2 hours.

    • Observation: The mixture will become thick and may change color (orange/brown) due to enolate formation.

  • Cyclization: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Note: Do not heat significantly. Higher temperatures promote the loss of the tert-butyl group.

  • Quench: Cool to 0°C. Slowly add a solution of Glacial Acetic Acid (0.8 kg) in Water (5.0 L).

    • Safety: Exothermic quenching. pH should be adjusted to ~5–6.

  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 5 L).

  • Washing: Combine organics and wash with Brine (5 L). Dry over Na₂SO₄.[1]

  • Isolation: Concentrate the solvent under vacuum at < 35°C.

    • Product Form: The product often solidifies or forms a viscous oil upon standing.

    • Purification: Recrystallize from minimal Hexane/MTBE if solid, or distill under high vacuum (if stable) / use short-path distillation for oil. For highest purity, silica plug filtration eluting with Hexane/EtOAc (9:1) is recommended.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite solid or pale yellow oil
Purity HPLC (210 nm)> 97.0% (area)
Identity ¹H-NMR (CDCl₃)Confirms structure; characteristic tBu singlet @ 1.45 ppm
Residual Solvent GC-HSToluene < 890 ppm

¹H NMR Data (Typical):

  • δ 1.48 (s, 9H, t-Bu), 3.9–4.1 (m, 2H, C5-H), 4.2 (s, 2H, C2-H), 11.0 (s, 1H, enol -OH if visible). Note: The compound exists in keto-enol equilibrium.

Safety & Troubleshooting

  • Thermal Runaway: The Michael addition is exothermic. On a >10 kg scale, active cooling is mandatory.

  • Gas Evolution: No significant gas evolution in this route (unlike NaH methods), but KOtBu is caustic.

  • Sensitization: Acrylates are potent sensitizers. Use full PPE (respirator, chemically resistant gloves).

Troubleshooting Table:

  • Low Yield in Step 2: Likely due to moisture in KOtBu or Toluene. Ensure KF of solvent is < 100 ppm.

  • Product is Methyl Ester: Check the base used. Ensure no Methanol was used in the cleaning process of the reactor prior to Step 2.

References

  • Dieckmann Condensation Mechanism & Applications

    • Davis, B. R.; Garrett, P. J. Comprehensive Organic Synthesis, 1991, 2, 806-829.
    • Organic Chemistry Portal: Dieckmann Condensation. Available at: [Link]

  • Analogous Methyl Ester Synthesis (Base Protocol)
  • General Acrylate Michael Addition Protocols

    • Org.[2] Synth.2006 , 83,[3] 28. (General Michael addition methodologies).

    • Univ. of Pittsburgh. Acrylate Polymerization and Handling.[4][5][6] Available at: [Link]

  • Synthesis of Tetrahydrofuran-3-ones

    • Journal of Organic Chemistry1989 , 54, 1249-1256.[7] (Oxidation routes, for comparison).

    • US Patent 9399629B2.[7] Process for the manufacture of 3-oxo-tetrahydrofuran.[7][8] Available at:

Sources

Application Note: Synthesis and Utilization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Medicinal Chemistry

The incorporation of saturated oxygen heterocycles, particularly tetrahydrofurans (THFs), is a highly effective strategy in modern drug design for modulating lipophilicity (logP), improving aqueous solubility, and enhancing metabolic stability[1]. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a highly versatile


-keto ester building block. It provides two orthogonal reactive sites—an electrophilic ketone at C4 and an acidic methylene at C3—making it an indispensable intermediate for synthesizing complex fused tricyclic Ras inhibitors[2], antiviral protease inhibitors[1], and Melanocortin receptor agonists[3].

Mechanistic Rationale: The tert-Butyl Advantage

While methyl and ethyl 4-oxotetrahydrofuran-3-carboxylates are commercially available, the tert-butyl ester is specifically selected in advanced API synthesis for two causal reasons:

  • Steric Shielding: The bulky tert-butyl group prevents unwanted nucleophilic attack at the ester carbonyl during heteroannulation reactions (e.g., with hydrazines or amidines), directing the nucleophile exclusively to the C4 ketone.

  • Orthogonal Deprotection:

    
    -keto esters are notoriously sensitive to base-catalyzed retro-Dieckmann fragmentation and decarboxylation. Saponification of methyl/ethyl esters using NaOH or LiOH often destroys the THF pharmacophore. The tert-butyl group circumvents this by allowing mild, anhydrous acidolysis (e.g., using Trifluoroacetic acid), preserving the integrity of the 
    
    
    
    -keto system.

Physicochemical & Analytical Profiling

Accurate in-process monitoring requires a baseline understanding of the molecule's physical and spectrometric properties.

Table 1: Physicochemical Properties

Property Value Reference
Chemical Name tert-Butyl 4-oxotetrahydrofuran-3-carboxylate [4]
CAS Number 797038-32-5 [5]
Molecular Formula C9H14O4 [5]
Molecular Weight 186.20 g/mol [4]
Monoisotopic Mass 186.0892 Da [5]

| Predicted XLogP | 0.7 |[5] |

Table 2: Diagnostic MS Adducts (ESI+)

Adduct Predicted m/z Diagnostic Utility
[M+H]⁺ 187.09 Primary parent ion for starting material identification[5].
[M+Na]⁺ 209.07 Common sodium adduct observed in positive ion mode[5].

| [M+H-H₂O]⁺ | 169.08 | Diagnostic fragment for the reduced secondary alcohol product[5]. |

Validated Experimental Protocols

Protocol A: Diastereoselective Carbonyl Reduction

This protocol details the reduction of the C4 ketone to yield tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, a critical intermediate for GPCR targeted therapies[3].

  • Step 1 (Preparation): Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous isopropanol (IPA) to a concentration of 0.3 M.

    • Causality: IPA is chosen over methanol because it is a milder protic solvent. It stabilizes the transition state for hydride transfer while significantly slowing the background degradation of NaBH₄, allowing for precise stereocontrol.

  • Step 2 (Cooling): Chill the solution to 0–5 °C using an ice-water bath under an inert argon atmosphere.

  • Step 3 (Reagent Addition): Add Sodium borohydride (NaBH₄, 0.4 eq) in small portions over 15 minutes to control the exothermic hydrogen evolution[3].

  • Step 4 (Monitoring): Stir for 2 hours at 0–5 °C. If starting material persists, add a secondary portion of NaBH₄ (0.4 eq) and allow the reaction to warm to room temperature for 1 hour[3].

  • Step 5 (Self-Validation & IPC): Confirm reaction completion via LC-MS. The system is self-validating when the starting material parent ion (m/z 187.09) disappears, replaced entirely by the diagnostic water-loss adduct of the alcohol (m/z 169.08)[5].

  • Step 6 (Workup): Quench carefully with saturated aqueous NH₄Cl to neutralize residual hydride. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Orthogonal Ester Deprotection via Acidolysis
  • Step 1 (Preparation): Dissolve the tert-butyl ester intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Step 2 (Acid Addition): Add Trifluoroacetic acid (TFA) dropwise at room temperature until a 1:4 ratio of TFA:DCM is achieved.

  • Step 3 (Self-Validation): Visual Kinetic Indicator. The mechanism involves protonation of the ester oxygen and subsequent elimination of isobutylene gas. The reaction progress is self-validating: active bubbling indicates ongoing deprotection. Once gas evolution ceases (typically 2-4 hours), the cleavage is complete.

  • Step 4 (Isolation): Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically, yielding the free

    
    -keto acid without base-induced decarboxylation.
    

Synthetic Workflow Visualization

Workflow SM tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate (SM) Enolate Enolate Formation (K2CO3 or NaH, DMF) SM->Enolate Hydride Hydride Attack (NaBH4, IPA, 0°C) SM->Hydride Deprot Acidic Cleavage (TFA / DCM, RT) SM->Deprot AlkProd C3-Alkylated Intermediate (Sterically Directed) Enolate->AlkProd RedProd tert-Butyl 4-hydroxy- tetrahydrofuran-3-carboxylate Hydride->RedProd AcidProd 4-oxotetrahydrofuran- 3-carboxylic acid Deprot->AcidProd

Fig 1. Divergent synthetic workflows utilizing tert-butyl 4-oxotetrahydrofuran-3-carboxylate.

References

  • [3] LG Life Sciences Ltd. "Melanocortin receptor agonists". Google Patents (WO2008007930A1). URL:

  • [2] "Composés aminés tricycliques condensés substitués et leurs utilisations en tant qu'inhibiteurs de ras". Google Patents (WO2025007000A1). URL:

  • [5] PubChemLite. "797038-32-5 (C9H14O4) - Structural Information & Predicted Collision Cross Section". URL:[Link]

  • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11229204, Tert-butyl 4-oxooxolane-3-carboxylate". PubChem. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of cyclic β-keto esters. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a highly versatile intermediate used in the synthesis of complex pharmaceuticals[1], but its purification is notoriously difficult.

The structural dynamics of this molecule present three competing challenges:

  • Keto-Enol Tautomerism: The active α-proton allows the molecule to exist in equilibrium between its keto and enol forms, complicating chromatographic separation.

  • Acid-Sensitivity: The tert-butyl ester moiety is highly susceptible to acid-catalyzed cleavage[2].

  • Thermal Instability: Like many β-keto esters, it is prone to thermal decarboxylation upon heating[3].

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery of this sensitive compound by explaining the causality behind each experimental choice.

Purification Strategy Workflow

The optimal purification method depends entirely on your reaction scale and the required purity threshold. Use the decision matrix below to select the appropriate workflow.

PurificationWorkflow Start Crude tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate Decision Scale of Purification? Start->Decision Small Small Scale (< 5 grams) Decision->Small < 5g Large Large Scale (> 5 grams) Decision->Large > 5g Chroma Silica Gel Chromatography (Requires Deactivation) Small->Chroma Distill High-Vacuum Distillation (Short-path or Kugelrohr) Large->Distill Warn1 Risk: Streaking due to keto-enol tautomerism Chroma->Warn1 Warn2 Risk: Thermal decarboxylation & t-butyl cleavage Distill->Warn2 Sol1 Add 1% Et3N to eluent Warn1->Sol1 Sol2 Keep bath < 80°C, Vacuum < 0.1 Torr Warn2->Sol2 Pure Pure Product Sol1->Pure Sol2->Pure

Decision matrix for the purification of crude tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak heavily on silica gel, and how can I fix it? A1: The streaking is a direct consequence of keto-enol tautomerism. The enol form of the β-keto ester acts as a strong hydrogen-bond donor, interacting tightly with the slightly acidic silanol groups on standard silica gel (pH ~5). Furthermore, the tert-butyl ester is highly susceptible to acid-catalyzed cleavage, meaning prolonged exposure to acidic silica can degrade your product[2][4]. The Solution: You must deactivate the silica gel. Adding 1% (v/v) triethylamine (Et₃N) to your eluent neutralizes the acidic silanol sites. This prevents both the severe tailing of the enol tautomer and the premature cleavage of the tert-butyl group.

Q2: I attempted vacuum distillation, but my yield is low and NMR shows a new peak corresponding to tetrahydrofuran-3-one. What happened? A2: You have observed thermal decarboxylation, a common degradation pathway for β-keto esters[3]. While tert-butyl esters are sterically bulky and stable to nucleophiles, they are thermally labile. If your distillation bath exceeds 90 °C, the tert-butyl group undergoes thermal cleavage to yield isobutylene gas and the corresponding β-keto acid. This acid is highly unstable and rapidly loses CO₂ to form tetrahydrofuran-3-one. The Solution: To prevent this, you must use a high-vacuum setup (e.g., Kugelrohr or short-path distillation at < 0.1 Torr) to ensure the compound distills at a bath temperature strictly below 80 °C.

DegradationPathway A tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate Heat Heat (>90°C) Thermal Cleavage A->Heat B 4-oxotetrahydrofuran- 3-carboxylic acid Heat->B Isobutylene Isobutylene (Gas) Heat->Isobutylene Decarb - CO2 Decarboxylation B->Decarb C Tetrahydrofuran-3-one (Degradation Product) Decarb->C

Thermal degradation pathway of tert-butyl 4-oxotetrahydrofuran-3-carboxylate.

Q3: Can I use an acid-base extraction to purify this β-keto ester? A3: Yes, but it requires precise pH control. The α-proton between the ketone and ester is acidic (pKa ~ 10.5), allowing the compound to be extracted into a mild aqueous base. However, you must avoid strong bases (like NaOH) which can trigger a retro-Dieckmann ring opening. Use cold saturated NaHCO₃. When re-acidifying the aqueous layer to recover the product, do not use concentrated mineral acids, as they will instantly cleave the tert-butyl ester[2]. Instead, use a weak acid like 10% citric acid or carefully titrate with cold 1M HCl until pH 4-5 is reached.

Quantitative Data: Purification Methods Comparison

To assist in method selection, the following table summarizes the operational parameters and expected outcomes for the three primary purification strategies.

Purification MethodRecommended ScaleMax Temp / pH LimitExpected PurityProsCons
Deactivated Silica Chromatography < 5 gramsRoom Temp / pH > 7> 98%Excellent separation of structurally similar impurities.High solvent consumption; requires Et₃N removal post-column.
High-Vacuum Distillation 5 - 50+ grams< 80 °C (Bath)95 - 97%Scalable, solvent-free, highly efficient for bulk crude.High risk of thermal decarboxylation if vacuum fails.
Acid-Base Extraction 1 - 20 grams< 5 °C / pH 4 to 990 - 95%Rapid, requires no specialized equipment.Risk of tert-butyl cleavage during re-acidification phase.

Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Causality Focus: Neutralizing silanol sites to prevent enol-binding and acid-cleavage.

  • Eluent Preparation: Prepare a solvent system of Hexanes:Ethyl Acetate (typically 4:1 to 8:1 depending on TLC Rf). Add exactly 1% (v/v) of Triethylamine (Et₃N) to the total volume and mix thoroughly.

  • Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the Et₃N-spiked eluent. Flush the column with at least 2 column volumes of the eluent to fully deactivate the silica bed.

  • Sample Loading: Dissolve the crude tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the column using the spiked eluent.

  • Self-Validation Step: Spot the fractions on a TLC plate. Co-spot with the crude mixture. Stain the plate using a Potassium Permanganate (KMnO₄) dip. The β-keto ester will immediately reduce the KMnO₄, appearing as a bright yellow spot on a purple background, confirming the presence of the active enol moiety.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure. To remove residual Et₃N, co-evaporate the resulting oil twice with toluene.

Protocol B: High-Vacuum Short-Path Distillation

Causality Focus: Lowering the boiling point to bypass the thermal degradation threshold.

  • Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr system. Ensure all joints are heavily greased to maintain a high vacuum.

  • Vacuum Initiation: Connect a high-vacuum pump capable of reaching < 0.1 Torr. Crucial: Apply the vacuum to the system before applying any heat.

  • Degassing: Allow the crude oil to stir under vacuum at room temperature for 15 minutes to remove residual solvents.

  • Heating: Slowly raise the oil bath temperature. Do not exceed 80 °C. The product should begin to distill over as a colorless to pale-yellow oil.

  • Self-Validation Step (Pressure Monitoring): Continuously monitor the vacuum gauge. If the pressure suddenly spikes (e.g., jumps from 0.1 Torr to 5 Torr), immediately drop the heat bath . A pressure spike is the physical manifestation of CO₂ gas evolution, indicating that thermal decarboxylation has begun[3].

  • Collection: Collect the main fraction and store it immediately under inert gas (Argon/N₂) at -20 °C to preserve stability.

References

  • WO2008007930A1 - Melanocortin receptor agonists. Google Patents.
  • Greene's Protective Groups in Organic Synthesis. Peter G. M. Wuts. Google Books.

Sources

Common side products in the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring scientific integrity and offering practical, field-proven insights.

Introduction

The synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is most commonly achieved via a Dieckmann condensation, an intramolecular Claisen condensation of a suitable diester.[1][2] This reaction, while powerful for the formation of five-membered rings, is sensitive to reaction conditions. Even minor deviations can lead to the formation of undesired side products, impacting yield and purity. This guide will help you navigate these challenges, understand the underlying chemistry, and optimize your synthesis for robust and reproducible results. The primary route involves the base-catalyzed cyclization of a starting material like tert-butyl 2-(2-ethoxy-2-oxoethoxy)acetate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in a Dieckmann condensation can be attributed to several factors, primarily related to the base, solvent, and reaction conditions.

  • Inactive Base: The base is the most critical reagent. Strong, non-nucleophilic bases are essential to drive the reaction.

    • Potassium tert-butoxide (KOtBu) is a common choice due to its strong basicity and steric bulk, which minimizes nucleophilic side reactions.[3][4] Ensure your KOtBu is fresh and has been stored under anhydrous conditions. It is highly hygroscopic and will lose its activity upon exposure to moisture.

    • Sodium hydride (NaH) is another effective base. However, it is often sold as a dispersion in mineral oil, which must be washed away with a dry solvent (like hexanes) under an inert atmosphere before use.

  • Inadequate Solvent and Anhydrous Conditions: The reaction is highly sensitive to moisture.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Tetrahydrofuran (THF) is a common solvent for this reaction and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

  • Insufficient Reaction Time or Temperature: While room temperature is often sufficient, some systems may require gentle heating to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use a fresh, unopened container of potassium tert-butoxide or wash sodium hydride with dry hexanes.Ensures the base is active and not quenched by moisture.
Solvent Use freshly distilled, anhydrous THF.Prevents quenching of the enolate intermediate by water.
Atmosphere Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.Excludes atmospheric moisture and oxygen.
Temperature Start at room temperature, but consider gentle heating (40-50 °C) if the reaction is sluggish.Provides sufficient energy for the reaction to proceed.
Problem 2: Presence of a Major Side Product with a Lower Molecular Weight

Question: My post-reaction analysis (e.g., GC-MS or LC-MS) shows a significant peak corresponding to a mass of 100.12 g/mol , and my final yield of the desired product is low. What is this impurity?

Answer:

This is a classic and very common side product: 4-oxotetrahydrofuran . This impurity arises from the hydrolysis and subsequent decarboxylation of your target molecule, tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Mechanism of Formation:

The β-keto ester product is susceptible to hydrolysis, especially during the aqueous workup. If the workup is performed under acidic or basic conditions, particularly with heating, the tert-butyl ester can be cleaved to form the corresponding carboxylic acid. This resulting β-keto acid is thermally unstable and readily loses carbon dioxide to yield the ketone.[1]

Decarboxylation Product tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Intermediate 4-Oxotetrahydrofuran-3-carboxylic acid Product->Intermediate  Hydrolysis (H+ or OH-) Side_Product 4-Oxotetrahydrofuran Intermediate->Side_Product  Decarboxylation (-CO2) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-dry glassware Anhydrous_Solvent Obtain anhydrous THF Add_Diester Dissolve diester in THF under N2 Anhydrous_Solvent->Add_Diester Cool Cool to 0 °C Add_Diester->Cool Add_Base Add KOtBu portion-wise Cool->Add_Base Stir Stir at RT, monitor by TLC Add_Base->Stir Quench Quench with cold dilute acid Stir->Quench Extract Extract with Et2O or EtOAc Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Sources

Troubleshooting failed reactions involving tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be autonomous, rigorous, and directly applicable to bench scientists encountering issues with tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Ticket Category: Reagent Troubleshooting & Reaction Optimization Reagent ID: TB-4-OTHF-3-C (Generic Code) Chemical Family: Cyclic


-Keto Ester

Executive Summary & Reagent Profile

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a versatile scaffold used primarily for synthesizing furan-fused heterocycles and substituted tetrahydrofurans. Its reactivity is defined by two competing functional groups: a ketone and a tert-butyl ester in a


-relationship.

Key Stability Indicators:

  • Acid Sensitivity: High. The tert-butyl group is labile to Brønsted and Lewis acids, leading to rapid decarboxylation.

  • Tautomerism: Exists as a dynamic equilibrium between keto and enol forms, complicating NMR analysis.[1][2][3]

  • Nucleophilicity: The C3 position (between carbonyls) is highly acidic (

    
    ), making it a potent nucleophile upon deprotonation.
    

Diagnostic Workflow (Troubleshooting Tree)

Before altering your protocol, use this decision tree to identify the root cause of the failure.

TroubleshootingFlow Start Start: Reaction Failed CheckNMR 1. Check 1H NMR of Starting Material Start->CheckNMR MessyNMR Are there broad/split peaks? CheckNMR->MessyNMR Tautomerism Diagnosis: Keto-Enol Tautomerism (Not Impure) MessyNMR->Tautomerism Yes RxnType 2. What is the Reaction Type? MessyNMR->RxnType No/Resolved Alkylation Alkylation/Acylation RxnType->Alkylation Cyclization Cyclization (e.g., Hydrazines) RxnType->Cyclization AlkIssue Issue: No Product / Wrong Regioisomer Alkylation->AlkIssue CycIssue Issue: Gas Evolution / Loss of Ester Cyclization->CycIssue OvsC Check Electrophile Hardness (O- vs C-Alkylation) AlkIssue->OvsC Decarb Diagnosis: Unwanted Decarboxylation CycIssue->Decarb

Figure 1: Diagnostic logic flow for identifying failure modes in reactions involving


-keto esters.

Issue Resolution Modules

Module A: The "Impure" NMR Spectrum (Keto-Enol Tautomerism)

Symptom: The


H NMR spectrum in 

shows two sets of signals, broad peaks, or "missing" protons at the C3 position. Users often discard the batch assuming degradation.

Technical Insight: Cyclic


-keto esters possess a significant enol fraction due to internal hydrogen bonding and ring strain.[3] In non-polar solvents like chloroform, the enol form is stabilized.[4]
  • Keto Form: Shows a distinct doublet/triplet for the C3 proton.

  • Enol Form: The C3 proton moves to the OH group (often broad/invisible), and the ring protons shift due to the change in hybridization (

    
    ).
    

Validation Protocol:

  • Solvent Switch: Run the NMR in DMSO-

    
     . Polar aprotic solvents disrupt the internal H-bond, shifting the equilibrium almost entirely to the keto  form.
    
  • D

    
    O Shake:  Add a drop of D
    
    
    
    O to the
    
    
    tube. The enol -OH and the acidic C3-H will exchange, simplifying the spectrum.
Module B: Alkylation Failures (O- vs. C-Alkylation)

Symptom: Reaction with an alkyl halide yields an enol ether (O-alkylation) instead of the desired C-alkylated product, or no reaction occurs.

Root Cause Analysis: The enolate of a


-keto ester is an ambident nucleophile .[5]
  • Hard Electrophiles (e.g., acid chlorides, silyl chlorides, sulfonates) attack the Oxygen (Hard-Hard interaction).

  • Soft Electrophiles (e.g., alkyl iodides, benzyl bromides) attack the Carbon (Soft-Soft interaction).

Corrective Actions:

Variable Recommendation for C-Alkylation Rationale
Base NaH or KOtBu Complete deprotonation prevents proton transfer between product and starting material.

| Solvent | THF or DMF | DMF promotes


 but may increase O-alkylation slightly; THF is safer for regiocontrol. |
| Electrophile  | Alkyl Iodides  | Softer leaving group favors C-attack. Avoid chlorides unless activated. |
| Additives  | LiCl or HMPA | Lithium coordinates the carbonyl oxygen, blocking it and forcing C-alkylation. |
Module C: Unwanted Decarboxylation (The "Missing Ester")

Symptom: During reaction or workup, the tert-butyl ester group disappears, and gas evolution (


) is observed. The product is the simple ketone (3-oxotetrahydrofuran).

Mechanism of Failure: The tert-butyl group cleaves via an


-like mechanism under acidic conditions, generating the 

-keto acid. This acid is thermally unstable and spontaneously decarboxylates.

Decarboxylation Substrate t-Butyl Ester (Substrate) Intermed Beta-Keto Acid (Transient) Substrate->Intermed - Isobutylene Acid Acid/Heat (H+) TS Cyclic T.S. (6-membered) Intermed->TS Product Ketone + CO2 (Dead End) TS->Product - CO2

Figure 2: Pathway of acid-catalyzed decarboxylation. Once the t-butyl group leaves, CO2 loss is irreversible.

Prevention Protocol:

  • Avoid Acidic Workups: Do not wash with 1M HCl. Use saturated

    
     or dilute acetic acid if neutralization is strictly necessary.
    
  • Temperature Control: Keep reactions below 80°C if possible. tert-Butyl esters can thermally decompose at high temperatures even without acid catalysts if moisture is present.

  • Lewis Acids: If using Lewis Acid catalysis (e.g., for glycosylation or aldol), use mild acids like

    
     rather than 
    
    
    
    or
    
    
    , which can cleave the ester.

Standardized Protocols for Success

Protocol 1: Controlled C-Alkylation

Use this to install substituents at the C3 position without O-alkylation.

  • Setup: Flame-dry a flask under Argon.

  • Deprotonation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion, 1.1 equiv) portion-wise. Note: Evolution of

    
     gas. Stir for 30 min at 0°C until clear (enolate formation).
    
  • Alkylation: Add the Alkyl Iodide (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature. Monitor by TLC.

  • Quench: Pour into saturated

    
      (mildly acidic, pH ~5, safe for this ester). Extract with EtOAc.
    
Protocol 2: Knorr-Type Cyclization (Pyrazole Synthesis)

Use this for reacting with hydrazines.

  • Solvent: Use Ethanol (anhydrous).

  • Reagent: Add Hydrazine hydrate (1.0 equiv) or substituted hydrazine.

  • Conditions: Stir at Room Temperature initially. Only heat to reflux if conversion is stalled.

    • Warning: High heat with hydrazine salts (acidic) will trigger decarboxylation.

  • Observation: The product may precipitate. If the ester is retained, the product is a hydroxypyrazole. If the ester is lost, it is a pyrazolone derivative.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove the Boc group from an amine elsewhere in the molecule without losing this ester? A: No. TFA will cleave the tert-butyl ester simultaneously. You must use orthogonal protection (e.g., Fmoc or Cbz for the amine) or accept that the ester will be converted to the acid/decarboxylated.

Q: Why is my yield low when using Potassium Carbonate (


) in Acetone? 
A: 

is often too weak (

of conjugate acid ~10.3) to fully deprotonate the

-keto ester (

~11-13) efficiently, leading to slow reaction rates and competing decomposition. Switch to Cesium Carbonate (

)
or NaH .

Q: How do I store this reagent? A: Store at -20°C under inert gas. Moisture leads to slow hydrolysis; once the acid forms, autocatalytic decarboxylation can degrade the entire bottle.

References

  • Keto-Enol Tautomerism in

    
    -Keto Esters: 
    
    • Mechanism & NMR Characterization: BenchChem.[3] "Addressing keto-enol tautomerism in the analysis of β-keto esters."

    • Solvent Effects: ThermoFisher. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR."

  • Decarboxylation Mechanisms

    • General Mechanism: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids."

    • Selectivity: Organic Chemistry Portal. "Decarboxylation Strategies."

  • Alkylation Selectivity (O vs C)

    • Hard/Soft Acid Base Theory: Chemistry Steps.[6][7] "Alkylation of Enolates - C vs O Selectivity."

  • Synthesis of Tetrahydrofuran Derivatives

    • Related Scaffolds: "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." PMC - NIH.

Sources

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

The synthesis of tert-butyl 4-oxotetrahydrofuran-3-carboxylate is achieved through a Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] This reaction is a powerful tool for forming five- and six-membered rings.[3] The success of this synthesis relies on careful control of reaction conditions to favor the desired intramolecular cyclization and prevent common side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Problem 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?

Answer:

Low or no yield in a Dieckmann condensation is a common issue that can often be resolved by systematically evaluating the following factors:

  • Insufficient or Inactive Base: The Dieckmann condensation is an equilibrium process. To drive the reaction to completion, a stoichiometric amount of a strong base is required to deprotonate the resulting β-keto ester, which is a thermodynamically favorable and essentially irreversible step.[4]

    • Solution:

      • Ensure you are using at least one full equivalent of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).[1][5]

      • The base must be anhydrous and of high purity. Commercial alkoxides can be partially hydrolyzed.[6] For t-BuOK, consider using freshly sublimed material. For NaH, ensure it is a fresh batch and handled under an inert atmosphere.

  • Presence of Water: Water will react with the strong base and can also lead to the hydrolysis of the starting diester and the final β-keto ester product.[6]

    • Solution:

      • All glassware must be thoroughly oven-dried or flame-dried before use.

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.

      • Ensure all reagents are anhydrous.

  • Suboptimal Reaction Temperature or Time: The reaction may be too slow at lower temperatures or may not have been allowed to run to completion.

    • Solution:

      • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • If the reaction is sluggish, consider gradually increasing the temperature. For instance, if the reaction is being run at room temperature, gentle refluxing in a solvent like THF may be beneficial.[4]

  • Intermolecular Condensation: If the concentration of the starting diester is too high, an intermolecular Claisen condensation between two different molecules can compete with the desired intramolecular Dieckmann condensation.

    • Solution:

      • Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent over an extended period. This keeps the instantaneous concentration of the diester low, favoring the intramolecular reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_base Check Base (>1 eq, strong, anhydrous?) start->check_base check_conditions Check Reaction Conditions (Anhydrous solvent/reagents?) check_base->check_conditions If Yes solution_base Solution: - Use fresh, anhydrous base (>1 eq) - Consider t-BuOK, NaH, or LDA check_base->solution_base If No check_monitoring Monitor Reaction (TLC/GC shows starting material?) check_conditions->check_monitoring If Yes solution_conditions Solution: - Use oven-dried glassware - Use anhydrous solvents check_conditions->solution_conditions If No check_concentration High Concentration Issue? check_monitoring->check_concentration If Yes solution_monitoring Solution: - Increase reaction time - Gently increase temperature (e.g., reflux) check_monitoring->solution_monitoring If No (stalled) solution_concentration Solution: - Use high-dilution conditions - Slow addition of diester check_concentration->solution_concentration If Yes

Caption: Troubleshooting workflow for low yields.

Problem 2: Product Decomposes or is Lost During Workup

Question: I seem to be forming the product, but I lose it during the acidic workup. What is happening?

Answer:

β-keto esters are susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.[4]

  • Cause: The acidic workup is necessary to protonate the enolate of the β-keto ester formed after the reaction. However, if the acid is too concentrated or the temperature is not controlled, the tert-butyl ester can be cleaved, and the resulting carboxylic acid can decarboxylate upon heating.

  • Solution:

    • Perform the acidic workup at a low temperature (e.g., 0 °C in an ice bath).

    • Use a dilute acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride) and add it slowly to the reaction mixture.

    • Avoid excessive heating during the extraction and solvent removal steps.

Problem 3: Formation of a Side Product from Transesterification

Question: I am using an alkoxide base and I am seeing a different ester in my final product. Why is this happening?

Answer:

Transesterification can occur if the alkoxide base does not match the alkoxy group of the ester in the starting material.[4] For the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, the starting material is likely a mixed diester, for example, a tert-butyl ester and a methyl or ethyl ester.

  • Cause: If you use, for example, sodium ethoxide as a base with a starting material containing a methyl ester, the ethoxide can act as a nucleophile and displace the methoxy group, leading to the formation of an ethyl ester.

  • Solution:

    • Use a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF. This completely avoids the possibility of transesterification.[4]

    • Alternatively, if using an alkoxide, it should ideally match one of the ester groups, though with a mixed ester, this is not a perfect solution. The use of a bulky, non-nucleophilic base like potassium tert-butoxide is often the best approach to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the likely starting material for the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate?

A1: The starting material is a diester that can undergo intramolecular cyclization to form the five-membered tetrahydrofuran ring. A suitable precursor would be a compound with the general structure of tert-butyl 2-((alkoxycarbonyl)methoxy)acetate, such as tert-butyl 2-((ethoxycarbonyl)methoxy)acetate.

Q2: What are the optimal base and solvent combinations for this reaction?

A2: For the Dieckmann condensation, sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[1] A combination of potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene is a good starting point. Sodium hydride (NaH) in THF is also an excellent choice as it avoids transesterification.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you should see the disappearance of the starting diester spot and the appearance of a new, typically more polar, product spot. Staining with a suitable agent like potassium permanganate may be necessary for visualization.

Q4: What are the typical purification methods for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate?

A4: After an aqueous workup, the crude product can be purified by flash column chromatography on silica gel.[7] A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is commonly used. The exact ratio will need to be determined by TLC analysis.

Q5: Can the product undergo decarboxylation?

A5: Yes, as a β-keto ester, the tert-butyl ester can be cleaved under acidic conditions, and the resulting β-keto acid is prone to decarboxylation, especially with heating.[8][9] This is why a carefully controlled, cold, and dilute acidic workup is crucial.

Experimental Protocols

General Protocol for the Synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

This protocol is a generalized procedure based on the established principles of the Dieckmann condensation. Optimization of specific parameters may be required.

Materials:

  • Starting Diester (e.g., tert-butyl 2-((ethoxycarbonyl)methoxy)acetate)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl), chilled

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • To the stirred THF, add potassium tert-butoxide (1.1 equivalents) at room temperature, or if using NaH, add the dispersion (1.1 equivalents) and wash the mineral oil with anhydrous hexanes.

  • Reaction:

    • Dissolve the starting diester (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the diester solution dropwise to the stirred base suspension over 1-2 hours.

    • After the addition is complete, stir the reaction mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding chilled 1 M HCl until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Reaction Workflow Diagram

reaction_workflow A 1. Preparation - Flame-dried glassware under N2 - Add anhydrous THF and base (t-BuOK or NaH) B 2. Reaction - Dissolve diester in anhydrous THF - Slow, dropwise addition to base - Stir at RT or reflux A->B C 3. Monitoring - Check reaction progress by TLC/GC B->C D 4. Work-up - Cool to 0°C - Quench with cold, dilute acid - Extract with ethyl acetate - Wash with NaHCO3 and brine C->D Reaction Complete E 5. Purification - Dry over Na2SO4/MgSO4 - Concentrate in vacuo - Purify by flash column chromatography D->E F Final Product tert-Butyl 4-oxotetrahydrofuran-3-carboxylate E->F

Caption: General workflow for the synthesis.

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Base Potassium tert-butoxide, Sodium Hydride, LDAStrong, non-nucleophilic bases favor the Dieckmann condensation and minimize side reactions like transesterification.[1][4]
Solvent Anhydrous THF, TolueneAprotic solvents are required for bases like NaH and LDA and help to stabilize the enolate intermediate.[10]
Temperature Room Temperature to RefluxThe optimal temperature will depend on the reactivity of the starting material and should be determined empirically.
Concentration High DilutionSlow addition of the substrate to the base minimizes intermolecular side reactions.
Work-up Cold, dilute acid (e.g., 1 M HCl)Prevents hydrolysis of the tert-butyl ester and subsequent decarboxylation of the β-keto acid.[4]
Table 2: Analytical Methods for Reaction Monitoring and Characterization
TechniqueApplicationExpected Observations
TLC Reaction monitoringDisappearance of the starting diester spot and appearance of a new product spot.
GC-MS Reaction monitoring and product identificationDetection of the molecular ion peak corresponding to the product and fragmentation pattern.
¹H NMR Structural elucidationCharacteristic signals for the tert-butyl group (singlet, ~1.5 ppm) and the protons of the tetrahydrofuran ring.
¹³C NMR Structural elucidationSignals for the ketone and ester carbonyls, the quaternary carbon of the tert-butyl group, and the carbons of the tetrahydrofuran ring.
IR Spectroscopy Functional group analysisStrong carbonyl stretching frequencies for the ketone and the ester.
HRMS Exact mass determinationProvides the elemental composition of the product for confirmation of its identity.

References

  • Dieckmann condensation - Wikipedia. Available at: [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. Available at: [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.
  • An Improved Process For The Preparation Of Beta Keto Esters Of Formula - QuickCompany. Available at: [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino] - Organic Syntheses Procedure. Available at: [Link]

  • US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents.
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. Available at: [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]

  • CN103787971A - Preparation method of tert-butyl ester - Google Patents.
  • Dieckmann condensation of diesters - YouTube. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

  • Barton Decarboxylation. Available at: [Link]

  • (12) United States Patent - Googleapis.com. Available at: [Link]

  • Patents & Products - Garg Lab - UCLA. Available at: [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available at: [Link]

  • Dieckmann Reaction. Available at: [Link]

  • Dieckmann condensation - Wikipedia. Available at: [Link]

  • Simple and Convenient Synthesis of Tert-Butyl | PDF | Ester | Ketone - Scribd. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

  • Dieckmann condensation of diesters - YouTube. Available at: [Link]

  • Bu4NI-catalyzed construction of tert-butyl peresters from alcohols - The Royal Society of Chemistry. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available at: [Link]

  • Decarboxylation Reaction Mechanism - YouTube. Available at: [Link]2h1M)

Sources

Stability issues and degradation pathways of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5). As a cyclic


-keto ester, this molecule is a highly versatile building block in drug development. However, its dense functionality—combining a ketone, a cyclic ether, and a bulky ester—makes it uniquely susceptible to specific degradation pathways under standard laboratory conditions.

This guide is designed by application scientists to help you understand the mechanistic causality behind these stability issues and provide self-validating protocols to ensure experimental success.

Troubleshooting FAQs: Degradation & Stability

Q1: Why does my sample lose mass and form a highly volatile new product when exposed to acidic conditions or during silica gel chromatography? Answer: You are observing acid-catalyzed de-esterification followed by rapid decarboxylation. The tert-butyl ester group is highly susceptible to acid cleavage because the leaving group forms a highly stable tert-butyl cation, which subsequently eliminates a proton to become [1]. Once the ester is cleaved, the resulting


-keto acid is thermally unstable. The ketone carbonyl oxygen hydrogen-bonds with the carboxylic acid proton, creating a 6-membered cyclic transition state that facilitates spontaneous decarboxylation. This releases 

and forms an enol that rapidly tautomerizes to the highly volatile 3-oxotetrahydrofuran[2]. Causality & Fix: Standard silica gel is slightly acidic. Prolonged exposure during column chromatography will degrade your compound. Fix: Pre-treat your silica gel with 1% Triethylamine (

) to neutralize acidic sites, or switch to neutral Alumina.

Q2: I observe multiple peaks in my NMR and HPLC even for a freshly purified sample. Is my compound degrading? Answer: No, this is not degradation; it is keto-enol tautomerism. As a


-keto ester, this molecule exists in an equilibrium between its keto and enol forms. The enol form is thermodynamically stabilized by intramolecular hydrogen bonding between the ester carbonyl and the enol hydroxyl group.
Causality & Fix: In 

NMR, the keto form is the major species, but a distinct set of minor peaks (including a downfield enol -OH proton) will appear. In HPLC, slow interconversion on the column can cause peak splitting or tailing. Fix: To collapse the HPLC peaks into a single sharp peak, run your mobile phase at a lower pH (e.g., 0.1% Formic Acid) to ensure rapid equilibration.

Q3: My reaction under strongly basic conditions yields a linear, acyclic byproduct instead of the desired functionalized ring. Why? Answer: Strong nucleophilic bases (like NaOH, NaOMe, or KOH) initiate a . The hydroxide or alkoxide nucleophile attacks the C4 ketone carbonyl, forming a tetrahedral intermediate. To relieve steric and electronic strain, the ring cleaves at the C3-C4 bond, yielding an acyclic diester or ester-acid degradant. Causality & Fix: Nucleophilic bases attack the carbonyl rather than acting strictly as Brønsted bases. Fix: When deprotonating the C3 position for alkylation, strictly use non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in aprotic solvents.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate under various laboratory conditions.

ConditionPrimary Degradation PathwayEstimated Half-Life (

)
Preventive Measure
Strong Acid (e.g., 50% TFA/DCM, 25°C)Cleavage & Decarboxylation< 10 minutesBuffer solutions; avoid strong acids.
Mild Acid (e.g., Silica Gel, 25°C)Cleavage & Decarboxylation12 - 24 hoursUse

-neutralized silica gel.
Strong Base (e.g., 1M NaOH, 25°C)Retro-Dieckmann Ring Opening< 30 minutesUse non-nucleophilic bases (NaH, KOtBu).
Aqueous Buffer (pH 7.0, 25°C)Hydrolysis (Slow)> 30 daysStore dry, under inert atmosphere.
Heat (> 120°C, neat)Thermal Decarboxylation~ 2 hoursStore at 2-8°C; distill under high vacuum.

Mechanistic Degradation Pathways

Understanding the exact flow of electrons during degradation allows for better experimental design. Below are the two primary degradation pathways mapped out logically.

AcidDegradation A tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate B Protonated Ester Intermediate A->B H+ (e.g., TFA) C beta-Keto Acid + Isobutylene B->C Cleavage (- t-Butyl Cation) D 6-Membered Cyclic Transition State C->D Heat / Spontaneous E Enol Intermediate + CO2 D->E Decarboxylation F 3-Oxotetrahydrofuran (Final Degradant) E->F Tautomerization

Acid-catalyzed cleavage and decarboxylation pathway of the beta-keto ester.

BaseDegradation A tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate B Nucleophilic Attack at C4 Ketone A->B OH- or RO- C Tetrahedral Intermediate B->C D C3-C4 Bond Cleavage C->D Ring Opening E Acyclic Degradant (Retro-Dieckmann) D->E Protonation

Base-catalyzed retro-Dieckmann ring opening yielding acyclic degradants.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol A: Controlled Alkylation at C3 (Avoiding Ring Opening)

Objective: Alkylate the C3 position while preserving the tetrahydrofuran ring. Causality: Using NaH prevents nucleophilic attack on the C4 ketone. The irreversible formation of


 gas drives the equilibrium forward, ensuring complete enolate formation before the electrophile is introduced.
  • Preparation: Flame-dry a round-bottom flask under Argon. Add 1.0 eq of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and anhydrous THF to create a 0.2 M solution.

  • Base Addition: Cool the solution to 0°C. Slowly add 1.1 eq of Sodium Hydride (60% dispersion in mineral oil).

  • Validation Checkpoint 1 (Enolate Formation): Observe the reaction mixture. The continuous evolution of

    
     bubbles confirms the deprotonation of the acidic C3 proton. Wait until bubbling ceases entirely (approx. 15-20 min). If bubbling does not occur, your NaH has degraded to NaOH, which will cause ring-opening. Abort and use fresh reagent.
    
  • Electrophile Addition: Add 1.2 eq of the desired alkyl halide dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (Reaction Completion): Quench a 50

    
     aliquot in saturated 
    
    
    
    and extract with EtOAc. Run TLC (Hexanes/EtOAc 3:1) and stain with
    
    
    . The complete disappearance of the starting material spot validates reaction completion.
  • Workup: Quench the main reaction with saturated aqueous

    
     at 0°C, extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: Intentional Acid-Catalyzed Decarboxylation

Objective: Intentionally degrade the starting material to synthesize the core ketone (3-oxotetrahydrofuran). Causality: Trifluoroacetic acid (TFA) provides the necessary protons to cleave the tert-butyl group. Subsequent heating drives the cyclic transition state to release


.
  • Cleavage: Dissolve 1.0 eq of the ester in a 1:1 mixture of DCM and TFA (0.5 M). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (Ester Cleavage): Take an aliquot, concentrate it, and run a crude

    
     NMR. The complete disappearance of the intense 9H singlet at ~1.45 ppm validates the successful loss of the tert-butyl group.
    
  • Decarboxylation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dissolve the crude

    
    -keto acid in toluene and reflux (110°C) for 3 hours.
    
  • Validation Checkpoint 2 (Gas Evolution): Route the condenser exhaust through a bubbler containing a saturated Barium Hydroxide (

    
    ) solution. The precipitation of white Barium Carbonate (
    
    
    
    ) visually validates the release of
    
    
    and the success of the decarboxylation.
  • Isolation: Cool to room temperature, wash with saturated

    
     to remove residual acid, dry, and concentrate carefully (product is volatile) to yield 3-oxotetrahydrofuran.
    

References

Sources

Challenges in the scale-up of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Introduction: The Scaffold & The Struggle

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a pivotal building block for fused-pyrimidine derivatives and GPR119 agonists.[1][2] While the chemistry appears simple on paper—typically a Michael addition followed by a Dieckmann condensation—the scale-up is notoriously unforgiving.[1][2]

As researchers, you are likely encountering three primary bottlenecks:

  • Thermal Runaway: The cyclization is significantly exothermic.[1][2]

  • Enolate Gelation: The reaction mixture often solidifies into an unstirrable paste at high concentrations.[1][2]

  • The "Silent" Decarboxylation: The tert-butyl ester is acid-labile.[1][2] A standard acidic workup can degrade your product into 3-oxotetrahydrofuran and CO₂ within minutes.[1][2]

This guide synthesizes field-proven protocols with mechanistic insights to help you navigate these challenges.

Module 1: The Reaction (Michael-Dieckmann Sequence)[1]

The most robust route for scale-up involves the reaction of a glycolate ester with tert-butyl acrylate.[1][2] We utilize Potassium tert-butoxide (KOtBu) to prevent transesterification and drive the equilibrium.[1][2]

The Protocol (100g Scale Basis)
ParameterSpecificationRationale
Limiting Reagent tert-Butyl glycolate (1.0 equiv)Prevents polymerization of excess acrylate.[1][2]
Michael Acceptor tert-Butyl acrylate (1.05 equiv)Slight excess ensures complete conversion.[1][2]
Base KOtBu (1.1 equiv) in THFMatches the ester group; avoids transesterification.[1][2]
Temperature -10°C to 0°C (Addition)Controls kinetic exotherm.[1][2]
Solvent Vol 10-12 L/kgCritical to prevent enolate gelation (see below).[1][2]

Step-by-Step Workflow:

  • Base Preparation: Charge anhydrous THF (10 vol) to the reactor. Cool to -10°C. Add KOtBu (1.1 equiv) portion-wise.[1][2] Note: Ensure KOtBu is fresh/sublimed; yellow/brown samples indicate hydrolysis/oxidation.[1][2]

  • The "Cold" Addition: Mix tert-butyl glycolate and tert-butyl acrylate in a separate vessel. Add this mixture dropwise to the base slurry over 2–3 hours.

    • Critical Control Point: Maintain internal temperature < 5°C. The Michael addition is fast; the subsequent Dieckmann cyclization is the heat generator.[1][2]

  • The Aging Phase: Allow the mixture to warm to 20°C over 4 hours.

    • Observation: The solution will turn from a slurry to a clear yellow/orange solution, then likely thicken as the product enolate precipitates.[1][2]

Visualizing the Pathway

ReactionPathway Start Glycolate + Acrylate Michael Michael Adduct (Linear Diester) Start->Michael KOtBu, -10°C Fast Step Enolate Cyclic Enolate (The 'Gel') Michael->Enolate Dieckmann Cyclization Exothermic Enolate->Start Retro-Dieckmann (If temp > 40°C) Product Target Beta-Keto Ester Enolate->Product Acid Quench (Careful pH Control)

Caption: The reaction proceeds via a linear intermediate. High temperatures can trigger a Retro-Dieckmann cleavage, reverting to starting materials.[1]

Module 2: Workup & Isolation (The "Messy" Phase)

This is where 60% of batches fail.[1][2] The beta-keto ester exists as an enolate salt at the end of the reaction.[1][2] Quenching requires neutralizing the base without cleaving the acid-sensitive tert-butyl group.[1][2]

The "Cold Buffer" Quench Strategy:

  • Preparation: Prepare a solution of 10% Citric Acid or Acetic Acid (approx 1.2 equiv relative to base) mixed with ice.

    • Why Citric? Mineral acids (HCl, H₂SO₄) create local "hotspots" of low pH (<1), instantly catalyzing decarboxylation.[1] Citric acid buffers the system around pH 3–4.[1][2]

  • Quenching: Transfer the reaction mixture into the cold acid solution (inverse quench).

    • Target pH: 5.0 – 6.[1][2][3]0. Do not go below pH 4.0.[1][2]

  • Phase Separation: Extract immediately with Ethyl Acetate or MTBE.

    • Troubleshooting Emulsions: If an emulsion forms, do not heat.[1][2] Add brine or a small amount of methanol to break surface tension.[1][2]

Module 3: Stability & Storage (The Silent Killer)

tert-Butyl beta-keto esters are thermodynamically unstable.[1][2] The driving force for decarboxylation is the formation of a stable ketone and CO₂ gas.[1][2]

Stability Data Matrix:

ConditionStability RatingConsequence
Pure Oil @ 25°C Moderate (Days)Slow evolution of CO₂ (pressure buildup).[1]
Pure Oil @ 4°C Good (Months)Recommended storage.[1][2]
Acidic Solution (pH < 3) Poor (Minutes)Rapid decarboxylation to 3-oxotetrahydrofuran.[1]
Basic Solution (pH > 9) Poor (Hours)Hydrolysis of the ester.[1]

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a solid block (gelled) halfway through addition. What happened? A: You encountered "Enolate Gelation."[1][2] The potassium enolate of the product aggregates in non-polar solvents or at high concentrations.[1][2]

  • Fix: Increase solvent volume to 15 L/kg. Alternatively, use a co-solvent system (THF/Toluene 1:1) which often solubilizes the aggregate better than pure THF.[1][2] Do not increase temperature to melt it; this causes decomposition.[1][2]

Q2: I isolated the product, but the NMR shows a 1:1 mixture of keto and enol forms. Is it pure? A: Yes. Beta-keto esters in solution exist in a keto-enol equilibrium.[1][2]

  • Verification: Check the integral ratio. In CDCl₃, the enol form is often stabilized by intramolecular hydrogen bonding.[1][2] This is a physical characteristic, not an impurity.

Q3: Upon distillation, my product turned black and the vacuum spiked. A: You triggered thermal decarboxylation.

  • Fix: Avoid distillation if possible. If necessary, use a wiped-film evaporator (short residence time) and ensure the pot temperature never exceeds 60°C. Recrystallization (if solid) or column chromatography on neutral silica is safer.[1]

Q4: Can I use NaH instead of KOtBu? A: Yes, but with caveats. NaH generates H₂ gas, creating a foaming hazard at scale.[1][2] Furthermore, NaH reactions often require an initiation period (heating), which can be dangerous for this exothermic cyclization.[1] KOtBu provides a homogeneous, instantaneously reacting base, offering better kinetic control.[1]

References

  • Dieckmann Condensation Mechanism & Scale-Up Principles

    • Davis, B. R.; Garrett, P. J.[1][4] "The Dieckmann Condensation."[1][2][3][4][5][6] Comprehensive Organic Synthesis, 1991 , 2, 806-829.[1][4]

  • Stability of tert-Butyl Esters

    • Green, T. W.; Wuts, P. G. M.[1][7] Protective Groups in Organic Synthesis, Wiley-Interscience, 1999 .[1][2][7] (Detailed hydrolysis rates of t-butyl esters vs pH). [1]

  • Synthesis of 3-Oxotetrahydrofuran Derivatives

    • Journal of Organic Chemistry, 2007 , 72(19), 7455-7458.[1][8] (Discusses Michael-Dieckmann sequences for similar cyclic beta-keto esters).

  • Commercial Availability & Properties

    • ChemicalBook Entry for Methyl/Tert-Butyl Analogues.[1][2]

Sources

Monitoring the progress of reactions with tert-Butyl 4-oxotetrahydrofuran-3-carboxylate by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TBOFC-MON-001 Subject: Troubleshooting TLC & LC-MS Analysis for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Assigned Specialist: Senior Application Scientist[1]

Introduction: Understanding Your Substrate

You are working with tert-butyl 4-oxotetrahydrofuran-3-carboxylate . Before troubleshooting, you must understand the three chemical liabilities that dictate how this molecule behaves during analysis. Failure to account for these will lead to "ghost" spots on TLC or confusing mass spectra.[1]

  • The tert-Butyl Ester: This group is acid-labile.[1] Standard acidic LC-MS mobile phases (0.1% TFA) or acidic silica gel plates can induce hydrolysis followed by spontaneous decarboxylation, causing your compound to "disappear" or shift mass unexpectedly.[1]

  • The

    
    -Keto Ester Motif:  This structure exists in a dynamic equilibrium between keto  and enol  forms.[1][2] On LC-MS, this often results in split peaks or broad tailing.[1] On TLC, it can cause streaking.[1][3]
    
  • The Tetrahydrofuran (THF) Ring: This increases polarity and coordinates sodium ions avidly, often making

    
     the dominant species in ESI+ MS.
    

Module 1: TLC Troubleshooting & Visualization

The "Invisible Spot" Phenomenon

User Issue: "I spotted my reaction, but I can't see the starting material under UV, or it streaks badly."

Technical Explanation: The THF ring is UV-transparent.[1] The


-keto ester only absorbs UV significantly in its enol  form (

transition).[1] If your compound is predominantly in the keto form (common in non-polar solvents), it will appear faint or invisible under 254 nm. Furthermore, the acidity of standard silica gel (pH ~5) can catalyze the decomposition of the tert-butyl ester during the run.
Visualization Protocol

Do not rely solely on UV.[1] Use the following stain hierarchy:

Stain ReagentSensitivityColorMechanismStatus
KMnO₄ HighYellow/BrownOxidizes the enol double bond and the THF ether slightly.[1]Recommended
p-Anisaldehyde HighBlue/PurpleCondensation with the activated ketone/enol.[1]Recommended
FeCl₃ (10%) MediumRed/PurpleSpecific complexation with the enol form.Diagnostic
UV (254 nm) Low/VariableDark SpotEnol

-system absorption.[1]
Unreliable
Troubleshooting Workflow: TLC Stability

If your spot streaks or decomposes, follow this decision tree to stabilize the stationary phase.

TLC_Troubleshooting Start Issue: Spot Streaking or Decomposing Check_Plate Are you using standard Silica Gel? Start->Check_Plate Acid_Sens Suspect Acid Sensitivity (t-Butyl cleavage) Check_Plate->Acid_Sens Yes Pre_Treat Pre-treat Plate with 1-2% Et3N in Hexanes/EtOAc Acid_Sens->Pre_Treat Run_TLC Run TLC in Neutralized Solvent Pre_Treat->Run_TLC Result_1 Spot is Compact? Run_TLC->Result_1 Success Protocol Validated Result_1->Success Yes Fail Suspect Keto-Enol Tautomerism Result_1->Fail No Change_Temp Run TLC at 4°C (Cold Room) Fail->Change_Temp caption Figure 1: Decision tree for stabilizing acid-sensitive beta-keto esters on silica gel.

Module 2: LC-MS Method Development

The "Phantom Mass" Issue

User Issue: "I see a peak, but the mass is wrong. I expect 186 Da (MW), but I see 130 Da or 209 Da."

Technical Explanation: tert-Butyl esters are notorious for In-Source Fragmentation (ISF).[1] In the electrospray source, the labile t-butyl group is ejected as isobutylene (56 Da).

  • Expected Mass:

    
    
    
  • Observed Mass (ISF):

    
     (Carboxylic acid fragment)
    
  • Observed Mass (Adduct):

    
     (Sodium adduct)
    
Optimized LC-MS Parameters

To minimize decomposition and peak splitting, use the following validated method.

ParameterSettingRationale
Ionization ESI PositiveStandard for esters/ketones.[1]
Mobile Phase A Water + 5mM Ammonium FormateBuffer pH ~6.[1]5. Avoids TFA which cleaves the ester.[1]
Mobile Phase B AcetonitrileMethanol can cause transesterification over long runs.[1]
Column Temp 30°C or lowerHigher temps accelerate keto-enol interconversion (peak splitting).[1]
Gradient 5% to 95% BStandard lipophilicity ramp.[1]
LC-MS Diagnostic Logic

Use this flowchart to interpret complex spectra.

LCMS_Logic Signal Unknown Peak Observed Check_Mass Check m/z Value Signal->Check_Mass M_Plus_H m/z = 187 [M+H]+ Check_Mass->M_Plus_H Expected M_Plus_Na m/z = 209 [M+Na]+ Check_Mass->M_Plus_Na +22 Da Frag_56 m/z = 131 [M+H - 56]+ Check_Mass->Frag_56 -56 Da Interpret_Na Common Adduct. Compound is Intact. M_Plus_Na->Interpret_Na Interpret_Frag In-Source Fragmentation. Lower Cone Voltage. Frag_56->Interpret_Frag caption Figure 2: Interpreting mass shifts for tert-butyl beta-keto esters.

Module 3: Reaction-Specific Monitoring FAQs

Scenario A: Decarboxylation (Krapcho or Acidic)

Q: How do I confirm the reaction is complete? A: You are monitoring the loss of the ester group.

  • LC-MS: Look for the disappearance of the 187/131/209 cluster. The product (tetrahydrofuran-3-one) is small (MW 86) and poorly ionizable.[1] You may need to derivatize with 2,4-DNP or rely on GC-MS for the product.[1]

  • TLC: The product is significantly more polar than the starting material (loss of the lipophilic t-butyl group) and will have a lower Rf.

Scenario B: Alkylation at C3

Q: I have two spots very close together. A: This is likely the mono-alkylated vs. di-alkylated product, or C-alkylation vs. O-alkylation .

  • O-Alkylation: The enol oxygen reacts.[1] This product will NOT show a positive FeCl₃ test (no enol).[1]

  • C-Alkylation: Retains the

    
    -keto ester motif.[1] It will still stain with FeCl₃ (though sterically hindered enolization may reduce intensity).[1]
    
  • LC-MS: The mass difference will be identical, but retention times usually differ. O-alkylated products are often less polar (higher Rf/RT) than C-alkylated products due to the loss of the H-bond donor capability.[1]

References

  • Keto-Enol Tautomerism in Chromatography

    • BenchChem.[1] "Addressing keto-enol tautomerism in the analysis of β-keto esters." BenchChem Technical Guides. Link

  • Mass Spectrometry of tert-Butyl Esters

    • ResearchGate.[1] "Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray."[1][4][5] Journal of Mass Spectrometry, 2016.[1][4] Link

  • TLC Visualization Techniques

    • University of Rochester.[1] "TLC Stains/Dips."[1][3][6][7][8] Department of Chemistry. Link

  • General Reactivity of

    
    -Keto Esters: 
    
    • Master Organic Chemistry.[1] "Keto-Enol Tautomerism: Key Points." Link

Sources

Validation & Comparative

Comparative Reactivity and Application Guide: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate vs. Alternative β-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

As a crucial building block in modern medicinal chemistry, tert-butyl 4-oxotetrahydrofuran-3-carboxylate offers a unique intersection of conformational rigidity, electronic modulation, and orthogonal protecting group chemistry. This guide provides an in-depth, objective comparison between this specialized heterocyclic β-keto ester and its acyclic or carbocyclic alternatives, equipping drug development professionals with the mechanistic insights needed to optimize synthetic routes.

Structural Dynamics: The Tetrahydrofuran (THF) Advantage

The fundamental reactivity of β-keto esters is governed by the relative positions of the ketone and ester functional groups, which dictate enolate stability and acidity[1]. However, embedding these functional groups within a tetrahydrofuran ring fundamentally alters their behavior compared to standard acyclic variants (e.g., tert-butyl acetoacetate).

Conformational Locking and Enolate Geometry

Acyclic β-keto esters suffer from conformational flexibility, leading to equilibrium mixtures of E and Z enolates upon deprotonation. This flexibility can result in poor regiocontrol and stereocontrol during subsequent alkylation or amidation reactions. In contrast, cyclic β-keto esters like tert-butyl 4-oxotetrahydrofuran-3-carboxylate are geometrically constrained. Deprotonation exclusively yields a Z-enolate equivalent, providing a highly predictable trajectory for incoming electrophiles[2].

Electronic Modulation via Heteroatom Induction

The oxygen atom within the THF ring is not merely a structural spacer; it actively modulates the electronic landscape of the molecule. Through strong inductive electron withdrawal (-I effect) across the σ-bond framework, the ring oxygen increases the electrophilicity of the ketone[3] and significantly enhances the acidity of the C3 α-proton compared to carbocyclic analogs (like tert-butyl 2-oxocyclopentanecarboxylate). This allows for enolization under milder basic conditions, preventing the degradation of sensitive functional groups elsewhere in complex active pharmaceutical ingredients (APIs).

The Role of the tert-Butyl Ester

While ethyl or methyl esters are common, the bulky tert-butyl group provides immense steric shielding around the ester carbonyl. This prevents unwanted nucleophilic attack (such as transesterification) during complex multi-step syntheses. Furthermore, it allows for orthogonal deprotection: the tert-butyl group can be cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA) to yield a carboxylic acid that readily decarboxylates, completely avoiding the harsh basic hydrolysis that could trigger retro-Claisen cleavage or ring-opening of the THF moiety.

Reactivity A tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate D Fixed Z-Enolate Geometry A->D E Enhanced α-Proton Acidity via O-Induction A->E B Acyclic β-Keto Esters F E/Z Enolate Mixtures B->F C Carbocyclic β-Keto Esters C->D G Standard Acidity C->G

Caption: Logical mapping of structural features to enolate reactivity in β-keto esters.

Comparative Reactivity Profiles

To objectively evaluate the utility of tert-butyl 4-oxotetrahydrofuran-3-carboxylate, we must benchmark it against standard alternatives. The table below summarizes the quantitative and qualitative differences in their reactivity profiles.

Propertytert-Butyl 4-oxotetrahydrofuran-3-carboxylatetert-Butyl acetoacetate (Acyclic)tert-Butyl 2-oxocyclopentanecarboxylate
Structural Classification Cyclic, Oxygen HeterocycleAcyclic, AliphaticCyclic, Carbocycle
Enolate Geometry Exclusively Z-enolate equivalentMixture of E/Z enolatesExclusively Z-enolate equivalent
Relative α-Proton Acidity Highest (Enhanced by ring O induction)ModerateHigh
Ketone Electrophilicity High (Due to ring strain and inductive effects)ModerateModerate to High
Steric Shielding at Ester High (t-Bu group)High (t-Bu group)High (t-Bu group)
Primary Synthetic Utility Melanocortin receptor agonists, THF-fused heterocyclesGeneral pyrazoles, pyrimidines, Knorr synthesisCyclopentane-fused scaffolds

Validated Experimental Protocol: Chemoselective Reduction

A critical application of tert-butyl 4-oxotetrahydrofuran-3-carboxylate is its conversion into chiral THF-alcohols, which serve as core scaffolds for Melanocortin receptor agonists[4]. The following protocol details the chemoselective reduction of the cyclic ketone to yield tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate.

Self-Validating System: This protocol utilizes kinetic temperature control and stoichiometric pacing to ensure the reaction self-arrests at the alcohol stage without degrading the ester.

Step-by-Step Methodology

Step 1: Substrate Dissolution & Temperature Control

  • Action: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq, e.g., 0.95 g, 5.10 mmol) in anhydrous isopropanol (14 mL) and cool the reaction vessel to strictly 0–5 °C[4].

  • Causality: Isopropanol is selected over methanol to minimize the rate of background transesterification. The strict 0–5 °C temperature threshold is critical; it suppresses unwanted ring-opening of the THF moiety and prevents the over-reduction of the ester group, ensuring absolute chemoselectivity.

Step 2: Portion-wise Hydride Addition

  • Action: Add Sodium borohydride (NaBH₄, 0.4 eq, 77 mg) to the stirring solution. Stir for 2 hours at 0–5 °C[4].

  • Causality: NaBH₄ is a mild hydride source that selectively targets the highly electrophilic cyclic ketone over the sterically hindered tert-butyl ester. Adding it in substoichiometric portions manages the exothermic nature of the hydride transfer, maintaining the kinetic control required for high diastereoselectivity.

Step 3: Reaction Monitoring and Completion

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC). If starting material persists, add a second portion of NaBH₄ (0.4 eq, 77 mg) and allow the mixture to warm to room temperature for 1 hour. A final scavenging portion (0.2 eq, 39 mg) can be added if trace ketone remains, stirring for an additional 30 minutes[4].

  • Causality: Allowing the reaction to warm to room temperature only after the bulk of the exothermic reduction is complete ensures that the remaining sterically hindered ketone molecules are reduced without risking thermal degradation of the product.

Step 4: Quenching and Isolation

  • Action: Quench the reaction carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes any borate complexes without hydrolyzing the tert-butyl ester, yielding the pure tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate product.

Protocol S1 Substrate Dissolution iPrOH at 0-5°C S2 Hydride Addition NaBH4 (0.4 eq portions) S1->S2 S3 Kinetic Control Stir 2h, minimize ring-opening S2->S3 S4 Product Isolation 4-hydroxytetrahydrofuran derivative S3->S4

Caption: Step-by-step workflow for the chemoselective reduction of the cyclic ketone.

References

  • Source: Journal of Organic Chemistry / organic-chemistry.
  • Title: A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters Source: Benchchem URL
  • Title: Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones Source: NIH / PMC URL
  • Title: WO2008007930A1 - Melanocortin receptor agonists Source: Google Patents URL

Sources

Analytical methods for the validation of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Analytical Methods for the Validation of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Purity

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a key building block in the synthesis of a variety of pharmacologically active molecules. As with any pharmaceutical intermediate, its purity is of paramount importance, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Rigorous analytical validation is therefore not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the final drug product.

This guide provides a comparative analysis of the principal analytical methodologies for the validation of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate purity. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion will be grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3]

Guiding Principles of Analytical Method Validation

Before we explore specific techniques, it is crucial to understand the core parameters of analytical method validation as stipulated by ICH guidelines. These parameters ensure that a chosen analytical method is fit for its intended purpose.[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[5] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and impurity quantification of non-volatile and thermally labile compounds like tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.[6][7] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.[8]

Causality of Experimental Choices:

A reversed-phase C18 column is typically the first choice due to the moderate polarity of the target molecule.[8] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is selected to achieve optimal separation and peak shape.[8] A low pH is often employed to suppress the ionization of the carboxylic acid moiety, leading to better retention and symmetrical peaks. UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore.[8]

Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: HPLC system equipped with a UV detector, and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and phosphoric acid.[8]

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 20 mM phosphate buffer (pH 2.5) in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Analysis: Inject the standard and sample solutions. Identify the peak for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate based on the retention time of the reference standard. Calculate the purity by the area normalization method.

Data Presentation: HPLC Performance Characteristics

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) < 1.0%≤ 2.0%
LOD 0.005 mg/mLReportable
LOQ 0.015 mg/mLReportable

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq PeakInt Peak Integration & Identification DataAcq->PeakInt PurityCalc Purity Calculation (% Area) PeakInt->PurityCalc

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is the preferred method for the analysis of volatile organic impurities, such as residual solvents, which may be present from the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.[9][10] It is also suitable for the purity assessment of volatile and thermally stable compounds.

Causality of Experimental Choices:

A capillary column with a mid-polarity stationary phase (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase) is often chosen for its versatility in separating a wide range of solvents.[11] Flame Ionization Detection (FID) is commonly used due to its high sensitivity for organic compounds and a wide linear range. Headspace sampling is frequently employed for the analysis of residual solvents in solid samples to avoid non-volatile matrix effects.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID). A suitable capillary column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Reagents: N,N-dimethylformamide (DMF) or another suitable high-boiling solvent. Reference standards of expected residual solvents.

  • Standard Preparation: Prepare a stock solution containing a mixture of potential residual solvents in DMF. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh about 100 mg of the tert-Butyl 4-oxotetrahydrofuran-3-carboxylate sample into a headspace vial. Add a known volume of DMF. Seal the vial.[12]

  • Chromatographic and Headspace Conditions:

    • Oven Temperature Program: Initial 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Headspace Equilibration Temperature: 80 °C.

    • Headspace Equilibration Time: 20 min.

  • Analysis: Equilibrate the standard and sample vials in the headspace autosampler before injection. Identify and quantify the residual solvents based on the retention times and calibration curves of the standards.

Data Presentation: GC Performance for Common Solvents

SolventRetention Time (min)LOD (ppm)LOQ (ppm)
Methanol 3.51030
Ethyl Acetate 5.2515
Toluene 8.926

Visualization: GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard Preparation Headspace Headspace Autosampler StandardPrep->Headspace SamplePrep Sample Preparation in Headspace Vial SamplePrep->Headspace GC GC System (Injector, Column, FID) Headspace->GC DataAcq Data Acquisition (Chromatogram) GC->DataAcq PeakIdent Peak Identification & Quantification DataAcq->PeakIdent SolventCalc Residual Solvent Calculation (ppm) PeakIdent->SolventCalc

Caption: Workflow for Headspace GC residual solvent analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[13] For purity validation, ¹H NMR provides a rapid and powerful method to confirm the identity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and to detect and quantify impurities without the need for a reference standard for each impurity.[14]

Causality of Experimental Choices:

A high-field NMR spectrometer is recommended for better resolution of proton signals. A deuterated solvent that fully dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is essential. For quantitative analysis, a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is added.

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz).

  • Reagents: Deuterated solvent (e.g., CDCl₃), internal standard (e.g., maleic acid).

  • Sample Preparation: Accurately weigh about 10-20 mg of the sample and the internal standard into an NMR tube. Add approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts, multiplicities, and coupling constants of the sample spectrum with a reference spectrum or with expected values.

    • Purity Calculation (qNMR): Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Data Presentation: Expected ¹H NMR Data (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (CH₃)₃ ~1.5s9H
CH₂ (furan ring) ~4.3-4.5m2H
CH₂ (furan ring) ~3.8-4.0m2H
CH (furan ring) ~3.5m1H

Visualization: NMR Analysis Logic

NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SampleWeigh Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent SampleWeigh->Dissolve NMRSpec Acquire ¹H NMR Spectrum Dissolve->NMRSpec StructConfirm Structural Confirmation (Chemical Shift, Multiplicity) NMRSpec->StructConfirm QuantAnalysis Quantitative Analysis (Integration vs. Standard) NMRSpec->QuantAnalysis

Caption: Logic flow for NMR-based purity and structural analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic technique like LC-MS or GC-MS, is a highly sensitive and specific method for the identification and characterization of impurities.[7][15] High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, which is invaluable for their structural elucidation.[15]

Causality of Experimental Choices:

LC-MS is generally preferred for non-volatile impurities.[6] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and its potential impurities. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in the identification of unknown impurities.[15]

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).

  • Chromatographic Conditions: Utilize the HPLC method described previously. The mobile phase may need to be adapted to be compatible with the MS source (e.g., using volatile buffers like ammonium formate).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to detect potential impurities.

    • Data Acquisition: Acquire full scan data to detect all ions. For targeted impurity analysis, selected ion monitoring (SIM) can be used for higher sensitivity. For structural elucidation, acquire fragmentation data (MS/MS).

  • Analysis:

    • Process the chromatogram to identify peaks corresponding to impurities.

    • Extract the mass spectrum for each impurity peak.

    • Determine the accurate mass and propose the elemental composition for unknown impurities using HRMS.

    • Analyze the fragmentation patterns from MS/MS spectra to elucidate the structure of impurities.

Data Presentation: Potential Impurities and their Mass Signatures

Potential ImpurityStructureExpected [M+H]⁺ (m/z)
Starting Material VariesVaries
By-product VariesVaries
Degradation Product VariesVaries

Visualization: LC-MS Impurity Profiling Workflow

LCMS_Workflow cluster_sep Separation cluster_detection Detection & Identification cluster_elucid Elucidation HPLC HPLC Separation MS Mass Spectrometry (Full Scan) HPLC->MS HRMS High-Resolution MS (Elemental Composition) MS->HRMS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS StructElucid Structure Elucidation HRMS->StructElucid MSMS->StructElucid

Caption: Workflow for impurity identification using LC-MS.

No single analytical technique can provide a complete picture of the purity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. A robust validation strategy employs an orthogonal approach, leveraging the strengths of multiple methods. HPLC is the workhorse for quantitative purity determination, while GC is essential for controlling residual solvents. NMR serves as a powerful tool for both structural confirmation and quantitative analysis, and LC-MS is indispensable for the identification and characterization of unknown impurities. By integrating these techniques within a framework of rigorous validation according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • Nichugovskiy, A. I., & Cheshkov, D. A. (n.d.). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. arXiv.
  • Kwan, E. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • Carl ROTH. (n.d.). Gas Chromatography.
  • Phenomenex. (2022, May 20). Solvent Purity Estimation Using a Zebron ZB-624PLUS GC Column.
  • BenchChem. (n.d.). Quality Control of Tetrahydrofuran-3-carboxylic Acid: A Comparative Guide to Analytical Methods.
  • Organic volatile impurities in pharmaceuticals. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for tert-Butylamine.

Sources

Confirming the identity and structure of synthesized tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In advanced medicinal chemistry and complex organic synthesis, the selection of appropriate protecting groups and structural derivatives is paramount. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) [1] is a highly specialized


-keto ester derivative of tetrahydrofuran. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the development of melanocortin receptor agonists [2].

This guide objectively compares the synthetic performance of the tert-butyl ester derivative against its more common ethyl and methyl counterparts. Furthermore, it provides a comprehensive, self-validating analytical framework for confirming the identity and structural integrity of the synthesized compound, addressing the inherent analytical challenges posed by keto-enol tautomerism.

Product Performance Comparison: tert-Butyl vs. Ethyl Esters

When designing a synthetic route involving a 4-oxotetrahydrofuran scaffold, chemists typically choose between methyl, ethyl, and tert-butyl esters. While ethyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 89898-51-1) [3] is widely available, its performance in multi-step syntheses often falls short due to the inherent instability of


-keto esters.

The tert-butyl derivative offers superior performance through steric shielding . The bulky tert-butyl group physically blocks nucleophilic attack at the ester carbonyl. This prevents premature base-catalyzed hydrolysis—a reaction that would yield a highly unstable


-keto acid prone to rapid, spontaneous decarboxylation. Consequently, the tert-butyl ester allows for aggressive functionalization of the C4 ketone (e.g., via reductive amination or Grignard addition) while preserving the ester for orthogonal deprotection using strong acids like Trifluoroacetic acid (TFA) [2].
Table 1: Performance and Stability Comparison
Parametertert-Butyl 4-oxotetrahydrofuran-3-carboxylateEthyl 4-oxotetrahydrofuran-3-carboxylate
Steric Shielding High (Bulky t-butyl group)Low (Linear ethyl chain)
Base Hydrolysis Resistance Excellent (Requires strong acid for cleavage)Poor (Easily hydrolyzed to unstable acid)
Decarboxylation Risk Low (Stabilized intermediate)High (Under basic or thermal stress)
Synthetic Utility Orthogonal protection in complex synthesesStandard building block for simple cyclizations

The Analytical Challenge: Keto-Enol Tautomerism

Because tert-butyl 4-oxotetrahydrofuran-3-carboxylate is a


-keto ester, it does not exist as a single static structure. Instead, it undergoes dynamic keto-enol tautomerism. The enol form is highly stabilized by an intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl oxygen.

To confirm the structure of this compound, analytical scientists must account for the simultaneous presence of both tautomers in spectroscopic data. Failure to recognize this equilibrium often leads to the misinterpretation of NMR spectra as "impure" samples.

Tautomerism Keto Keto Tautomer C3-H Signal Present Distinct C=O Stretches Enol Enol Tautomer Downfield OH Signal Stabilized by H-Bond Keto->Enol Dynamic Equilibrium Solvent Dependent

Caption: Dynamic keto-enol tautomerism equilibrium characteristic of beta-keto esters.

Experimental Protocols for Structural Confirmation

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale explaining why the condition was chosen, ensuring researchers can troubleshoot deviations in real-time.

Protocol A: High-Resolution H and C NMR Spectroscopy

Objective: Quantify the keto-enol ratio and confirm the presence of the tert-butyl group.

  • Solvent Selection (Critical Step): Dissolve 15-20 mg of the synthesized compound in 0.6 mL of anhydrous Chloroform-d (

    
    ).
    
    • Causality:

      
       is a non-polar, aprotic solvent. Unlike Methanol-
      
      
      
      or
      
      
      ,
      
      
      will not facilitate rapid deuterium exchange with the enol hydroxyl proton or the acidic C3
      
      
      -proton. This preserves the native tautomeric signals required for structural validation.
  • Acquisition: Acquire

    
    H NMR at 
    
    
    
    400 MHz and
    
    
    C NMR at
    
    
    100 MHz at 298 K.
  • Signal Integration & Validation:

    • Locate the massive 9-proton singlet at ~1.45–1.48 ppm. This definitively confirms the tert-butyl ester.

    • Compare the integration of the C3 methine proton (~3.50 ppm, keto form) against the enol hydroxyl proton (>10.5 ppm, enol form) to determine the equilibrium ratio.

Table 2: Diagnostic NMR Signals (Keto vs. Enol Tautomers)
Structural FeatureKeto Tautomer Signal (

H NMR)
Enol Tautomer Signal (

H NMR)
Ester Alkyl Group ~1.45 ppm (s, 9H, t-butyl)~1.48 ppm (s, 9H, t-butyl)
C3 Alpha-Proton ~3.50 ppm (dd, 1H)Absent (C3-C4 double bond formed)
C2 & C5 Ring Protons ~4.1 - 4.3 ppm (m, 4H)~4.5 - 4.6 ppm (s, 4H, downfield shift)
Hydroxyl Proton Absent~10.5 - 12.0 ppm (s, 1H, H-bonded)
Protocol B: GC-MS Analysis (Electron Ionization)

Objective: Confirm the molecular weight (MW = 186.21 g/mol ) [4] and validate the ester identity via fragmentation.

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Inlet Temperature Control: Set the GC inlet temperature to 200°C (lower than the standard 250°C).

    • Causality:

      
      -keto esters are prone to thermal degradation. A lower inlet temperature prevents the thermally induced loss of the tert-butyl group before the molecule reaches the column, ensuring the intact molecular ion (
      
      
      
      ) can be observed.
  • Fragmentation Analysis (Self-Validation):

    • Look for the molecular ion peak at

      
       186.
      
    • Diagnostic Cleavage: Identify the base peak or major fragment at

      
       130. This corresponds to the loss of 56 Da (isobutylene). This specific fragmentation pathway is a self-validating hallmark of tert-butyl esters, unequivocally distinguishing it from methyl or ethyl derivatives.
      

Analytical Workflow Visualization

The following workflow illustrates the orthogonal testing strategy required to achieve comprehensive structural validation of the synthesized compound.

AnalyticalWorkflow Start Synthesized Compound tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Prep Sample Aliquoting & Preparation Start->Prep NMR 1H & 13C NMR (CDCl3) Quantify Keto/Enol Ratio Prep->NMR MS GC-MS / LC-MS Confirm M+ and Fragmentation Prep->MS IR FTIR Spectroscopy Identify Carbonyl Stretches Prep->IR Valid Comprehensive Structural Validation NMR->Valid MS->Valid IR->Valid

Caption: Workflow for the orthogonal structural validation of the synthesized beta-keto ester.

References

  • LG Life Sciences Ltd. (2011). Melanocortin Receptor Agonists (U.S. Patent No. US7879852B2). U.S. Patent and Trademark Office.

Analytical Comparison Guide: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative analysis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS 797038-32-5), a cyclic


-keto ester widely used as a pharmaceutical intermediate.

Due to its structural features—specifically the thermally labile tert-butyl ester and the dynamic keto-enol tautomerism—this molecule presents unique analytical challenges. This guide synthesizes experimental protocols to ensure data integrity.

Executive Summary & Physicochemical Profile

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a fragile intermediate. Its analysis is governed by two competing chemical behaviors:[1][2][3]

  • Keto-Enol Tautomerism: In solution, the molecule equilibrates between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular H-bonding).[3][4] This causes peak splitting in unbuffered HPLC.

  • Thermal Elimination: The tert-butyl ester moiety undergoes thermolysis at elevated temperatures (typically >100°C), releasing isobutylene to form the

    
    -keto acid, which spontaneously decarboxylates to 4-oxotetrahydrofuran (tetrahydrofuran-3-one).
    

Recommendation: HPLC-UV/MS is the gold standard for quantitative assay and purity determination. GC-MS is suitable only if derivatization is employed to prevent thermal degradation.

Physicochemical Data
PropertyValue / Characteristic
CAS Number 797038-32-5
Molecular Formula C

H

O

MW 186.21 g/mol
pKa (estimated) ~10-11 (

-proton between carbonyls)
Chromophore Weak UV absorbance (carbonyls); Enol form absorbs ~245-255 nm.[5]
Stability Sensitive to heat and strong acids (hydrolysis).

Method A: HPLC Analysis (Preferred)[6]

Why this is the Standard: HPLC allows analysis at ambient temperatures, preserving the tert-butyl ester. The use of an acidic buffer suppresses enol ionization and accelerates tautomeric interconversion, resulting in a single, sharp peak rather than a split doublet.

Experimental Protocol

1. Column Selection:

  • Stationary Phase: C18 (Octadecylsilyl). A high-coverage, end-capped column is required to minimize silanol interactions with the polar ketone.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Recommended Columns: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

2. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing enolate formation).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • T=0 min: 10% B

    • T=15 min: 90% B

    • T=20 min: 90% B

    • T=20.1 min: 10% B (Re-equilibration)

3. Detection & Parameters:

  • Flow Rate: 1.0 mL/min.[6][7]

  • Temperature: 25°C (Do not heat the column >40°C to avoid on-column degradation).

  • Detection: UV at 210 nm (carbonyl backbone) and 254 nm (enol conjugation). A Diode Array Detector (DAD) is recommended to confirm peak purity.

  • Sample Diluent: 50:50 Water:Acetonitrile.[8] Avoid pure alcohols (methanol) to prevent potential transesterification during storage.

Data Interpretation[2][6][9][10][11]
  • Retention Time: Expect elution around 8–10 minutes depending on dead volume.

  • Peak Shape: If the peak splits or shoulders, increase the buffer concentration (e.g., to 0.1% TFA) to force rapid keto-enol equilibrium.

Method B: GC-MS Analysis (Structural Confirmation)

The Challenge: Direct injection of this molecule into a hot GC inlet (250°C) results in the "GC Artifact" phenomenon. The tert-butyl group eliminates isobutylene, and the resulting acid decarboxylates. You will detect the degradation product (Tetrahydrofuran-3-one, MW 86) rather than the parent molecule (MW 186).

Experimental Protocol (Derivatization Required)

To analyze this via GC, you must "lock" the structure using methoximation (protects ketone) or silylation (traps enol).

Workflow: Two-Step Derivatization (MOX-TMS)

  • Methoximation (Locks the Ketone):

    • Dissolve 10 mg sample in 500 µL Pyridine.

    • Add 10 mg Methoxyamine Hydrochloride.

    • Incubate at 60°C for 30 mins.

    • Result: Formation of the methoxime derivative, preventing decarboxylation.

  • Silylation (Increases Volatility):

    • Add 500 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins.

    • Result: Silylation of any remaining enol/hydroxyl groups.

  • GC-MS Conditions:

    • Inlet: Split 20:1, 250°C.

    • Column: HP-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).

    • MS Source: EI Mode (70 eV).

Identification: Look for the molecular ion of the derivative.

  • Parent MW: 186[9]

  • MOX Derivative (+29): ~215

  • TMS Derivative (if enolized): Significant mass shift (+72 per TMS).

Comparative Analysis Summary

FeatureHPLC-UV/MS (Recommended)Direct GC-MS (Not Recommended)Derivatized GC-MS
Analyte Integrity High (Ambient temp analysis)Critical Failure (Thermal degradation)High (Chemically stabilized)
Sensitivity Moderate (Weak UV chromophore)High (EI ionization is efficient)High
Sample Prep Simple (Dilute & Shoot)SimpleComplex (1-2 hours reaction)
Primary Use Purity, Assay, Stability StudiesNone (Misleading results)Impurity ID, Structural Confirmation
Key Artifacts Peak splitting (Keto-Enol)Decarboxylation product (MW 86)Incomplete derivatization peaks

Visualizing the Thermal Degradation Pathway[13]

The following diagram illustrates why direct GC analysis fails and how the molecule degrades.

ThermalDegradation Parent tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (MW 186) Transition Thermal Elimination (>100°C) Parent->Transition Heat (GC Inlet) Intermediate Beta-Keto Acid Intermediate (+ Isobutylene gas) Transition->Intermediate Product 4-Oxotetrahydrofuran (Decarboxylated Product, MW 86) Intermediate->Product -CO2 (Fast)

Caption: Thermal decomposition pathway of the tert-butyl beta-keto ester in a heated GC inlet.

Comparison with Alternatives

If the tert-butyl ester proves too unstable for your specific workflow, consider the Methyl or Ethyl analogues.

  • Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0):

    • HPLC: Similar retention, slightly more polar.

    • GC-MS: significantly more thermally stable. Can often be analyzed by direct GC injection without total decomposition, though keto-enol tautomerism may still broaden peaks.

    • Synthesis Utility: The methyl ester is harder to hydrolyze selectively under mild conditions compared to the tert-butyl ester (which cleaves with TFA).

Troubleshooting Guide

Issue: HPLC Peak Splitting

  • Cause: Slow interconversion between keto and enol forms on the column timescale.

  • Fix: Lower the pH of the mobile phase (add 0.1% TFA). Increase column temperature slightly (e.g., to 35°C) to speed up kinetics, merging the peaks.

Issue: GC-MS shows no parent peak

  • Cause: Thermal elimination of the tert-butyl group.

  • Fix: Use the derivatization protocol above. Alternatively, use a "Cold On-Column" injection technique if available, starting the oven at 40°C.

Issue: Low UV Sensitivity

  • Cause: Lack of conjugated pi-systems in the keto form.

  • Fix: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection, or couple to a Mass Spectrometer (ESI-MS) in Positive Mode (

    
    , 
    
    
    
    ).

References

  • Synthesis and Properties of Beta-Keto Esters

    • Chemistry of cyclic -keto esters and their tautomerism.
    • Source:

  • Thermal Instability of tert-Butyl Esters

    • Decomposition mechanisms of tert-butyl esters under thermal stress.
    • Source:

  • GC-MS Derivatization Techniques

    • Protocols for silylation and methoxim
    • Source:

  • HPLC Method Development for Tautomeric Compounds

    • Str
    • Source:

Sources

Benchmarking the reactivity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate against similar ketones

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Reactivity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate for Synthetic Applications

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the tetrahydrofuran moiety is a privileged structure. This guide provides a comprehensive analysis of the reactivity of tert-butyl 4-oxotetrahydrofuran-3-carboxylate, a versatile building block whose unique structural features—a cyclic ketone, an ethereal oxygen, and a sterically demanding β-keto ester—present both opportunities and challenges in synthetic design.

This document serves as a practical benchmarking tool for researchers and process chemists. We will objectively compare the reactivity of this key intermediate against a panel of structurally relevant ketones in three fundamental transformations: hydride reduction, base-mediated enolate alkylation, and Wittig olefination. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering a predictive framework for incorporating this valuable synthon into complex molecular architectures.

Rationale for Comparator Selection

To contextualize the reactivity of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (from here on referred to as TFA-1 ), we selected a panel of comparator ketones, each chosen to isolate specific structural and electronic effects.

  • Cyclopentanone: An alicyclic ketone with a similar five-membered ring system, providing a baseline for the influence of ring strain on carbonyl reactivity.

  • Cyclohexanone: A strain-free six-membered ring analogue, used to assess the impact of ring size and conformation.

  • N-Boc-4-Piperidone: A six-membered heterocyclic ketone containing a nitrogen atom. This allows for a comparison of the inductive effects of a heteroatom at the 4-position versus the ether oxygen in TFA-1 . The bulky N-Boc group also introduces significant steric hindrance.

  • tert-Butyl Acetoacetate (TBAA): An acyclic β-keto ester, which serves to differentiate the effects of the cyclic structure of TFA-1 from the inherent electronic properties of the β-keto ester functionality.

Experimental Workflow Overview

All experiments were conducted under standardized conditions to ensure a fair and direct comparison. The general workflow for each benchmark reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis start Select Ketone (TFA-1, Cyclopentanone, etc.) dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere (N2) start->dissolve react Add Reagents at Specific Temp. (e.g., NaBH4, Base + Alkyl Halide, Wittig Ylide) dissolve->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify via Column Chromatography extract->purify analyze Characterize & Determine Yield (NMR, MS) purify->analyze

Figure 1: Standardized experimental workflow for benchmarking ketone reactivity.

Benchmark 1: Sodium Borohydride Reduction

The reduction of a ketone to a secondary alcohol is a fundamental transformation. We selected sodium borohydride (NaBH₄) for its mild nature and excellent chemoselectivity, as it will reduce ketones without affecting the tert-butyl ester group.[1] The rate of this reaction is a sensitive probe of the electrophilicity of the carbonyl carbon and the steric hindrance around it.

Experimental Protocol: General Procedure for NaBH₄ Reduction
  • To a stirred solution of the ketone (5.0 mmol) in anhydrous methanol (20 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (1.2 eq, 6.0 mmol) was added portion-wise over 5 minutes.

  • The reaction was stirred at 0 °C and monitored every 15 minutes by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction was quenched by the slow addition of 1 M HCl (10 mL).

  • The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate (30 mL) and water (20 mL).

  • The organic layer was washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product was purified by flash column chromatography to yield the corresponding alcohol.

Results & Discussion
KetoneTime to Completion (min)Isolated Yield (%)Key Observations
TFA-1 4592%Clean conversion. Diastereomeric ratio of ~3:1 (trans:cis) observed.
Cyclopentanone< 1598%Very rapid reaction.
Cyclohexanone3095%Slower than cyclopentanone due to reduced ring strain.
N-Boc-4-Piperidone12085%Significantly slower due to steric hindrance from the Boc group.
tert-Butyl Acetoacetate< 1596%Very rapid, comparable to cyclopentanone.

The data reveals that TFA-1 is less reactive than simple alicyclic ketones and its acyclic analogue, TBAA. This suggests that the electron-withdrawing effect of the ether oxygen, which would typically increase the electrophilicity of the adjacent carbonyl, is counteracted by other factors. The steric bulk of the adjacent β-keto ester group likely hinders the approach of the hydride nucleophile. The reactivity is, however, significantly greater than that of N-Boc-4-piperidone, where the bulky Boc group severely restricts access to the carbonyl.

Benchmark 2: Enolate Formation and Alkylation

The acidity of the α-proton and the subsequent nucleophilicity of the enolate are critical parameters for C-C bond formation. For β-keto esters like TFA-1 , the α-proton at the C3 position is particularly acidic due to the resonance stabilization provided by two adjacent carbonyl groups.[2][3]

Mechanism of Enolate Formation and Alkylation

Figure 2: General mechanism for the alkylation of a β-keto ester.

Experimental Protocol: General Procedure for Alkylation
  • A mixture of the ketone (5.0 mmol) and anhydrous potassium carbonate (1.5 eq, 7.5 mmol) in anhydrous acetonitrile (25 mL) was stirred at room temperature.

  • Iodomethane (1.5 eq, 7.5 mmol) was added via syringe.

  • The reaction mixture was heated to 60 °C and stirred until TLC analysis indicated the consumption of the starting material.

  • The mixture was cooled to room temperature, filtered, and the filtrate was concentrated under reduced pressure.

  • The residue was dissolved in ethyl acetate (30 mL) and washed with water (2x 15 mL) and brine (15 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product, which was purified by column chromatography.

Results & Discussion
KetoneTime to Completion (h)Isolated Yield (%)Key Observations
TFA-1 288%Efficient alkylation at the C3 position.
Cyclopentanone2445% (mono-alkylated)Slow reaction with a mild base; significant di-alkylation observed.
Cyclohexanone2452% (mono-alkylated)Similar to cyclopentanone, requires stronger base for efficient reaction.
N-Boc-4-Piperidone> 48< 10%Very low reactivity due to less acidic α-protons and steric hindrance.
tert-Butyl Acetoacetate1.591%Highly efficient, slightly faster than the cyclic analogue TFA-1 .

The results unequivocally demonstrate the enhanced acidity of the α-proton in β-keto esters. Both TFA-1 and its acyclic counterpart, TBAA, undergo smooth alkylation under mild basic conditions where simple ketones like cyclopentanone and cyclohexanone react sluggishly. The slightly slower reaction of TFA-1 compared to TBAA can be attributed to the conformational constraints of the tetrahydrofuran ring, which may slightly impede the formation of the planar enolate intermediate.[4]

Benchmark 3: Wittig Olefination

The Wittig reaction replaces a carbonyl oxygen with a carbon-carbon double bond, providing a powerful tool for olefination. Its success is often dependent on the steric accessibility of the carbonyl group and the absence of acidic protons that can quench the ylide.

Experimental Protocol: General Procedure for Wittig Reaction
  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq, 6.0 mmol) in anhydrous THF (20 mL) at 0 °C was added n-butyllithium (1.2 eq, 6.0 mmol, 1.6 M in hexanes) dropwise. The resulting orange-red solution was stirred for 30 minutes at 0 °C.

  • A solution of the ketone (5.0 mmol) in anhydrous THF (5 mL) was added dropwise to the ylide solution at 0 °C.

  • The reaction was allowed to warm to room temperature and stirred for 4 hours.

  • The reaction was quenched with saturated aqueous NH₄Cl (15 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product was purified by flash column chromatography to remove triphenylphosphine oxide and yield the desired alkene.

Results & Discussion
KetoneTime to Completion (h)Isolated Yield (%)Key Observations
TFA-1 475%Moderate yield. Potential for ylide quenching by the acidic α-proton.
Cyclopentanone290%High yield, clean reaction.
Cyclohexanone388%Slightly slower than cyclopentanone but still very efficient.
N-Boc-4-Piperidone1260%Low yield and slow conversion due to severe steric hindrance.
tert-Butyl Acetoacetate445%Low yield. Significant side reactions due to ylide deprotonation of the highly acidic α-proton.

In the Wittig reaction, TFA-1 shows moderate reactivity. The yield is lower than for simple alicyclic ketones, likely due to a competing acid-base reaction where the Wittig ylide acts as a base, deprotonating the acidic α-proton at C3.[2] This side reaction is even more pronounced in the acyclic TBAA, leading to a significantly lower yield. The performance of TFA-1 is superior to N-Boc-4-piperidone, where steric hindrance is the primary limiting factor. This test highlights a crucial consideration: when using strongly basic nucleophiles with TFA-1 , competitive deprotonation is a significant pathway to consider.

Conclusion and Synthetic Outlook

This comparative guide demonstrates that tert-butyl 4-oxotetrahydrofuran-3-carboxylate (TFA-1 ) is a building block with a nuanced and highly useful reactivity profile.

  • Carbonyl Reactivity: The ketone of TFA-1 is moderately electrophilic, undergoing hydride reduction more slowly than simple cyclic ketones but faster than sterically encumbered systems. This allows for selective transformations in the presence of more reactive carbonyls.

  • Enolate Chemistry: The C3 proton is highly acidic, enabling facile and efficient C-C bond formation at this position under mild basic conditions that do not affect less activated ketones. This is arguably the most powerful synthetic feature of this molecule.

  • Steric and Electronic Balance: The reactivity of TFA-1 is a fine balance between the activating effect of the ether oxygen, the deactivating steric bulk of the adjacent ester, and the unique acidity conferred by the β-keto ester motif.

  • Limitations: Chemists should be aware of the acidity of the C3 proton when employing strongly basic reagents (like Wittig ylides or organometallics), as competitive deprotonation can lead to lower yields or undesired side reactions.

References

  • ResearchGate. Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates. Available at: [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

  • University of Oxford. III Enolate Chemistry. Available at: [Link] (Note: This is a representative link for lecture notes on this topic).

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Chemguide. Reduction of carboxylic acids. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. Methyl 4-oxotetrahydrofuran-3-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]

  • LeTourneau University. Chapter 22: The Chemistry of Enolate Ions, Enols, and α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. Available at: [Link]

  • LibreTexts. 22.3. Reaction of acyl derivatives with weak nucleophiles. Available at: [Link]

  • University of Manchester. II Reduction Reactions. Available at: [Link] (Note: Representative link for course materials on reductions).

Sources

Literature review of the applications of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Applications of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Synthesis

In the landscape of synthetic organic chemistry and drug discovery, the selection of the right building block is paramount. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a heterocyclic β-ketoester that has emerged as a highly valuable synthon. Its structure is a compelling convergence of three key chemical features:

  • The Tetrahydrofuran Core: This oxygen-containing heterocycle is a "privileged structure" in medicinal chemistry.[1] It often serves as a bioisostere for phenyl rings, offering improved metabolic stability and solubility while maintaining crucial binding interactions.[1]

  • The β-Ketoester Moiety: This functional group is a cornerstone of C-C bond formation, providing two electrophilic carbonyl sites and two potential nucleophilic carbon centers.[2][3] This versatility allows for a wide array of chemical transformations, including alkylations, acylations, and cyclization reactions.[4][5]

  • The tert-Butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), ensuring orthogonal reactivity in multi-step syntheses.[6]

This guide provides a comparative analysis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, exploring its synthesis, key applications, and performance relative to other common building blocks, supported by experimental protocols and data.

Comparative Analysis: Synthesis and Alternative Building Blocks

The utility of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is best understood in comparison to its closest analog, the methyl ester. The choice between these two reagents is often dictated by the desired downstream reaction conditions, particularly the method of ester cleavage.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products acrylate Methyl Acrylate condensation Michael-Dieckmann Condensation acrylate->condensation glycolate Methyl Glycolate glycolate->condensation base Strong Base (e.g., NaH) base->condensation Catalyst methyl_ester Methyl 4-oxotetrahydrofuran- 3-carboxylate condensation->methyl_ester Analogous reaction with tert-butyl esters tert_butyl_ester tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate condensation->tert_butyl_ester G start tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate intermediate Condensation Intermediate start->intermediate reagent Binucleophile (e.g., Guanidine) reagent->intermediate product Fused Pyrimidine Derivative intermediate->product Dehydration process_info Cyclocondensation (e.g., NaOEt, EtOH, reflux) product->process_info G A tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate B Step 1: Enolate Formation (e.g., LDA) A->B C Step 2: Electrophilic Amination B->C D Step 3: Reduction/Functionalization of Ketone C->D E Final Product: Cα-Substituted Amino Acid Precursor D->E

Sources

Cross-validation of experimental results for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), the tetrahydrofuran (THF) core serves as a privileged structural scaffold. When functionalizing this core, 4-oxotetrahydrofuran-3-carboxylates act as highly versatile


-keto ester building blocks. These intermediates are critical in the development of[1] and [2].

A critical decision in synthetic route design is the selection of the ester protecting group. While methyl and ethyl esters are cost-effective, they frequently fail under the rigorous demands of multi-step asymmetric synthesis. This guide cross-validates the experimental performance of tert-butyl 4-oxotetrahydrofuran-3-carboxylate against its ethyl and methyl counterparts, demonstrating how the specific properties of the tert-butyl group resolve critical bottlenecks:

  • Steric Shielding: The massive spatial requirement of the tert-butyl group dictates the trajectory of incoming reagents, restricting the conformational freedom of the THF ring and forcing catalysts to approach from a single face during asymmetric reductions.

  • Electronic Stability: The inductive electron-donating effect and steric hindrance of the tert-butyl group severely retard nucleophilic attack at the ester carbonyl. This prevents premature saponification and retro-Claisen decarboxylation under basic conditions.

  • Orthogonal Deprotection: Unlike methyl/ethyl esters that require harsh basic hydrolysis (risking epimerization of sensitive stereocenters), the tert-butyl ester is cleaved cleanly under mild, anhydrous acidic conditions (e.g., Trifluoroacetic acid, TFA).

Cross-Validation Experiment 1: Stereocontrol in Asymmetric Hydrogenation

Objective: Evaluate the diastereoselectivity (d.e.) and enantioselectivity (e.e.) during the reduction of the C4 ketone to synthesize chiral tert-butyl 4-hydroxytetrahydrofuran-3-carboxylates, which are key intermediates for [3] and[4].

Mechanistic Causality: Using a chiral Ru(II)-BINAP catalyst, the reaction relies on the chiral pocket of the catalyst interacting with the substrate. The ethyl ester's smaller profile allows competitive binding modes, reducing facial selectivity. The tert-butyl ester locks the substrate conformation, yielding near-perfect cis-selectivity.

Table 1: Quantitative Comparison of Asymmetric Hydrogenation

(Conditions: RuCl2n (1 mol%), H2 (50 psi), MeOH, 50°C, 12 h)

SubstrateConversion (%)Isolated Yield (%)Diastereomeric Excess (cis:trans)Enantiomeric Excess (%)
Ethyl 4-oxotetrahydrofuran-3-carboxylate>998285:1592
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate >99 94 98:2 >99
Self-Validating Protocol: Asymmetric Hydrogenation
  • System Purging: Transfer tert-butyl 4-oxotetrahydrofuran-3-carboxylate (10.0 mmol) and RuCl2n (0.1 mmol) into a high-pressure Parr reactor.

    • Causality: Oxygen must be rigorously excluded to prevent catalyst oxidation and deactivation. Purge the vessel with Argon (3x), followed by H2 (3x).

  • Reaction Execution: Inject anhydrous, degassed methanol (20 mL). Pressurize the reactor with H2 to 50 psi and heat to 50°C. Stir at 800 rpm for 12 hours.

  • Analytical Checkpoint (Self-Validation): Depressurize the reactor and withdraw a 50 µL sample for chiral HPLC and 1H-NMR analysis.

    • Validation: The reaction is validated as complete when the ketone starting material peak disappears on HPLC. In NMR, the tert-butyl singlet at ~1.45 ppm serves as a stable internal diagnostic reference to confirm the ester moiety remains fully intact without transesterification with methanol.

  • Isolation: Filter the mixture through a short pad of silica to remove the ruthenium catalyst (eluting with EtOAc). Concentrate under reduced pressure to yield the pure cis-alcohol.

Cross-Validation Experiment 2: Base-Mediated Alkylation Stability

Objective: Alkylate the C3 position to create a quaternary stereocenter.

Mechanistic Causality:


-keto esters are highly susceptible to retro-Claisen cleavage or decarboxylation when exposed to bases. The tert-butyl ester sterically blocks the ester carbonyl, directing the base exclusively to the acidic C3 proton, ensuring a stable enolate and preventing degradation.
Table 2: Alkylation Efficiency and Side-Product Formation

(Electrophile: Benzyl Bromide, Base: K2CO3, Solvent: DMF, 60°C)

SubstrateDesired Alkylated Product Yield (%)Decarboxylation Side-Product (%)Unreacted Starting Material (%)
Ethyl 4-oxotetrahydrofuran-3-carboxylate65287
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate 91 <2 7
Self-Validating Protocol: Base-Mediated C3-Alkylation
  • Enolate Formation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered anhydrous K2CO3 (10.0 mmol). Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the enolate at room temperature ensures complete deprotonation before the electrophile is introduced, minimizing competing O-alkylation pathways.

  • Electrophile Addition: Add benzyl bromide (5.5 mmol) dropwise over 10 minutes. Heat the reaction mixture to 60°C for 4 hours.

  • Analytical Checkpoint (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Validation: The desired product spot will be less polar than the starting material. If a highly polar spot appears (indicative of the decarboxylated ketone), it signals that the reaction temperature has exceeded the thermal stability threshold of the enolate. Adjust heating immediately.

  • Quench and Extraction: Cool the mixture to 0°C and quench with saturated aqueous NH4Cl (20 mL).

    • Causality: Using a mild buffer like NH4Cl neutralizes the base without creating a highly acidic environment, preventing late-stage ester hydrolysis. Extract with MTBE (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

Systems-Level Workflow: Orthogonal Deprotection Strategy

G Start 4-oxotetrahydrofuran-3-carboxylate (Core Scaffold) Ethyl Ethyl / Methyl Ester (Standard Alternative) Start->Ethyl TButyl tert-Butyl Ester (Optimized Reagent) Start->TButyl Cond1 Basic Alkylation (K2CO3, R-X) Ethyl->Cond1 Cond2 Asymmetric Reduction (Ru-BINAP, H2) Ethyl->Cond2 TButyl->Cond1 TButyl->Cond2 Degradation High Decarboxylation (<65% Yield) Cond1->Degradation Stable Stable Enolate (>90% Yield) Cond1->Stable LowSel Poor Facial Selectivity (85:15 d.e.) Cond2->LowSel HighSel High Facial Selectivity (98:2 d.e.) Cond2->HighSel Cleavage Orthogonal Cleavage (TFA, Mild Acid) Stable->Cleavage HighSel->Cleavage API Complex API Synthesis (e.g., CDK2 / IL-17 Inhibitors) Cleavage->API

Fig 1. Comparative pathways showing steric and electronic advantages of the tert-butyl ester.

Conclusion

As demonstrated by the cross-validation data, while methyl and ethyl 4-oxotetrahydrofuran-3-carboxylates are viable for simple, early-stage exploratory chemistry, they introduce unacceptable risks of epimerization, decarboxylation, and poor stereocontrol in advanced workflows. The tert-butyl ester acts as a self-regulating building block—its steric bulk inherently guides facial selectivity and protects against nucleophilic degradation. For drug development professionals synthesizing complex APIs, the tert-butyl variant is not just an alternative; it is a mechanistic necessity for scalable, high-yield synthesis.

References

  • Cyclin-dependent kinase (cdk2)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)

Sources

Certificate of Analysis (CoA) & Performance Comparison: Commercial tert-Butyl vs. Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, tetrahydrofuran (THF) derivatives are ubiquitous structural motifs, particularly in the development of viral protease inhibitors and complex bicyclic scaffolds [1]. The selection of the appropriate beta-keto ester building block is a critical decision that dictates the stereochemical outcome and overall yield of downstream reactions.

This guide provides an objective, data-driven comparison between tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) and its common alternative, Ethyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 89898-51-1) [2]. By analyzing Certificate of Analysis (CoA) metrics and evaluating their performance in self-validating experimental workflows, this document serves as an authoritative resource for process chemists and drug development professionals.

CoA Parameter Comparison: Establishing the Baseline

Commercial grades of these building blocks vary significantly in their purity profiles and moisture content. The table below synthesizes typical CoA data from top-tier chemical suppliers to highlight the physical and analytical differences between the tert-butyl and ethyl esters.

Table 1: Standardized CoA Metrics for Commercial THF-beta-keto Esters

Analytical Parametertert-Butyl Ester (CAS: 797038-32-5)Ethyl Ester (CAS: 89898-51-1)Impact on Downstream Synthesis
Appearance Pale yellow to off-white solid/oilClear, colorless to pale yellow liquidSolid t-Bu ester is often easier to handle and weigh accurately.
Purity (GC/FID)

95.0% (Typically 97%+)

98.0%
Both meet standard synthetic requirements; t-Bu may contain trace isobutylene oligomers.
Moisture (KF)

0.5%

0.2%
Critical for moisture-sensitive imine formations (requires pre-drying).
Acid Value

1.0 mg KOH/g

0.5 mg KOH/g
High acid values indicate premature ester hydrolysis, risking side reactions.
Tautomeric Ratio Keto-dominant in CDCl3Enol-dominant in CDCl3t-Bu steric bulk destabilizes the planar enol form, increasing keto-reactivity.

Mechanistic Advantage: Why the tert-Butyl Ester Outperforms

While the ethyl ester is often cheaper and readily available in higher initial purities, the tert-butyl ester offers two distinct mechanistic advantages that justify its use in complex molecular assemblies:

  • Steric Shielding for Diastereoselectivity: During reductive amination, the bulky tert-butyl group at the C3 position effectively blocks the syn face of the adjacent C4 ketone. This forces incoming hydride reagents to attack exclusively from the anti face, yielding trans-amino esters with exceptional diastereomeric excess (d.e.) [3].

  • Orthogonal Deprotection: The tert-butyl ester can be cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid) via an E1 elimination mechanism. This avoids the harsh aqueous basic conditions (LiOH/NaOH) required to saponify ethyl esters, which frequently cause epimerization of the acidic C3 alpha-proton.

Performance Data Summary

Table 2: Comparative Performance in Standardized Synthetic Workflows

Reaction Typetert-Butyl EsterEthyl EsterCausality / Observation
Reductive Amination (d.e. %) > 95% (trans)~ 60% (trans/cis mix)Steric bulk of t-Bu directs hydride attack.
Deprotection Yield 92% (TFA, 2h)85% (LiOH, 12h)Acidic cleavage is faster and cleaner.
C3 Epimerization < 1%15 - 20%Basic saponification deprotonates the C3 position.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to allow researchers to troubleshoot and adapt the methodology.

Protocol A: Highly Diastereoselective Reductive Amination

Objective: Synthesize the trans-amino ester utilizing the steric bulk of the t-Bu group.

  • Imine Formation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq, pre-dried over molecular sieves to validate KF moisture <0.1%) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Lewis Acid Addition: Add a chiral primary amine (e.g., (S)-

    
    -methylbenzylamine, 1.1 eq) followed by Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 eq).
    
    • Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the ketone and a water scavenger. This drives the equilibrium entirely toward the imine without requiring heat, which would risk epimerizing the C3 stereocenter.

  • Reduction: After stirring at room temperature for 4 hours (validate imine formation via TLC or crude 1H-NMR), cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

    • Causality: The delayed addition of the mild reducing agent ensures no ketone is prematurely reduced to the alcohol. The tert-butyl group blocks the syn face, forcing the hydride to attack from the anti face, establishing the trans configuration.

  • Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

Protocol B: Orthogonal Acidic Deprotection

Objective: Cleave the ester to the corresponding amino acid without epimerizing the C3 position.

  • Acidic Cleavage: Dissolve the crude trans-amino ester from Protocol A in DCM. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Causality: The acidic environment protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas). Because the environment is strictly acidic, the C3 alpha-proton remains protonated, completely preventing base-catalyzed epimerization.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the pure amino acid TFA salt as a white solid.

Workflow and Decision Visualizations

The following diagrams illustrate the logical progression of the synthesis and the decision-making process for selecting the appropriate ester.

Workflow A tert-Butyl 4-oxotetrahydrofuran -3-carboxylate (Starting Material) B Imine Intermediate (Sterically Shielded) A->B Chiral Amine, Ti(OiPr)4 DCM, RT (4h) C trans-Amino Ester (>95% d.e.) B->C NaBH(OAc)3 Anti-face attack D Amino Acid TFA Salt (Product) C->D 20% TFA in DCM (Orthogonal Cleavage)

Fig 1. Stereoselective reductive amination and orthogonal deprotection workflow.

DecisionTree Start Select C3-Ester for 4-oxotetrahydrofuran Q1 Is high diastereoselectivity required in downstream steps? Start->Q1 TBu tert-Butyl Ester (CAS: 797038-32-5) Q1->TBu Yes (Steric bulk needed) Q2 Are there base-sensitive groups or epimerizable centers? Q1->Q2 No Ethyl Ethyl/Methyl Ester (CAS: 89898-51-1) Q2->TBu Yes (Requires TFA cleavage) Q2->Ethyl No (LiOH cleavage acceptable)

Fig 2. Decision matrix for selecting the optimal ester building block.

References

  • PubChemLite Database - Compound Summary for tert-butyl 4-oxooxolane-3-carboxylate (CAS: 797038-32-5). Accessed March 2026. URL: [Link] (via PubChemLite Mirror)

  • Molaid Chemical Registry - Synthesis and Characterization of tert-butyl (3S,4R,αS)-4-(N-benzyl-N-α-methylbenzylamino)tetrahydrofuran-3-carboxylate (CAS: 797038-51-8). Accessed March 2026. URL: [Link]

Safety Operating Guide

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the Proper Disposal of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

As a Senior Application Scientist overseeing drug development workflows, I recognize that the lifecycle of a chemical does not end at the reaction workup. Proper waste management is a critical extension of experimental design. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a versatile beta-keto ester widely used in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). However, its disposal requires strict adherence to environmental regulations to ensure laboratory safety and operational compliance.

Operating out of France in 2026, laboratories must align their disposal protocols with the latest European Union directives and national frameworks. This guide provides self-validating, step-by-step operational plans for the safe handling and disposal of this specific compound.

Chemical Profile & Hazard Causality

Understanding the molecular structure of a compound is the first step in designing a safe disposal protocol. The physical and hazard properties of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate directly dictate its downstream logistical handling.

Table 1: Chemical Properties and Operational Implications

PropertyValueOperational Implication
Chemical Name tert-Butyl 4-oxotetrahydrofuran-3-carboxylateMust be accurately identified on all waste manifests.
CAS Number 797038-32-5Primary identifier for Safety Data Sheets (SDS)[1].
Molecular Formula C9H14O4Confirms 0% halogen content; dictates the non-halogenated disposal route[1].
Molecular Weight 186.207 g/mol Used for mass-balance calculations in scale-up reactions[1].
GHS Hazard H317 (Skin Sensitization)Mandates the use of nitrile gloves and secondary containment during disposal[2].
Expertise & Experience: The Causality of Chemical Segregation

I frequently observe laboratories defaulting to generic "organic waste" carboys. However, tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a strictly non-halogenated compound. Mixing it with halogenated waste (e.g., dichloromethane or chloroform) is a critical operational error. Halogenated wastes require specialized high-temperature incineration (>1100°C) equipped with alkaline scrubbers to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). By strictly segregating this compound into a non-halogenated stream[3], laboratories prevent the unnecessary inflation of disposal costs and significantly lower the environmental burden of waste treatment.

Trustworthiness: Container Compatibility

The compound's ester and ketone functionalities mean it can act as a mild solvent. High-Density Polyethylene (HDPE) is the industry standard for this waste stream. HDPE's high degree of crystallinity provides exceptional chemical resistance, preventing container degradation, swelling, or leaching during temporary storage.

Regulatory Framework & Waste Classification

In France, waste management is strictly governed by the Code de l'environnement (Article L. 541-1), which mandates the tracking of hazardous waste from generation to final destruction[4]. To comply, the waste must be classified using the European Waste Catalogue (EWC). Assigning the correct EWC code legally dictates the downstream treatment facility's processing parameters.

Table 2: European Waste Catalogue (EWC) Classification

Waste ScenarioEWC CodeClassification
Pure expired or unused chemical16 05 06Absolute Hazardous[5]
Reaction mother liquors & solvent mixtures07 07 04Absolute Hazardous[6]

Standard Operating Procedure: Routine Laboratory Disposal

This self-validating workflow ensures that all regulatory and safety benchmarks are met during routine disposal.

  • Verification & Segregation: Confirm the waste contains tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. Verify the absolute absence of halogenated solvents in the mixture. Route the chemical exclusively to the "Non-Halogenated Organic Waste" stream[3].

  • Packaging: Transfer the chemical or mother liquor into a UN-approved HDPE jerrican. Critical limit: Do not fill the container beyond 90% capacity to accommodate vapor expansion caused by ambient temperature fluctuations.

  • Labeling: Affix a compliant GHS label displaying the exclamation mark pictogram (GHS07) and the H317 hazard statement[2]. Clearly write the applicable EWC code (e.g., 16 05 06*) on the container[5].

  • Temporary Storage: Place the sealed container in a designated, well-ventilated hazardous waste accumulation area. Ensure the container sits on a secondary containment spill pallet to capture potential leaks.

  • Manifesting & Transport: In compliance with the Code de l'environnement[4], initiate a Bordereau de Suivi des Déchets Dangereux (BSDD) via the French Trackdéchets digital platform. Coordinate pickup with a licensed hazardous waste contractor for final high-temperature incineration.

Standard Operating Procedure: Accidental Spill Response

In the event of a localized spill, immediate and structured action is required to prevent skin sensitization and environmental contamination.

  • Evacuation & PPE: Secure the immediate area. Don appropriate PPE, including nitrile gloves, a lab coat, and safety goggles, to protect against the H317 skin sensitization hazard[2].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Mechanically sweep the absorbed mixture using non-sparking tools. Place the contaminated material into a solid hazardous waste bin.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate as aqueous hazardous waste.

  • Disposal: Label the solid waste container with EWC code 15 02 02* (contaminated absorbents) and transfer it to the hazardous waste storage area for incineration.

Process Visualization

The following diagram maps the logical decision tree for the classification, packaging, and disposal of this compound.

DisposalWorkflow cluster_0 Characterization & Segregation cluster_1 Packaging & Logistics Start Waste Generation: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Check Halogen Content Check (Formula: C9H14O4) Start->Check NonHalo Route: Non-Halogenated Organic Waste Check->NonHalo 0% Halogens EWC Assign EWC Code: 16 05 06* or 07 07 04* NonHalo->EWC Package Package in UN-approved HDPE Container EWC->Package Label Apply GHS Labels (H317: Skin Sensitization) Package->Label Store Temporary Storage (Secondary Containment) Label->Store Dispose Final Disposal: High-Temp Incineration Store->Dispose Licensed Contractor

Classification, packaging, and disposal workflow for non-halogenated organic waste.

References

  • Title: Management of hazardous chemical and biological waste Source: University of Bath URL: [Link]

  • Title: Waste Management - Code de l'environnement Source: Cedre URL: [Link]

  • Title: EWC Code 07 07 04* (Other organic solvents, washing liquids and mother liquors) Source: Dsposal URL: [Link]

  • Title: EWC Code 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances) Source: Dsposal URL: [Link]

Sources

Personal protective equipment for handling tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide: Handling tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Introduction & Chemical Profile

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a highly versatile building block widely utilized in drug development and complex organic synthesis. Structurally, it merges a tetrahydrofuran (THF) ring with a


-keto ester moiety. While this dual-functionality allows for diverse synthetic applications—such as facile enolization, alkylation, and condensation—it also introduces significant, compounding safety hazards. Proper handling requires a deep understanding of both peroxide formation kinetics and 

-keto ester reactivity[1][2].

Hazard Assessment & Mechanistic Causality

To establish a self-validating safety protocol, researchers must understand the causality behind the chemical's instability:

  • Autoxidation & Peroxide Formation (THF Ring): The

    
    -carbons adjacent to the ether oxygen in the tetrahydrofuran ring are highly susceptible to radical abstraction by atmospheric oxygen. This initiates a chain reaction resulting in the formation of hydroperoxides. These peroxides are shock- and friction-sensitive, presenting a severe explosion hazard if concentrated (e.g., via rotary evaporation or distillation)[3].
    
  • Enolization & Decarboxylation (

    
    -Keto Ester):  The methylene protons situated between the ketone and the ester carbonyls are highly acidic (pKa ~11). In the presence of bases or nucleophiles, the compound readily enolizes. Unintended hydrolysis of the ester followed by spontaneous decarboxylation can rapidly release carbon dioxide gas, leading to dangerous pressurization in closed reaction vessels[2][4].
    

HazardLogic Chem tert-Butyl 4-oxotetrahydrofuran-3-carboxylate THF Tetrahydrofuran (THF) Ring Chem->THF Structural Feature BKE Beta-Keto Ester Moiety Chem->BKE Structural Feature AutoOx Autoxidation (O2 exposure) THF->AutoOx Alpha-carbon abstraction Enol Enolization / Hydrolysis BKE->Enol Base/Nucleophile attack Perox Hydroperoxide Formation AutoOx->Perox Radical chain reaction Decarb Decarboxylation (CO2 release) Enol->Decarb Cleavage Shock Shock/Friction Sensitivity Perox->Shock Concentration hazard Press Vessel Pressurization Decarb->Press Gas evolution

Caption: Logical relationship between structural features, chemical reactivity, and resulting safety hazards.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound due to its specific degradation pathways. The following table outlines the mandatory PPE and the mechanistic rationale for each selection[5][6].

PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Butyl Rubber or Polyvinyl Alcohol (PVA) gloves.Nitrile degrades rapidly upon prolonged contact with esters and THF derivatives. Butyl rubber provides superior resistance to

-keto esters and cyclic ethers.
Eye & Face Splash goggles + Face shield (if handling >100 mL).Protects against corrosive splashes and provides a primary barrier against micro-detonations from unquenched peroxides.
Body Protection Flame-resistant (FR) lab coat.The compound, its enol tautomers, and its degradation products are highly combustible.
Respiratory Chemical Fume Hood (min. 100 fpm face velocity).Prevents inhalation of volatile THF-derivative aerosols and safely vents any CO

generated from unintended decarboxylation.

Operational Workflows & Experimental Protocols

Protocol A: Pre-Use Peroxide Testing and Quenching

Because this compound is a Class B peroxide former, it must be tested prior to any operation involving heating or concentration[3][7].

  • Visual Inspection: Before opening the container, visually inspect the liquid. If you observe clear crystals around the cap or cloudiness in the liquid, DO NOT OPEN. Contact Environmental Health and Safety (EHS) immediately, as these are signs of shock-sensitive solid peroxides[8].

  • Strip Testing: In a fume hood, dip a commercial peroxide test strip (range: 0.5–100 ppm) into the liquid for 1 second. Read the result after 15 seconds.

  • Evaluation & Action:

    • < 3 ppm: Safe for immediate use.

    • 3 – 30 ppm: Quenching required. Wash the organic layer with an equal volume of 10% (w/v) aqueous sodium metabisulfite (

      
      ) or ferrous sulfate (
      
      
      
      ). Stir vigorously for 15 minutes, separate the layers, and re-test.
    • > 30 ppm: Do not attempt to quench. Dispose of the entire container immediately as high-hazard peroxide waste[3].

Protocol B: Schlenk Line Handling (Inert Atmosphere)

To prevent autoxidation and moisture-induced ester hydrolysis, the compound must be handled under an inert atmosphere[9].

  • System Purge: Connect your reaction flask to a Schlenk line. Cycle the flask between high vacuum and dry Argon at least three times.

  • Transfer: Use a gas-tight syringe or a stainless-steel cannula to transfer the tert-Butyl 4-oxotetrahydrofuran-3-carboxylate under positive Argon pressure.

  • Temperature Control: If adding bases (e.g., sodium ethoxide) to initiate a condensation reaction, maintain the reaction vessel in a cooling bath (0°C to -78°C). The enolization of the

    
    -keto ester is highly exothermic and must be kinetically controlled.
    

Workflow Start Retrieve Chemical from Storage (2-8°C, Argon) Vis Visual Inspection (Check for crystals/cloudiness) Start->Vis Test Peroxide Strip Test (0.5-100 ppm) Vis->Test Clear liquid Waste EHS Hazardous Waste (Do not distill to dryness) Vis->Waste Crystals observed Safe < 3 ppm Safe for Use Test->Safe Warn 3 - 30 ppm Quench Required Test->Warn Danger > 30 ppm Dispose Immediately Test->Danger Use Schlenk Line Handling (Inert Atmosphere) Safe->Use Quench Wash with 10% Na2S2O5 Separate & Re-test Warn->Quench Danger->Waste Quench->Test Re-evaluate Use->Waste Post-reaction

Caption: Step-by-step operational workflow for peroxide testing, handling, and disposal.

Storage & Disposal Logistics

  • Storage: Store the chemical in an amber, air-tight container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Date the container clearly upon receipt and upon first opening. Test for peroxides every 6 months[10][11].

  • Disposal: Never distill this compound to dryness; always leave at least 20% bottoms in the distillation flask to prevent the detonation of concentrated peroxides[7]. Dispose of the chemical in a dedicated, clearly labeled "Peroxide-Forming Organic Waste" container. Do not mix with general halogenated or non-halogenated organic waste streams, as trace metals or acids can trigger explosive decomposition[3].

References

  • Yale Environmental Health & Safety. "Peroxide Forming Chemicals." Yale University EHS.[Link]

  • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation." Master Organic Chemistry.[Link]

  • National Institutes of Health (NIH). "DS Fact Sheet on Managing Peroxide Formers in the Lab." NIH Office of Research Services.[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.